Tri-m-tolyl phosphate
Description
Properties
IUPAC Name |
tris(3-methylphenyl) phosphate | |
|---|---|---|
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InChI |
InChI=1S/C21H21O4P/c1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |
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InChI Key |
RMLPZKRPSQVRAB-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C | |
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Molecular Formula |
C21H21O4P | |
| Record name | TRI-M-CRESYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID4026216 | |
| Record name | Phosphoric acid, tris(3-methylphenyl) ester | |
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Molecular Weight |
368.4 g/mol | |
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Physical Description |
Wax. When mixed with its isomers (ortho and meta ), the result is a colorless, odorless liquid. (NTP, 1992), Wax; mp = 25.5 deg C; [HSDB] Slightly yellow to pink clear liquid; [MSDSonline] | |
| Record name | TRI-M-CRESYL PHOSPHATE | |
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| Record name | Tri-m-cresyl phosphate | |
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Boiling Point |
500 °F at 15 mmHg (NTP, 1992), 260 °C at 15 mm Hg | |
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| Record name | TRI-M-CRESYL PHOSPHATE | |
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Flash Point |
410 °F (NTP, 1992) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; slightly soluble in ethanol; soluble in ethyl ether; very soluble in carbon tetrachloride | |
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Density |
1.15 (NTP, 1992) - Denser than water; will sink, 1.150 at 25 °C | |
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Vapor Pressure |
0.00000011 [mmHg] | |
| Record name | Tri-m-cresyl phosphate | |
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Color/Form |
Wax | |
CAS No. |
563-04-2 | |
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| Record name | TRI-M-CRESYL PHOSPHATE | |
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Melting Point |
77 to 79 °F (NTP, 1992), 25.5 °C | |
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Foundational & Exploratory
Physico-chemical properties of Tri-m-tolyl phosphate
An In-Depth Technical Guide to the Physico-Chemical Properties of Tri-m-tolyl Phosphate
Abstract
This compound (TmTP), a specific isomer of tricresyl phosphate (TCP), is an organophosphate ester of significant industrial and research interest. While often found as a component in commercial TCP mixtures used as flame retardants and plasticizers, the pure meta-isomer possesses distinct physico-chemical properties that dictate its behavior, applications, and analytical determination.[1] This guide provides a comprehensive exploration of the core physico-chemical characteristics of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural attributes, thermodynamic properties, solubility, reactivity, and the analytical methodologies essential for its characterization, grounding the discussion in established experimental data and mechanistic principles.
Introduction: Contextualizing this compound
Organophosphate esters represent a broad class of compounds with diverse applications, from lubricants to chemical warfare agents. Within this class, aryl phosphates, such as tricresyl phosphate (TCP), are valued for their thermal stability and flame-retardant properties.[1] Commercial TCP is a complex mixture of ten possible isomers derived from ortho-, meta-, and para-cresol.[2] The specific position of the methyl group on the phenyl ring profoundly influences the molecule's properties, including its toxicity. The ortho-isomer, Tri-o-cresyl phosphate (TOCP), is a known neurotoxin, making the characterization and separation of isomers a critical concern.[1][3] This guide focuses specifically on the meta-isomer, this compound (CAS No. 563-04-2), to provide a clear, isomer-specific dataset for scientific applications.[4]
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. TmTP consists of a central phosphate group bonded to three m-cresol moieties.
Table 1: Identification and Molecular Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 563-04-2 | [4][5][6] |
| Molecular Formula | C₂₁H₂₁O₄P | [4][7] |
| Molecular Weight | 368.36 g/mol | [4][7] |
| IUPAC Name | Tris(3-methylphenyl) phosphate | [2] |
| Synonyms | Tri-m-cresyl phosphate, Phosphoric acid, tri-m-tolyl ester | [2][6] |
| SMILES | Cc1cccc(OP(=O)(Oc2cccc(C)c2)Oc3cccc(C)c3)c1 | [4] |
| InChI Key | RMLPZKRPSQVRAB-UHFFFAOYSA-N | [4] |
Core Physico-chemical Data
The bulk properties of TmTP are critical for its handling, storage, and application. Unlike the mixed isomers which are typically liquids, pure this compound exists as a solid at room temperature.[4][5]
Table 2: Key Physico-chemical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Appearance | White or colorless to light yellow solid, powder, or lump. | Ambient | [5][6][7] |
| Melting Point | 20 - 25.5 °C | - | [5][6][7] |
| Boiling Point | 410 °C | 760 mmHg | [5][7] |
| 240 °C | 3 mmHg | [6] | |
| Density | 1.15 - 1.16 g/cm³ | 25 °C | [5][7][8] |
| Refractive Index | 1.555 - 1.557 | 20 °C | [5][7][8] |
| Flash Point | 210 °C | - | [5][7] |
| Vapor Pressure | 1.1 x 10⁻⁷ mmHg | 25 °C (Estimated) | [8] |
| Viscosity | 60 cSt (for isomeric mix) | 25 °C | [8] |
Synthesis and Reactivity Profile
Synthesis Pathway
The synthesis of this compound is typically achieved via an esterification reaction. The causality behind this choice is the high reactivity of phosphorus oxychloride with the hydroxyl group of m-cresol. An alkaline medium, such as aqueous sodium hydroxide, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion and improving yield.[9] This alkaline process offers advantages over other methods, including lower reaction temperatures and shorter reaction times.[9]
Caption: General workflow for the alkaline synthesis of this compound.[9]
Chemical Stability and Decomposition
This compound is stable under standard storage conditions.[8][10] However, its chemical behavior is characterized by several key reactivities:
-
Hydrolysis: The ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the P-O-C bond to yield dicresyl phosphate and m-cresol.[7]
-
Reaction with Reducing Agents: In the presence of strong reducing agents like metal hydrides, organophosphates can decompose to form highly toxic and flammable phosphine gas (PH₃).[7][11]
-
Oxidation: Partial oxidation, especially at elevated temperatures, can lead to the release of toxic phosphorus oxides (e.g., P₄O₁₀).[7][11]
-
Thermal Decomposition: The thermal stability of aryl phosphates is a key reason for their use as high-temperature lubricants. Studies on iron surfaces show that TmTP begins to decompose between 150 °C and 200 °C.[12] The primary decomposition pathway involves the scission of the P-O bond, leading to the formation of methylphenoxy intermediates.[12] These intermediates can then desorb as cresol or further decompose to produce toluene, carbon monoxide, and hydrogen gas, while depositing a protective iron phosphate layer on the surface.[12][13][14]
Caption: Simplified thermal decomposition pathway of TmTP on an iron surface.[12][13]
Solubility and Partitioning
The solubility of a compound is paramount for applications ranging from formulation to environmental fate assessment. This compound's large, hydrophobic aromatic structure dictates its solubility profile.
-
Aqueous Solubility: It is considered insoluble in water.[5][6][7] This low water solubility is a key factor in its environmental persistence in aquatic systems, though it is not considered bioaccumulative.[15][16]
-
Organic Solubility: TmTP exhibits good solubility in many common organic solvents. It is reported as soluble in acetone and ether, and slightly soluble in chloroform, methanol, and alcohol.[5][6][7] Commercial TCP mixtures are readily miscible with solvents like toluene and hexane.[1][17]
This differential solubility is the principle behind its extraction and analysis. For instance, in analyzing contaminated edible oils, acetonitrile is used to selectively extract TCP from the lipid matrix.[18]
Analytical Methodologies for Characterization
Accurate identification and quantification of this compound, especially in the presence of its isomers, requires robust analytical techniques. The choice of method is driven by the sample matrix, required sensitivity, and the need for isomeric separation.
Chromatographic Separation
Chromatography is the cornerstone of TmTP analysis. The goal is to achieve baseline separation from other isomers and matrix components.
-
Gas Chromatography (GC): GC is a powerful tool for analyzing volatile and semi-volatile compounds like TmTP. A flame photometric detector (FPD) set to phosphorus mode provides high selectivity and sensitivity.[19] For definitive identification, GC is coupled with Mass Spectrometry (GC/MS), which can provide structural information and low detection limits, often in the nanogram-per-liter range.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is also a viable method. A typical mobile phase consists of an acetonitrile and water mixture.[22] Using a C18 column, TmTP can be effectively separated. For detection, UV is common, but coupling to a mass spectrometer (LC-MS) provides greater specificity, especially when using formic acid instead of phosphoric acid in the mobile phase to ensure MS compatibility.[22]
Experimental Protocol: GC/MS Analysis of TmTP
The following protocol outlines a self-validating system for the determination of TmTP in an environmental water sample.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of the water sample, add a known amount of an internal standard (e.g., deuterated triphenyl phosphate).
-
Extract the sample three times with 20 mL portions of dichloromethane (DCM) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis (GC/MS):
-
Column: Use a capillary column suitable for semi-volatile compounds (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection: Inject 1 µL of the concentrated extract in splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. This temperature ramp ensures separation from other isomers and elution of the analyte.
-
MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for TmTP and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known TmTP concentrations.
-
Calculate the concentration in the original sample based on the response ratio of the analyte to the internal standard.
-
Caption: Standard workflow for the GC/MS determination of this compound.
Conclusion
This compound exhibits a unique set of physico-chemical properties defined by its specific isomeric structure. Its high boiling point, thermal stability, and hydrophobicity make it, as part of TCP mixtures, an effective flame retardant and lubricant. However, these same properties, combined with its potential for hydrolysis and decomposition into toxic byproducts under certain conditions, necessitate careful handling and precise analytical characterization. The methodologies and data presented in this guide provide a foundational resource for scientists and researchers, enabling a more informed approach to the study and application of this important organophosphate ester.
References
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 563-04-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Tri-m-cresyl Phosphate | 563-04-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound CAS#: 563-04-2 [m.chemicalbook.com]
- 8. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tricresyl Phosphate | 1330-78-5 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]
- 13. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. トリクレシル ホスファート technical grade, mixture of isomers, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdc.gov [cdc.gov]
- 20. dep.nj.gov [dep.nj.gov]
- 21. faa.gov [faa.gov]
- 22. This compound | SIELC Technologies [sielc.com]
Synthesis of Tri-m-tolyl Phosphate from m-Cresol: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of tri-m-tolyl phosphate, a significant organophosphate ester with wide-ranging industrial applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the chemical principles, a field-proven experimental protocol, in-depth analytical characterization, and critical safety considerations. Our focus is to bridge theoretical knowledge with practical application, ensuring a reproducible and reliable synthetic strategy.
Introduction: The Significance of this compound
This compound (TmTP), an isomer of tricresyl phosphate (TCP), is a colorless to pale yellow viscous liquid. It serves as a crucial component in various industrial formulations, primarily valued for its properties as a flame retardant, a plasticizer in polymers like PVC, and as an anti-wear additive in lubricants and hydraulic fluids.[1] The meta-substituted isomer, in particular, is often preferred in specific applications due to its distinct physical and chemical properties compared to its ortho- and para- counterparts. The synthesis of TmTP from readily available m-cresol is a cornerstone reaction in industrial organophosphorus chemistry.
Chemical Principles and Reaction Mechanism
The synthesis of this compound from m-cresol and phosphorus oxychloride is a classic example of an esterification reaction, specifically, the formation of a phosphate ester. The overall reaction can be represented as:
3 CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. An "alkalic method," employing an aqueous solution of a strong base like sodium hydroxide, has been shown to be highly efficient, offering advantages such as shorter reaction times, lower reaction temperatures, and reduced corrosion.[2][3]
The reaction mechanism proceeds through a nucleophilic substitution at the phosphorus center. The process can be outlined as follows:
-
Deprotonation of m-cresol: The alkaline medium (e.g., NaOH) deprotonates the phenolic hydroxyl group of m-cresol to form the more nucleophilic m-cresolate anion.
-
Nucleophilic Attack: The m-cresolate anion acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride.
-
Chloride Displacement: A chloride ion is displaced in a stepwise manner, with three molecules of m-cresolate reacting sequentially with the phosphorus center to form the final this compound product.
The use of an aqueous alkaline medium is advantageous as it readily forms the cresolate in situ and neutralizes the HCl as it is formed, preventing side reactions and promoting a higher yield.
Experimental Protocol: The Alkalic Method
This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established industrial and laboratory procedures.[2][3][4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| m-Cresol | C₇H₈O | 108.14 | >99% |
| Phosphorus Oxychloride | POCl₃ | 153.33 | >99% |
| Sodium Hydroxide | NaOH | 40.00 | >98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Deionized Water | H₂O | 18.02 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Charge the three-necked flask with m-cresol (e.g., 324 g, 3.0 mol) and toluene (e.g., 500 mL).
-
Preparation of Sodium m-Cresolate: While stirring, slowly add a 20% aqueous solution of sodium hydroxide (e.g., 120 g of NaOH in 480 mL of water, 3.0 mol) to the flask. An exothermic reaction will occur, and the temperature should be maintained below 50°C using an ice bath if necessary.
-
Addition of Phosphorus Oxychloride: Once the sodium m-cresolate solution has formed and cooled to room temperature, begin the dropwise addition of phosphorus oxychloride (e.g., 153.3 g, 1.0 mol) from the dropping funnel over a period of 2-3 hours. Maintain vigorous stirring throughout the addition. The reaction is exothermic, and the temperature should be kept between 60-70°C.
-
Reaction Completion and Aging: After the addition is complete, raise the temperature of the reaction mixture to 95-100°C and maintain it for an additional 2-3 hours to ensure the reaction goes to completion.[4]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 500 mL of deionized water. Shake well and allow the layers to separate.
-
Separate the organic layer (top layer) and wash it sequentially with 2% aqueous sodium hydroxide solution (2 x 250 mL) and then with deionized water (3 x 250 mL) until the aqueous layer is neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting crude this compound can be purified by vacuum distillation.
-
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to Tri-m-tolyl Phosphate (CAS No. 563-04-2)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-m-tolyl phosphate (TmTP), a member of the organophosphate ester family, is a compound of significant interest in both industrial and research settings. Unlike its highly neurotoxic isomer, tri-o-tolyl phosphate (ToTP), TmTP offers a unique profile of low toxicity, making it a valuable alternative in applications requiring the physicochemical properties of aryl phosphates without the associated health risks. This guide provides a comprehensive technical overview of TmTP, from its fundamental chemical properties and synthesis to its mechanisms of action, applications, and analytical methodologies.
Physicochemical Properties and Synthesis
This compound is characterized by the chemical formula C₂₁H₂₁O₄P and a molecular weight of 368.36 g/mol .[1] It is also known by several synonyms, including tri-m-cresyl phosphate and phosphoric acid, tris(3-methylphenyl) ester.[2]
Physical and Chemical Properties
TmTP is a white or colorless to light yellow solid at room temperature, with a melting point of approximately 25.5°C.[3] When mixed with its isomers, it forms a colorless, odorless liquid. Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 563-04-2 | [1] |
| Molecular Formula | C₂₁H₂₁O₄P | [1] |
| Molecular Weight | 368.36 g/mol | [1] |
| Appearance | White or Colorless to Light yellow solid | [3] |
| Melting Point | 25.5 °C | [3] |
| Boiling Point | 410 °C | [3] |
| Density | 1.16 g/cm³ | [3] |
| Refractive Index | 1.555-1.557 | [3] |
| Flash Point | 210 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | [3] |
TmTP is stable under normal conditions but may hydrolyze under alkaline conditions.[3] As an organophosphate, it can react with strong reducing agents to form highly toxic and flammable phosphine gas.[3]
Figure 1: Chemical Structure of this compound.
Synthesis of this compound
The most common method for synthesizing TmTP is the esterification of m-cresol with phosphorus oxychloride (POCl₃).[4] This reaction is typically carried out in the presence of a catalyst, and various methods have been developed to optimize the yield and purity of the product.
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol is a representative example based on established methods for the synthesis of triaryl phosphates.[4]
Materials:
-
m-Cresol
-
Phosphorus oxychloride (POCl₃)
-
Aqueous sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., toluene)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with m-cresol and the organic solvent. Begin stirring the mixture.
-
Addition of Reactant: Slowly add phosphorus oxychloride to the stirred solution of m-cresol from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Catalysis: After the addition of POCl₃ is complete, slowly add the aqueous sodium hydroxide solution. The NaOH acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, dilute NaOH solution, and water to remove unreacted starting materials, catalyst, and byproducts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.
Mechanism of Action and Toxicological Profile
The toxicology of tricresyl phosphates is highly dependent on the isomeric form. The ortho-isomer (ToTP) is a known neurotoxin that causes organophosphate-induced delayed neuropathy (OPIDN). In contrast, the meta-isomer (TmTP) is considered non-neurotoxic.
The Mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN)
OPIDN is a neurological disorder characterized by the degeneration of long axons in the central and peripheral nervous systems, which manifests weeks after exposure to certain organophosphates. The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), an enzyme located in the endoplasmic reticulum of neurons.
The neurotoxic mechanism of ToTP involves a two-step process:
-
Inhibition of NTE: ToTP is metabolized in the liver by cytochrome P450 enzymes to form a highly reactive cyclic metabolite, saligenin cyclic o-tolyl phosphate (SCOTP). SCOTP is a potent inhibitor of NTE.
-
"Aging" of the Inhibited Enzyme: After phosphorylation of the NTE active site by SCOTP, a subsequent dealkylation reaction, known as "aging," occurs. This aged, irreversibly inhibited enzyme is thought to trigger a cascade of events leading to axonal degeneration.
The Non-Neurotoxicity of this compound
The key to the non-neurotoxic nature of TmTP lies in its chemical structure. The presence of the methyl group in the meta position of the cresyl rings prevents the metabolic formation of the cyclic phosphate ester analogous to SCOTP. Without the formation of this specific reactive metabolite, TmTP cannot effectively inhibit and "age" the Neuropathy Target Esterase, thus averting the cascade of events that leads to OPIDN.
Figure 3: Comparative metabolic pathways of ToTP and TmTP, illustrating the basis for their differential neurotoxicity.
Comparative Toxicology
The following table summarizes the available acute toxicity data for the different isomers of tricresyl phosphate. It is important to note that much of the available data is for mixed isomers, which can have varying compositions.
| Isomer | Species | Route | LD50 | Source |
| Tri-o-cresyl phosphate (ToCP) | Rat | Oral | 8400 mg/kg | [3] |
| Chicken | Oral | 100-200 mg/kg | [3] | |
| Tri-m-cresyl phosphate (TmCP) | Rat | Dermal | 3700 mg/kg | [5][6] |
| Tri-p-cresyl phosphate (TpCP) | Rat | Oral | >12,800 mg/kg | [7] |
| Tricresyl phosphate (mixed isomers) | Rat | Oral | 15,750 mg/kg | [6][8] |
| Rabbit | Dermal | 3700 mg/kg | [6][8] | |
| Mouse | Oral | 3900 mg/kg | [9] |
Applications of this compound
The favorable toxicological profile of TmTP, combined with its properties as a phosphate ester, makes it a suitable candidate for various industrial applications, most notably as a flame retardant and plasticizer in polymers.
Flame Retardant in Polymers
Organophosphorus compounds are widely used as halogen-free flame retardants.[10] Their mechanism of action can occur in both the gas phase and the condensed phase. In the condensed phase, they promote the formation of a char layer on the polymer surface during combustion. This char layer acts as an insulating barrier, reducing the transfer of heat and flammable volatiles to the flame zone.
Experimental Protocol: Evaluation of Flame Retardancy in a Polymer Matrix
This protocol provides a general procedure for evaluating the flame retardant properties of TmTP in a polymer such as epoxy resin.[10][11]
Materials:
-
Polymer resin (e.g., epoxy resin) and curing agent
-
This compound (TmTP)
-
Mold for sample preparation
-
Mixing equipment
-
Limiting Oxygen Index (LOI) apparatus
-
UL 94 vertical burn test chamber
Procedure:
-
Sample Preparation:
-
Calculate the required amount of TmTP to achieve the desired weight percentage in the final polymer composite.
-
Thoroughly mix the TmTP with the polymer resin until a homogeneous dispersion is achieved.
-
Add the curing agent and mix according to the manufacturer's instructions.
-
Pour the mixture into a mold of the appropriate dimensions for LOI and UL 94 testing and cure as per the resin's specifications.
-
-
Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material under specified test conditions (ASTM D2863). A higher LOI value indicates better flame retardancy.
-
UL 94 Vertical Burn Test: Subject a vertically oriented sample to a flame for a specified duration and observe its burning behavior, including after-flame time, after-glow time, and dripping of flaming particles. The material is classified as V-0, V-1, or V-2 based on its performance, with V-0 being the highest rating.
-
Figure 4: Experimental workflow for evaluating the flame retardant properties of this compound.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the quantification of TmTP in various matrices, including polymers and environmental samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of TmTP. The following is a representative protocol for the quantification of TmTP in a polymer matrix.
Experimental Protocol: Quantitative Analysis of TmTP in a Polymer by GC-MS
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5ms)
-
Solvents for extraction (e.g., dichloromethane, acetonitrile)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
-
Vials and syringes
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample.
-
Cut the polymer into small pieces to increase the surface area for extraction.
-
Extract the TmTP from the polymer using a suitable solvent in an ultrasonic bath for a specified time.
-
Filter the extract to remove any polymer debris.
-
If necessary, perform a sample cleanup step using SPE to remove interfering matrix components.
-
Concentrate the extract to a known volume.
-
-
GC-MS Analysis:
-
Instrument Parameters:
-
Injector: Splitless mode, temperature programmed.
-
Oven Program: A temperature gradient program to ensure good separation of TmTP from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Calibration: Prepare a series of calibration standards of TmTP in a suitable solvent and analyze them to generate a calibration curve.
-
Quantification: Inject the prepared sample extract into the GC-MS and quantify the concentration of TmTP based on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of TmTP, particularly for samples that are not suitable for GC analysis.[2]
Experimental Protocol: Quantitative Analysis of TmTP by HPLC
Materials and Equipment:
-
High-performance liquid chromatograph with a UV or mass spectrometric detector
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Sample preparation equipment as described for GC-MS
Procedure:
-
Sample Preparation: Follow a similar extraction and cleanup procedure as described for GC-MS analysis.
-
HPLC Analysis:
-
Instrument Parameters:
-
Mobile Phase: A mixture of acetonitrile and water, either in isocratic or gradient elution mode.
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature for reproducible retention times.
-
Detector: UV detection at a wavelength where TmTP has significant absorbance, or a mass spectrometer for higher selectivity.
-
-
Calibration and Quantification: As described for GC-MS analysis.
-
Safety and Handling
While TmTP is significantly less toxic than its ortho-isomer, it is still a chemical that should be handled with appropriate safety precautions.
Hazard Identification:
-
Harmful if swallowed or in contact with skin.
-
Toxic to aquatic life with long-lasting effects.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Avoid contact with strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound stands out as a valuable organophosphate ester due to its favorable toxicological profile, particularly its lack of neurotoxicity compared to its ortho-isomer. This makes it a safer alternative in applications such as flame retardants and plasticizers. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for its effective and safe use in research and industrial settings. This guide has provided a comprehensive overview of these aspects, offering field-proven insights and practical protocols for professionals in the field.
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Preparation of this compound by alkalic method. ResearchGate. Available from: [Link]
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SAFETY DATA SHEET. Available from: [Link]
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Safety Assessment of Triphenyl Phosphate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]
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Material Safety Data Sheet - Tricresyl Phosphate. Cole-Parmer. Available from: [Link]
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Triphenyl Phosphate - ChemView. United States Environmental Protection Agency. Available from: [Link]
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Recent Developments in the Flame-Retardant System of Epoxy Resin. National Center for Biotechnology Information. Available from: [Link]
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Flame retardant epoxy resins. ResearchGate. Available from: [Link]
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Tri-p-cresyl phosphate | C21H21O4P | CID 6529. PubChem. Available from: [Link]
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Trixylenyl phosphate | C24H27O4P | CID 19736. PubChem. Available from: [Link]
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Recent Developments in the Flame-Retardant System of Epoxy Resin. MDPI. Available from: [Link]
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This compound. SIELC Technologies. Available from: [Link]
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TGA-GC-MS Quantitative Analysis of Phosphorus-End Capped Functional Polymers in Bulk and Ultrathin Films. ResearchGate. Available from: [Link]
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Tri-cresyl phosphate (mixed isomers). State of New Jersey Department of Environmental Protection. Available from: [Link]
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Flame-retardant Epoxy Resins. Available from: [Link]
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Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. National Center for Biotechnology Information. Available from: [Link]
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Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. Available from: [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]
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Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. Available from: [Link]
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Molecular structure and weight of Tri-m-tolyl phosphate
An In-Depth Technical Guide to Tri-m-tolyl Phosphate: Structure, Properties, and Analysis
Abstract: This technical guide provides a comprehensive overview of this compound (TmCP), a significant organophosphate compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core molecular and physical characteristics of TmCP. It covers its molecular structure, physicochemical properties, synthesis, and detailed analytical methodologies. Furthermore, it touches upon its toxicological context, offering a well-rounded technical resource for laboratory and research applications.
This compound, identified by CAS Number 563-04-2, is an aryl phosphate ester.[1][2] It is one of the three structural isomers of tricresyl phosphate (TCP), the others being the ortho- (ToCP) and para- (TpCP) substituted variants.[3][4] The distinction between these isomers is critical, as the toxicological profiles, particularly the neurotoxicity, are highly dependent on the position of the methyl group on the aryl ring. The ortho-isomer is a known neurotoxin, a characteristic not as pronounced in the meta- and para-isomers.[5][6]
Molecular Formula: C₂₁H₂₁O₄P[1][2]
Molecular Weight: 368.36 g/mol [1][2][7]
The structure consists of a central phosphate group bonded to three m-cresol moieties.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The physical properties of TmCP dictate its behavior in various matrices, which is critical for applications ranging from its use as a plasticizer to its analysis in environmental and biological samples.[7]
| Property | Value | Source(s) |
| CAS Number | 563-04-2 | [1][2] |
| Physical State | Solid / Wax-like; Clear, slightly yellow to pink liquid | [7][8] |
| Melting Point | 25.5 - 25.6 °C | [4][7] |
| Boiling Point | 410 °C (at 760 mmHg) | [4][7] |
| Density | ~1.16 g/cm³ | [7] |
| Refractive Index | 1.555 - 1.5575 (at 20 °C) | [7][8] |
| Water Solubility | Insoluble | [7] |
| LogP (Octanol-Water Partition Coeff.) | 5.02 - 5.12 | [4][9] |
| Vapor Pressure | 1.1 x 10⁻⁷ mmHg | [8] |
Synthesis and Structural Elucidation
Synthesis Protocol: Alkaline Esterification
A prevalent method for synthesizing this compound is the esterification of m-cresol with phosphorus oxychloride. The use of an alkaline medium, such as aqueous sodium hydroxide, offers advantages like shorter reaction times and lower reaction temperatures compared to conventional methods.[10]
Causality: The sodium hydroxide acts as a base to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product side and preventing acid-catalyzed side reactions.
Step-by-Step Methodology:
-
Reactant Charging: In a suitable reaction vessel, charge m-cresol and an organic solvent.
-
Initiation: Add phosphorus oxychloride dropwise to the m-cresol solution while maintaining a controlled temperature.
-
Neutralization: Concurrently or subsequently, add a concentrated aqueous solution of sodium hydroxide to neutralize the forming HCl. The rate of addition is critical to control the reaction's exothermicity.
-
Reaction: Maintain the mixture at a specified temperature (e.g., optimized based on solvent and concentration) with vigorous stirring until the reaction is complete, as monitored by a suitable technique like TLC or GC.[10]
-
Workup: Upon completion, perform a phase separation. The organic layer is washed with water and/or brine to remove inorganic salts and residual base.
-
Purification: The crude product is purified, typically by vacuum distillation, to yield high-purity this compound.[10]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Structural confirmation and purity assessment of TmCP rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.4 ppm. The three equivalent methyl groups (CH₃) will produce a sharp singlet at approximately δ 2.3 ppm.[11]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons of the tolyl ring, and the carbon attached to the phosphate ester oxygen.
-
³¹P NMR Spectroscopy: Phosphorus NMR is a highly specific technique for organophosphorus compounds. TmCP will exhibit a single resonance in the characteristic chemical shift range for phosphate triesters.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a strong band around 1290-1300 cm⁻¹ for the P=O stretching vibration and bands in the 1100-1000 cm⁻¹ region corresponding to the P-O-C (aryl) stretching.[12] Aromatic C=C and C-H stretching vibrations will also be present.[12]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak [M]⁺ at m/z 368.[8][13] Common fragmentation patterns involve the loss of tolyl and tolyloxy radicals.
Analytical Methodologies
Quantitative and qualitative analysis of TmCP is essential for quality control, environmental monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical tools.
Protocol: Reverse-Phase HPLC Analysis
This method is suitable for quantifying TmCP in various matrices.[9]
Self-Validation Principle: The method's reliability is ensured by running standards to establish a calibration curve, using an internal standard to correct for injection volume variability, and performing spike-and-recovery experiments to assess matrix effects.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic System: Utilize an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is typically used.[9] For MS detection, a volatile acid like formic acid is substituted for non-volatile acids like phosphoric acid.[9]
-
Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample.
-
Detection: Monitor the column effluent using a UV detector at a wavelength where the analyte exhibits strong absorbance (typically around 254 nm).
-
Quantification: Compare the peak area of the analyte to a calibration curve generated from certified reference standards.
Caption: General workflow for the analysis of TmCP by HPLC.
Gas Chromatography (GC) Analysis
GC is also widely used, particularly for volatile and semi-volatile compounds. For phosphorus-containing molecules like TmCP, a Flame Photometric Detector (FPD) operating in phosphorus mode provides excellent sensitivity and selectivity against a complex matrix.[14] The method can also be performed with a Mass Spectrometer (GC-MS) for definitive identification.[15]
Toxicological Profile and Metabolism
For professionals in drug development and safety assessment, understanding the toxicological context is paramount. Commercial tricresyl phosphate (TCP) is a complex mixture of isomers.[4] The toxicity is primarily driven by the ortho-isomer (ToCP), which can be metabolized to a potent neurotoxin, saligenin cyclic o-tolyl phosphate (SCOTP).[5] This metabolite irreversibly inhibits neuropathy target esterase (NTE), leading to organophosphate-induced delayed neuropathy (OPIDN).[5]
This compound (TmCP) does not undergo this specific bioactivation pathway and is therefore significantly less neurotoxic.[8] However, it is still classified as harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[16]
Recent studies have shown that the metabolism of TCP isomers is complex and isomer-specific.[17] Metabolic pathways include hydrolysis, hydroxylation, and demethylation.[17] Notably, recent research has identified that demethylation of TCPs in biological systems could be an overlooked environmental source of the more toxic triphenyl phosphate (TPHP), challenging previous assumptions about TPHP's origins.[17]
References
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A Chemtek. (n.d.). This compound | 563-04-2. Retrieved from A Chemtek. [Link]
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ResearchGate. (n.d.). Preparation of this compound by alkalic method. Retrieved from ResearchGate. [Link]
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SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]
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PubChemLite. (n.d.). This compound (C21H21O4P). Retrieved from PubChemLite. [Link]
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PubChem. (n.d.). Tri-m-tolylphosphine. Retrieved from National Center for Biotechnology Information. [Link]
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Australian Government Department of Health. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from Australian Industrial Chemicals Introduction Scheme. [Link]
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Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from Wikipedia. [Link]
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INCHEM. (1990). Tricresyl phosphate (EHC 110, 1990). Retrieved from INCHEM. [Link]
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An In-depth Technical Guide to the Solubility of Tri-m-tolyl Phosphate in Organic Solvents
Introduction
Tri-m-tolyl phosphate (TmTP), a distinct isomer of tricresyl phosphate (TCP), is an organophosphate ester of significant industrial importance. It finds extensive application as a flame retardant, a plasticizer in polymers such as polyvinyl chloride (PVC), and as an anti-wear additive in lubricants.[1] The efficacy of TmTP in these varied applications is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. A comprehensive understanding of its solubility profile is paramount for formulation development, process optimization, and ensuring product stability and performance.
This technical guide provides a detailed exploration of the solubility of this compound in organic solvents. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who work with this compound. The guide will delve into the theoretical underpinnings of solubility, present a qualitative solubility profile of TmTP, and offer a robust experimental protocol for determining its solubility in novel solvent systems.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility.[2] This adage encapsulates the concept that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. This compound is a relatively large, nonpolar molecule. Its structure, characterized by a central phosphate group and three m-tolyl (methylphenyl) groups, imparts a significant hydrophobic character.
The key factors governing the solubility of TmTP in organic solvents include:
-
Polarity: As a nonpolar compound, TmTP is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.
-
Intermolecular Forces: The dominant intermolecular forces in TmTP are van der Waals forces (specifically, London dispersion forces) due to its large electron cloud. Solvents that can effectively engage in these interactions will be better at solvating TmTP.
-
Molecular Size and Shape: The bulky nature of the three tolyl groups can create steric hindrance, influencing how solvent molecules can surround and solvate the TmTP molecule.
Conversely, TmTP is practically insoluble in water.[1][3][4] The highly polar nature of water and its strong hydrogen bonding network make it a poor solvent for the nonpolar TmTP.
Solubility Profile of this compound
Based on available literature and chemical principles, the following table summarizes the qualitative solubility of this compound in various classes of organic solvents. It is important to note that while quantitative data is sparse in publicly accessible literature, this guide provides a reliable overview for practical formulation work.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene | Readily Soluble | The aromatic rings in both the solvent and TmTP allow for strong π-π stacking interactions and van der Waals forces, adhering to the "like dissolves like" principle.[1][5][6] |
| Halogenated Solvents | Chloroform, Dichloromethane | Slightly Soluble to Soluble | These solvents have moderate polarity and can effectively solvate TmTP through dipole-induced dipole and dispersion forces.[4][7] |
| Ethers | Diethyl Ether | Readily Soluble | The nonpolar nature and ability to participate in van der Waals interactions make ethers good solvents for TmTP.[1] |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can dissolve a wide range of compounds. Its carbonyl group can induce a dipole in the nonpolar TmTP, facilitating dissolution.[5] |
| Alcohols | Ethanol, Methanol | Slightly Soluble | Alcohols are polar protic solvents. While they are generally less effective at dissolving nonpolar compounds, some solubility is observed, likely due to the hydrocarbon portion of the alcohol molecule.[4][5][7][8] |
| Aliphatic Hydrocarbons | Hexane | Readily Soluble | As nonpolar solvents, alkanes like hexane are excellent solvents for the nonpolar TmTP, relying solely on London dispersion forces for solvation.[1] |
| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for the nonpolar TmTP.[1][3][4][7][8] |
Experimental Protocol for the Determination of Solubility
To provide a self-validating and reproducible method for assessing the solubility of this compound in a novel organic solvent, the following detailed protocol is provided. This method is based on the widely accepted shake-flask method.[9]
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer to ensure continuous agitation.
-
Maintain a constant temperature throughout the experiment.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Safety and Handling Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions.[11] It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[12]
When handling this compound, it is imperative to:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Prevent contact with skin and eyes.[12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
A thorough understanding of the solubility of this compound is critical for its effective and safe use in various industrial applications. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative profile of its solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination. By leveraging this information, researchers and formulation scientists can make informed decisions in the development and optimization of products containing this compound.
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Spectroscopic Data for Tri-m-tolyl Phosphate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for Tri-m-tolyl phosphate (TmTP), a prominent organophosphate ester. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
Introduction
This compound, also known as tri-m-cresyl phosphate, is a member of the triaryl phosphate ester family. These compounds find widespread application as flame retardants, plasticizers, and lubricants. The isomeric composition of tricresyl phosphates is crucial as the toxicity can vary significantly between isomers.[1] Therefore, unambiguous structural characterization is paramount. Spectroscopic techniques provide the necessary tools for detailed molecular-level analysis. This guide delves into the fundamental principles and practical application of NMR, IR, and MS for the definitive identification and characterization of this compound.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as illustrated in the following diagram.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Power of Multinuclear NMR
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For organophosphorus compounds like this compound, a multinuclear approach is essential.
-
¹H NMR provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the tolyl rings.
-
¹³C NMR reveals the carbon skeleton of the molecule. The number of distinct carbon signals confirms the symmetry of the molecule, and their chemical shifts indicate the electronic environment of each carbon atom.
-
³¹P NMR is particularly informative for organophosphorus compounds. With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides a sensitive probe of the phosphorus atom's chemical environment.[2][3] The chemical shift of the single phosphorus resonance in this compound is characteristic of a phosphate ester.
The choice of a deuterated solvent is critical for solution-state NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound due to its excellent dissolving power and the presence of a single solvent residual peak that is easily identifiable.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Acquire the proton-decoupled ³¹P NMR spectrum. Typically, fewer scans are needed compared to ¹³C NMR due to the higher sensitivity of the ³¹P nucleus.[2]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Caption: Workflow for NMR spectroscopic analysis of this compound.
Data Presentation and Interpretation
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 12H | Aromatic Protons (H2, H4, H5, H6) |
| ~2.3 | s | 9H | Methyl Protons (H7) |
-
Interpretation: The complex multiplet in the aromatic region arises from the overlapping signals of the four non-equivalent aromatic protons on each of the three tolyl groups. The integration of this region corresponds to 12 protons. The sharp singlet at approximately 2.3 ppm integrates to 9 protons, confirming the presence of the three equivalent methyl groups.
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C1 (C-O-P) |
| ~139 | C3 (C-CH₃) |
| ~130 | C5 |
| ~129 | C6 |
| ~126 | C4 |
| ~121 | C2 |
| ~21 | C7 (-CH₃) |
-
Interpretation: The spectrum displays seven distinct signals, consistent with the seven unique carbon environments in the m-tolyl group. The carbon atom directly attached to the electron-withdrawing phosphate group (C1) is the most downfield-shifted aromatic carbon. The methyl carbon (C7) appears in the aliphatic region at a characteristic chemical shift of around 21 ppm.
³¹P NMR (Phosphorus-31 NMR)
The ³¹P NMR spectrum of this compound shows a single resonance.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -17 | Singlet |
-
Interpretation: The chemical shift of approximately -17 ppm is characteristic of a triaryl phosphate ester. The observation of a single peak confirms the presence of only one phosphorus environment in the molecule.
Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the P=O, P-O-C, and C-H bonds. As this compound is a liquid at room temperature, it can be conveniently analyzed as a neat thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.[4][5] ATR-FTIR is often preferred for its simplicity, as it requires minimal sample preparation.[6]
Experimental Protocol: ATR-FTIR Analysis
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere.
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for ATR-FTIR spectroscopic analysis of this compound.
Data Presentation and Interpretation
The IR spectrum of this compound exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (methyl) |
| ~1590, 1480 | C=C stretch (aromatic ring) |
| ~1290 | P=O stretch (phosphoryl) |
| ~1180 | P-O-C stretch (aryl) |
| ~950 | O-P-O stretch |
-
Interpretation: The strong absorption around 1290 cm⁻¹ is a key diagnostic peak for the phosphoryl (P=O) group. The bands in the 1180-950 cm⁻¹ region are characteristic of the P-O-C linkages.[7] The absorptions above 3000 cm⁻¹ and around 2920 cm⁻¹ correspond to the aromatic and methyl C-H stretching vibrations, respectively. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Expertise & Experience: Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of semi-volatile compounds like triaryl phosphates.[8] Electron ionization (EI) is a standard ionization technique that generates a characteristic fragmentation pattern, which can be used as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode at 280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Data Presentation and Interpretation
The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 368 | [M]⁺˙ (Molecular Ion) |
| 277 | [M - C₇H₇]⁺˙ |
| 261 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
-
Interpretation: The molecular ion peak at m/z 368 confirms the molecular weight of this compound. A common fragmentation pathway for aromatic organophosphates involves the cleavage of the P-O-C or C-C bonds.[9] The peak at m/z 91 is a very common and abundant fragment in the mass spectra of tolyl-containing compounds, corresponding to the stable tropylium ion. The fragment at m/z 277 likely arises from the loss of a tolyl radical, while the fragment at m/z 261 corresponds to the loss of a tolyloxy radical.
Summary and Conclusion
This technical guide has detailed the characteristic spectroscopic data for this compound obtained from NMR, IR, and MS analyses. The combination of these techniques provides a robust and comprehensive characterization of the molecule. The ¹H, ¹³C, and ³¹P NMR spectra confirm the overall structure and symmetry, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern. The experimental protocols and interpretations provided herein serve as a valuable resource for scientists and researchers working with this and related organophosphorus compounds.
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da Costa, V. E. U., & Rittner, R. (2000). Electronic structure and 31P NMR chemical shift of substituted triaryl, diaryl methyl and dimethyl aryl phosphates - A semi-empirical molecular orbital approach. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 259-266.
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Sharma, A. K. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. International Journal of Advanced Research, 1(6), 108-118.[7]
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Tolman, C. A., Seidel, W. C., & Gerlach, D. H. (1972). Triarylphosphine and ethylene complexes of zerovalent nickel, palladium, and platinum. Journal of the American Chemical Society, 94(8), 2669-2676.[20]
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Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.[22]
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SpectraBase. (n.d.). Tri(m-tolyl)phosphine - Optional[FTIR] - Spectrum. Retrieved from [Link][26]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link][3]
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Tanaka, M., et al. (2011). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Bulletin of the Chemical Society of Japan, 84(10), 1081-1087.[27]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link][4]
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NPTEL. (2024, January 25). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy [Video]. YouTube. Retrieved from [Link][28]
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Avena, M. J., et al. (2013). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. The Open Spectroscopy Journal, 7(1).[6]
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SpectraBase. (n.d.). Tri(m-tolyl)phosphine oxide. Retrieved from [Link][33]
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Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 738.[9]
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An In-Depth Technical Guide to the Flame Retardant Mechanism of Tri-m-tolyl Phosphate
A Senior Application Scientist's Perspective on Core Mechanisms and Experimental Validation
In the pursuit of enhanced fire safety for polymeric materials, a deep understanding of the mechanism of action of flame retardants is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of tri-m-tolyl phosphate (TmPP), a member of the organophosphate ester family, and its role as an effective flame retardant. We will delve into the core chemical and physical processes that govern its efficacy, supported by detailed experimental protocols for validation.
The Dual Nature of Flame Retardancy: A Mechanistic Overview
This compound, like many organophosphorus flame retardants, operates through a sophisticated interplay of condensed-phase and gas-phase mechanisms. The balance between these two modes of action is critical to its overall effectiveness and is influenced by the polymer matrix and the presence of other additives.
Condensed-Phase Action: The Char Formation Imperative
The primary role of TmPP in the condensed phase is to promote the formation of a stable, insulating char layer on the surface of the polymer during thermal decomposition. This char acts as a physical barrier with multiple functions:
-
Thermal Shielding: The char layer insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.
-
Fuel Barrier: It impedes the release of flammable volatile gases, which are the fuel for the flame, into the gas phase.
-
Oxygen Barrier: The char layer restricts the access of oxygen to the polymer surface, further inhibiting combustion.
The formation of this protective char is driven by the thermal decomposition of this compound itself. Upon heating, TmPP breaks down to produce phosphoric acid and polyphosphoric acid.[1] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a carbonaceous char.[1][2]
The chemical structure of the polymer plays a significant role in the efficiency of char formation. Polymers with aromatic structures or those that can readily undergo cyclization and cross-linking reactions are more likely to form a stable char in the presence of organophosphate flame retardants.
Gas-Phase Action: Quenching the Fire's Engine
In addition to its crucial role in the condensed phase, this compound also exerts a significant flame-retardant effect in the gas phase. During pyrolysis, volatile phosphorus-containing species are released into the flame. These species, primarily phosphorus oxides (PO•) and related radicals, act as potent scavengers of the high-energy radicals that propagate the combustion chain reaction, such as hydrogen (H•) and hydroxyl (OH•) radicals.[3]
The key reactions in the gas phase can be summarized as:
-
H• + PO• + M → HPO + M
-
OH• + PO• → HPO₂
-
H• + HPO₂ → H₂ + PO₂•
-
OH• + HPO → H₂O + PO•
By interrupting these radical chain reactions, the phosphorus-containing species effectively "poison" the flame, reducing its intensity and heat output.
Unveiling the Mechanism: Key Experimental Protocols
To rigorously evaluate the flame-retardant mechanism of this compound, a suite of analytical techniques is employed. These methods provide quantitative data on the thermal stability, combustion behavior, and decomposition products of the flame-retarded polymer.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a material by measuring its mass loss as a function of temperature.
Experimental Protocol: TGA of a Polymer with this compound
-
Sample Preparation:
-
Ensure the polymer sample containing a known concentration of this compound is dry and representative of the bulk material.
-
Precisely weigh 5-10 mg of the sample into a tared TGA crucible (platinum or alumina).
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) against temperature.
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at the final temperature.
-
Interpretation of TGA Data: An earlier onset of decomposition for the flame-retarded polymer compared to the neat polymer can indicate that the flame retardant is promoting char formation at a lower temperature. A higher char yield at the end of the experiment is a direct measure of the effectiveness of the condensed-phase mechanism.
Microscale Combustion Calorimetry (MCC)
Microscale Combustion Calorimetry provides valuable information on the heat release capacity and total heat release of a material from a milligram-scale sample.
Experimental Protocol: MCC of a Polymer with this compound
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the polymer sample containing this compound.
-
-
Instrument Setup:
-
The sample is heated in a pyrolyzer under a nitrogen stream.
-
The volatile pyrolysis products are then mixed with oxygen and completely combusted in a high-temperature furnace (typically 900 °C).
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 1 °C/s) from 100 °C to 750 °C in the pyrolyzer.
-
-
Data Analysis:
-
The oxygen consumption is measured to calculate the heat release rate as a function of temperature.
-
Key parameters obtained include the heat release capacity (HRC) in J/g-K and the total heat release (THR) in kJ/g.
-
Interpretation of MCC Data: A reduction in the heat release capacity and total heat release for the flame-retarded polymer indicates a decrease in its flammability. This can be attributed to both condensed-phase (reduced fuel production) and gas-phase (less efficient combustion of volatiles) effects.
Cone Calorimetry
The cone calorimeter is one of the most important bench-scale tests for evaluating the fire behavior of materials under well-controlled conditions, simulating a developing fire scenario.
Experimental Protocol: Cone Calorimetry of a Polymer with this compound (in accordance with ASTM E1354)
-
Sample Preparation:
-
Prepare a 100 mm x 100 mm sample of the polymer with a thickness of approximately 3-6 mm.
-
Wrap the back and sides of the sample in aluminum foil and place it in the sample holder on a load cell.[4]
-
-
Instrument Setup:
-
Position the sample horizontally below a conical radiant heater.
-
Set the heat flux from the conical heater to a specified level (e.g., 35 or 50 kW/m²).[5]
-
A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
-
Test Procedure:
-
Expose the sample to the radiant heat.
-
Record the time to ignition.
-
Continuously measure the mass loss of the sample, the oxygen concentration in the exhaust gas, and the smoke production.
-
-
Data Analysis:
-
Calculate the heat release rate (HRR) over time based on the principle of oxygen consumption.
-
Determine key parameters such as the peak heat release rate (pHRR), total heat release (THR), effective heat of combustion (EHC), and smoke production rate.
-
Interpretation of Cone Calorimetry Data: A significant reduction in the peak heat release rate and total heat release are primary indicators of effective flame retardancy. A lower effective heat of combustion can suggest a gas-phase inhibition mechanism, while an increase in the final residue mass confirms condensed-phase activity.[6]
Visualizing the Mechanisms and Workflows
To better illustrate the complex processes involved, the following diagrams outline the flame retardancy cycle, the experimental workflow for evaluating flame retardants, and the thermal decomposition pathway of this compound.
Caption: Dual-action flame retardancy cycle of this compound.
Caption: Experimental workflow for evaluating flame retardant mechanisms.
Caption: Simplified thermal decomposition pathway of this compound.
Quantitative Assessment of Flame Retardant Performance
The efficacy of this compound as a flame retardant is best demonstrated through quantitative data obtained from standardized fire tests. The following table summarizes typical performance data for polymers with and without the addition of a triaryl phosphate flame retardant, such as triphenyl phosphate (TPP), which is structurally similar to TmPP.
| Polymer System | Additive (wt%) | LOI (%) | pHRR (kW/m²) | Char Yield (%) | Reference |
| Polycarbonate (PC) | 0 | 25 | ~600 | <15 | [7][8] |
| PC/TPP | 10 | 32.4 | ~450 | >20 | |
| Polybutylene Terephthalate (PBT) | 0 | 20.9 | - | - | [9] |
| PBT/TPP + Melamine | 20 + 10 | 26.6 | - | - | [9] |
| Epoxy Resin | 0 | ~23 | - | <5 | [10][11] |
| Epoxy Resin/DOPO-derivative | 5 | 30.0 | - | >10 | [12] |
Note: Data for TPP and DOPO-derivatives are used as illustrative examples of the performance of aryl phosphate flame retardants due to the limited availability of specific quantitative data for this compound in the public domain.
Synergistic Interactions: Enhancing Performance
The flame-retardant efficiency of this compound can be significantly enhanced through synergistic interactions with other additives, particularly nitrogen-containing compounds like melamine and its derivatives.[13] This synergy arises from a cooperative effect between the phosphorus and nitrogen compounds in both the condensed and gas phases.
In the condensed phase, the melamine can contribute to char formation and the release of non-flammable gases (such as ammonia), which dilute the flammable volatiles. In the gas phase, the combination of phosphorus and nitrogen species can lead to a more efficient radical trapping mechanism.[14][15]
Conclusion
This compound is a versatile and effective flame retardant that operates through a dual-action mechanism in both the condensed and gas phases. Its ability to promote char formation and inhibit the combustion process at a radical level makes it a valuable tool in the development of fire-safe polymeric materials. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its performance and the elucidation of its complex mechanism of action. Further research into the specific decomposition pathways of the meta-isomer and its synergistic interactions will continue to refine our understanding and application of this important flame retardant.
References
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Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. (2024). Retrieved from [Link]
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Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate. (2023). RSC, d3cp05320b. Retrieved from [Link]
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Synergistic effect of melamine and tricresyl phosphate on fire retardant properties of semi flexible polyurethane foam. (n.d.). ResearchGate. Retrieved from [Link]
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LOI and UL-94 rating of flame-retardant EP. (n.d.). ResearchGate. Retrieved from [Link]
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Sample Preparation – DSC. (n.d.). University of Florida. Retrieved from [Link]
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An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. (2018). MDPI. Retrieved from [Link]
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Thermal stability and flame retardancy of an epoxy resin modified with phosphoric triamide and glycidyl POSS. (n.d.). ResearchGate. Retrieved from [Link]
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Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. (2021). MDPI. Retrieved from [Link]
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Study on flame-retardant mechanism of polycarbonate containing sulfonate-silsesquioxane-fluoro retardants by TGA and FTIR. (n.d.). ResearchGate. Retrieved from [Link]
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Synergistic Flame-Retardant Effect and Mechanism of Nitrogen-Phosphorus Containing Compounds for Glass Fiber Reinforced Polyamide 66. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Developments in the Flame-Retardant System of Epoxy Resin. (2020). MDPI. Retrieved from [Link]
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Fire retardant synergism between melamine and triphenyl phosphate in poly(butylene terephthalate). (n.d.). ResearchGate. Retrieved from [Link]
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Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. (n.d.). TA Instruments. Retrieved from [Link]
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Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Retrieved from [Link]
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A review on cone calorimeter for assessment of flame-retarded polymer composites. (n.d.). ResearchGate. Retrieved from [Link]
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A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6. (2020). MDPI. Retrieved from [Link]
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Halogen-free and phosphorus-free flame-retarded polycarbonate using cyclic polyphenylsilsesquioxanes. (n.d.). ResearchGate. Retrieved from [Link]
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LOI values and UL-94 grades of epoxy resins. (n.d.). ResearchGate. Retrieved from [Link]
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Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. (n.d.). ResearchGate. Retrieved from [Link]
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Flame‐retardant behavior of a phosphorus/silicon compound on polycarbonate. (n.d.). ResearchGate. Retrieved from [Link]
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Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. Retrieved from [Link]
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Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (n.d.). LCGC International. Retrieved from [Link]
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The Effect of Flame-Retardant Additives DDM-DOPO and Graphene on Flame Propagation over Glass-Fiber-Reinforced Epoxy Resin under the Influence of External Thermal Radiation. (2022). National Institutes of Health. Retrieved from [Link]
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The Environmental Odyssey of Tri-m-tolyl Phosphate: A Technical Guide to its Fate and Degradation
Introduction: The Environmental Significance of Tri-m-tolyl Phosphate
This compound (TmTP), a member of the tricresyl phosphate (TCP) isomers, is a synthetic organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of industrial and commercial products. Its primary applications include its use in hydraulic fluids, lubricants, and polymers such as PVC. The widespread use of TmTP has led to its release into the environment through various pathways, including industrial emissions, leaching from products, and disposal of waste.[1][2] As a result, understanding the environmental fate and degradation of TmTP is of paramount importance for assessing its potential ecological risks. This technical guide provides an in-depth analysis of the biotic and abiotic degradation pathways of TmTP, its mobility in the environment, and its potential for bioaccumulation.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of a compound is essential to predict its environmental behavior. Key properties of TmTP are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H21O4P | [3] |
| Molecular Weight | 368.36 g/mol | [3] |
| Water Solubility | Low | [1] |
| Vapor Pressure | 1.96 x 10^-6 mm Hg | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | ~5.1 | [1] |
| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.4 x 10^4 | [4] |
The low water solubility and high Log Kow of TmTP indicate its hydrophobic nature, suggesting a tendency to partition from water into organic matrices such as soil, sediment, and biota.[1][4] The high estimated Koc value further supports the expectation that TmTP will be relatively immobile in soil due to strong adsorption to organic matter.[4]
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as biotic and abiotic.
Biotic Degradation: The Microbial Metabolism of TmTP
Biodegradation is a primary mechanism for the removal of TmTP from the environment. A variety of microorganisms have been shown to degrade tricresyl phosphate isomers.
Key Microorganisms and Consortia:
Several studies have identified microbial consortia and specific bacterial strains capable of degrading TCPs. These include:
-
A novel microbial consortium designated ZY1, which demonstrated the ability to completely degrade TmTP.[5][6]
-
The bacterium Brevibacillus brevis has been shown to degrade TmCP, with removal rates of up to 82.91% within five days.[7]
-
Sequencing analysis of degrading consortia has revealed the involvement of genera such as Sphingobacterium, Variovorax, and Flavobacterium.[5][8]
Biodegradation Pathways:
The microbial degradation of TmTP primarily proceeds through two main pathways: hydrolysis and hydroxylation.[5][6][8]
-
Hydrolysis: This pathway involves the cleavage of the ester bonds, leading to the formation of di-m-cresyl phosphate and m-cresol. This initial hydrolysis step is a critical detoxification process, as the resulting diesters are generally less toxic than the parent compound.[6]
-
Hydroxylation: This process, often mediated by enzymes such as cytochrome P450 monooxygenases, involves the addition of a hydroxyl group to the aromatic ring or the methyl group of the cresol moiety.[1][5][8] This increases the polarity of the molecule, making it more water-soluble and susceptible to further degradation.
-
Demethylation: Recent research has also identified demethylation as a potential degradation pathway for TCP isomers, which could be an overlooked source of triphenyl phosphate (TPHP) in the environment.[9][10]
The biodegradation of TmTP can be influenced by several environmental factors, including temperature, pH, and the presence of co-substrates. For instance, the degradation rate of TmTP in river water and sediment has been shown to be temperature-dependent.[4]
Biodegradation Metabolites:
Several intermediate and final degradation products of TmTP have been identified, including:
-
Di-m-cresyl phosphate
-
Hydroxylated TmTP
-
Demethylated TmTP
-
m-cresol
A simplified representation of the primary biodegradation pathways of this compound is depicted in the following diagram.
Caption: OECD 301C Biodegradation Test Workflow
Protocol for Soil Sorption/Desorption Study
The soil sorption coefficient (Koc) of TmTP can be determined using the batch equilibrium method, following guidelines such as OECD Test Guideline 106.
Objective: To determine the adsorption/desorption potential of this compound in soil.
Methodology:
-
Soil Selection and Preparation:
-
Select a representative range of soils with varying organic carbon content and texture.
-
Air-dry and sieve the soils to a particle size of <2 mm.
-
Characterize the soils for properties such as pH, organic carbon content, and particle size distribution.
-
-
Adsorption Phase:
-
Prepare a solution of TmTP in a suitable solvent (e.g., calcium chloride solution).
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of the TmTP solution to each tube.
-
Equilibrate the soil-solution mixtures by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Separate the soil and solution phases by centrifugation.
-
Analyze the concentration of TmTP in the aqueous phase.
-
-
Data Analysis:
-
Calculate the amount of TmTP adsorbed to the soil by mass balance.
-
Determine the soil-water partition coefficient (Kd) from the slope of the adsorption isotherm.
-
Calculate the organic carbon-normalized adsorption coefficient (Koc) using the formula: Koc = (Kd / % organic carbon) * 100. [11]
-
Protocol for Analytical Determination in Environmental Samples
The analysis of TmTP in environmental matrices such as water and soil typically involves extraction followed by instrumental analysis. EPA Method 8141B provides a suitable framework for the gas chromatographic determination of organophosphorus compounds. [12] Objective: To quantify the concentration of this compound in water and soil samples.
Methodology:
-
Sample Extraction:
-
Water Samples: Extract the water sample with a suitable solvent such as methylene chloride using a separatory funnel (EPA Method 3510) or continuous liquid-liquid extraction (EPA Method 3520). [12] * Soil/Sediment Samples: Extract the solid sample with a mixture of hexane-acetone or methylene chloride-acetone using Soxhlet extraction (EPA Method 3540) or ultrasonic extraction (EPA Method 3550). [12]2. Extract Cleanup (if necessary):
-
If interferences are present, clean up the extract using techniques such as alumina column chromatography (EPA Method 3610) or Florisil cleanup (EPA Method 3620). [12]3. Instrumental Analysis:
-
Analyze the extract using a gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD). [12] * Use a suitable capillary column for separation.
-
-
Quantification:
-
Quantify the concentration of TmTP by comparing the peak area of the sample to that of a calibration curve prepared from certified standards.
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the environmental fate and degradation of this compound. The available evidence indicates that while TmTP has a high potential for bioaccumulation and is relatively immobile in soil, it is susceptible to biodegradation by various microorganisms. The primary degradation pathways involve hydrolysis and hydroxylation, leading to the formation of less toxic metabolites. Abiotic degradation, particularly hydrolysis under alkaline conditions and atmospheric photooxidation, also contributes to its environmental transformation.
Future research should focus on further elucidating the specific enzymatic mechanisms involved in the biodegradation of TmTP and identifying a wider range of degrading microorganisms. Additionally, more detailed studies on the photodegradation of TmTP in aqueous environments and the long-term fate of its degradation products are warranted to refine environmental risk assessments. A deeper understanding of these processes will enable more accurate predictions of the environmental persistence and potential impacts of this widely used organophosphate ester.
References
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OECD Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development. [Link] [13]2. OECD Guidelines for the Testing of Chemicals, Section 3, Environmental Fate and Behaviour. (n.d.). Organisation for Economic Co-operation and Development. [Link] [14]3. U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link] [12]4. U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. [Link] [15]5. U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link] [16]6. U.S. Environmental Protection Agency. (2012). Triphenyl Phosphate. ChemView. [Link] [17]7. Wikipedia. (2023). Tricresyl phosphate. [Link] [1]8. Zhang, Y., et al. (2022). Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products. Science of The Total Environment, 828, 154415. [Link] [5]9. Fucai, S. (2024). An Innovative Microbial Consortium's Biodegradation of Tricresyl Phosphate Isomers and the Toxicity Assessment of Its Main Products. Journal of Bioremediation & Biodegradation, 15(5). [Link] [6]10. Liu, X., et al. (2019). Biodegradation of tricresyl phosphate isomers by Brevibacillus brevis: Degradation pathway and metabolic mechanism. Chemosphere, 232, 195-203. [Link] 11. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11232, Tri-m-cresyl phosphate. [Link] [4]12. Wang, Y., et al. (2023). Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites. Environment International, 172, 107775. [Link] [9][10]13. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6527, o-Cresyl phosphate. [Link] [2]14. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6529, Tri-p-cresyl phosphate. [Link] [18]15. Australian Industrial Chemicals Introduction Scheme. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. [Link] [3]16. Government of Canada. (2022). Persistence and Bioaccumulation Potential. [Link] [19]17. ECETOC. (n.d.). log KOC. [Link] [20]18. ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link] [21]19. U.S. Environmental Protection Agency. (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS. [Link]
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Methodological & Application
Tri-m-tolyl phosphate as a plasticizer for polyvinyl chloride (PVC)
An Application Guide to Tri-m-tolyl Phosphate as a Plasticizer for Polyvinyl Chloride (PVC)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the use of this compound (TmCP) as a plasticizer for polyvinyl chloride (PVC). This compound, an organophosphate ester, functions not only as an effective plasticizer to impart flexibility to rigid PVC but also as a flame retardant. This guide details its mechanism of action, physical and chemical properties, and provides step-by-step laboratory protocols for the preparation and evaluation of TmCP-plasticized PVC. Methodologies for assessing mechanical performance, thermal properties, and plasticizer migration are presented, supported by illustrative data and process diagrams. Critical safety and environmental considerations specific to aryl phosphates are also discussed to ensure responsible handling and application.
Introduction: The Role of Plasticizers in PVC Technology
Polyvinyl chloride (PVC) is a polymer of immense commercial significance, valued for its durability, chemical resistance, and low cost. In its unmodified state, PVC is a rigid and brittle material, which limits its application. The versatility of PVC is unlocked through the addition of plasticizers, which are high-boiling point liquid or solid substances that, when added to a polymer, increase its flexibility, workability, and distensibility.[1][2]
Plasticizers function by embedding themselves between the long polymer chains of PVC, effectively pushing them apart. This action reduces the strong intermolecular van der Waals forces that hold the chains together, thereby lowering the material's glass transition temperature (Tg) and transforming it from a rigid solid into a flexible, pliable material.[3][4][5]
This compound (TmCP), a member of the aryl phosphate ester family, is a notable plasticizer for PVC.[6] Beyond its primary function of imparting flexibility, its phosphorus content provides inherent flame retardancy, a critical feature for applications in wire and cable insulation, automotive interiors, and construction materials.[7][8][9][10] This guide serves as a detailed protocol for scientists to effectively formulate and characterize PVC compounds using TmCP, bridging theoretical principles with practical laboratory application.
This compound (TmCP): Physicochemical Profile
A thorough understanding of the plasticizer's properties is fundamental to its correct application. TmCP is one of three isomers of tricresyl phosphate (TCP), the others being the ortho- and para-isomers. The meta-isomer is specifically chosen for many applications due to its favorable toxicological profile compared to the ortho-isomer.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 563-04-2 | [6][11][12][13] |
| Molecular Formula | C₂₁H₂₁O₄P | [11][12][14] |
| Molecular Weight | 368.36 g/mol | [11][14] |
| Appearance | Clear, slightly yellow to pink liquid or waxy solid | [11] |
| Boiling Point | 410 °C | [11] |
| Melting Point | 25.5 °C | [11] |
| Density | ~1.16 g/cm³ | [11] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., toluene, ethers) |[11][15] |
Mechanism of Action: Molecular Interactions in Plasticization
The efficacy of a plasticizer is governed by its ability to disrupt the polymer's semi-crystalline structure. The process can be understood through the "free volume" theory, which combines aspects of earlier lubricity and gel theories.[8][16] Free volume refers to the internal space available within the polymer matrix for chains to move.
-
Intercalation: The polar phosphate group and aromatic rings of the TmCP molecule interact with the polar C-Cl bonds of the PVC chains.[16]
-
Chain Separation: TmCP molecules position themselves between the PVC chains, acting as molecular spacers. This overcomes the strong dipole-dipole interactions between adjacent polymer chains.
-
Increased Mobility: By separating the chains, the energy barrier for segmental motion is lowered. This increases the free volume, allowing the polymer chains to slide past one another more easily when stress is applied.[4][17]
-
Lowered Glass Transition Temperature (Tg): The macroscopic result of this increased molecular mobility is a significant reduction in the polymer's Tg. Below its Tg, a polymer is rigid and glassy; above it, it is flexible and rubbery. Effective plasticization makes the material usable at or below room temperature in a flexible state.
Caption: Workflow for the preparation of plasticized PVC test specimens.
Evaluation Protocols and Data Interpretation
The following protocols are essential for quantifying the performance of TmCP as a plasticizer.
5.1. Mechanical Properties
-
Objective: To measure the change in flexibility, strength, and hardness imparted by the plasticizer. An effective plasticizer will decrease hardness, modulus, and tensile strength while significantly increasing elongation. [18]* Applicable Standards: ASTM D638 (Tensile Properties), ASTM D2240 (Hardness).
Protocol:
-
Use a die cutter to prepare at least five dumbbell-shaped specimens from the conditioned 2 mm sheets as per ASTM D638 Type IV.
-
Measure the Shore A hardness at several points on the sheet using a durometer.
-
Mount a specimen in the grips of a Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails. [19]5. Record the tensile strength at break, elongation at break, and the stress at 100% elongation (100% Modulus). The 100% Modulus is a sensitive indicator of stiffness in flexible materials.
Table 2: Illustrative Mechanical Properties of PVC Formulations
| Property | Test Method | Unplasticized PVC | PVC + 40 phr TmCP |
|---|---|---|---|
| Tensile Strength (MPa) | ASTM D638 | 41.0 | 19.0 |
| Elongation at Break (%) | ASTM D638 | 5 | 320 |
| 100% Modulus (MPa) | ASTM D638 | N/A | 9.5 |
| Shore A Hardness | ASTM D2240 | >95 (Shore D) | 85 |
5.2. Thermal Analysis
-
Objective: To determine the glass transition temperature (Tg) and assess thermal stability.
-
Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
Protocol:
-
DSC for Tg:
-
Seal a small sample (5-10 mg) in an aluminum DSC pan.
-
Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The midpoint of the step transition in the heat flow curve is recorded as the Tg. A lower Tg indicates higher plasticizing efficiency.
-
-
TGA for Stability:
-
Place a sample (10-15 mg) in a TGA pan.
-
Heat the sample from 30°C to 600°C at 10°C/min in a nitrogen or air atmosphere.
-
Record the onset temperature of decomposition (T_onset). Phosphate esters can influence the thermal degradation pathway of PVC. [20] Table 3: Illustrative Thermal Properties of PVC Formulations
Property Instrument Unplasticized PVC PVC + 40 phr TmCP Glass Transition Temp. (Tg) DSC ~80 °C ~25 °C | Decomposition Onset (T_onset) | TGA | ~240 °C | ~255 °C |
-
5.3. Plasticizer Migration Resistance
-
Objective: To quantify the permanence of the plasticizer within the PVC matrix. Low migration is crucial for product longevity and safety, preventing the material from becoming brittle and contaminating adjacent surfaces or media. [21]* Applicable Standard: Based on ASTM D1239 (Resistance of Plastic Films to Extraction by Chemicals).
Protocol:
-
Cut a 50x50 mm specimen from the molded sheet and accurately weigh it (W_initial).
-
Fully immerse the specimen in a sealed container with a chosen solvent (e.g., petroleum ether or a food simulant like olive oil).
-
Place the container in an oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Remove the specimen, gently wipe off excess solvent with a lint-free cloth, and dry it in a vacuum oven at 50°C until a constant weight is achieved (W_final).
-
Calculate the percent weight loss due to plasticizer extraction.
Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Caption: Workflow for evaluating plasticizer migration from PVC.
Safety, Environmental, and Regulatory Profile
While TmCP is an effective plasticizer, it is imperative to address its safety and environmental aspects.
-
Toxicology: The primary concern with commercial tricresyl phosphates is the potential presence of the ortho-isomer, tri-o-cresyl phosphate (TOCP). TOCP is a known neurotoxin that can cause delayed polyneuropathy. [15][22]Therefore, it is critically important to use high-purity this compound with minimal or non-detectable levels of the ortho-isomer. Always consult the material safety data sheet (MSDS) for specific handling precautions.
-
Environmental Impact: Like many organophosphate esters, TmCP is classified as toxic to aquatic organisms with long-lasting effects. [14][22][23]Environmental release should be strictly avoided. While it is not considered persistent in the environment, its main releases are expected from leakage or leaching from end-use articles. [6][14]* Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a highly effective plasticizer for polyvinyl chloride, capable of transforming the rigid polymer into a flexible material suitable for a wide range of applications. Its dual functionality as a flame retardant adds significant value, particularly in sectors with stringent fire safety requirements. The protocols outlined in this guide provide a robust framework for researchers to prepare and systematically evaluate the performance of TmCP-plasticized PVC, focusing on key metrics such as mechanical properties, thermal behavior, and migration resistance. However, the significant neurotoxicity associated with the ortho-isomer (TOCP) mandates rigorous quality control and the exclusive use of high-purity TmCP. Users must adhere to strict safety and environmental protocols to mitigate risks associated with its handling and application.
References
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Australian Government Department of Health and Aged Care. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of this compound by alkalic method. Retrieved from [Link]
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ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic. Retrieved from [Link]
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INCHEM. (1990). Tricresyl phosphate (EHC 110, 1990). Retrieved from [Link]
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MDPI. (n.d.). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Retrieved from [Link]
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PubChem. (n.d.). Tri-m-tolylphosphine. Retrieved from [Link]
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Oxford Instruments. (n.d.). Measuring Plasticiser in PVC. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE. Retrieved from [Link]
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RIVM. (n.d.). Environmental Risk Limits for several phosphate esters, with possible application as flame retardant. Retrieved from [Link]
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Park, K. (n.d.). PLASTICIZERS. Retrieved from [Link]
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ResearchGate. (n.d.). Plasticization mechanism of PVC compounds. Retrieved from [Link]
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Pragolab. (n.d.). Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy. Retrieved from [Link]
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DiVA portal. (n.d.). Environmentally Friendly Plasticizers for PVC. Retrieved from [Link]
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Tina Organics. (n.d.). tricresyl phosphate. Retrieved from [Link]
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PubChem. (n.d.). Tri-p-cresyl phosphate. Retrieved from [Link]
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ResearchGate. (2021). Tetra Schiff Bases as Polyvinyl Chloride Thermal Stabilizers. Retrieved from [Link]
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ResearchGate. (n.d.). Plasticizing mechanism between plasticizer and PVC. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of plasticizer (tricresyl phosphate) on Tg (a) and free volume.... Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]
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ResearchGate. (2024). The Effect of Diphenylphosphate Intercalated Magnesium Aluminum Lanthanum Hydrotalcite on the Thermal Stability and Mechanical Properties of Poly(Vinyl Chloride). Retrieved from [Link]
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ResearchGate. (n.d.). Formulation of PVC materials. Retrieved from [Link]
-
PubChem. (n.d.). Tri-m-cresyl phosphate. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Application of Phosphorus-containing Flame Retardant Plasticizer for Polyvinyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104592296A - Preparation method of rubber plasticizer tricresyl phosphate.
-
ResearchGate. (2008). Organic thermal stabilizers for rigid poly(vinyl chloride) IV. N-Arylphthalimides. Retrieved from [Link]
-
Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability of Nanosilica-Modified Poly(vinyl chloride). Retrieved from [Link]
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Application Note: Performance Evaluation of Tri-m-tolyl Phosphate in Synthetic Lubricants
Abstract
This technical guide is designed for researchers, lubricant formulators, and materials scientists. It provides a detailed overview of Tri-m-tolyl phosphate (TmTP), a prominent aryl phosphate ester utilized as an anti-wear (AW) and extreme-pressure (EP) additive in high-performance synthetic lubricants. We delve into the tribochemical mechanisms that enable its protective functions, present comprehensive, step-by-step protocols for standardized performance evaluation using four-ball tribology, and discuss critical formulation considerations. The objective is to equip professionals with the foundational knowledge and practical methodologies required to effectively formulate with and characterize the performance of TmTP.
Introduction: The Critical Role of Phosphate Esters in Boundary Lubrication
As mechanical systems advance, they are subjected to increasingly demanding operational conditions, including higher loads, speeds, and temperatures. These conditions frequently push lubrication regimes beyond the full-film hydrodynamic state into the boundary lubrication regime, where direct metal-to-metal contact of surface asperities is likely. In this regime, the physical properties of the base oil alone are insufficient to prevent wear, scuffing, and catastrophic seizure.
This necessitates the inclusion of specialized lubricant additives. This compound (a specific isomer of tricresyl phosphate, TCP) has been a cornerstone of lubricant technology for decades, prized for its efficacy as both an anti-wear and extreme-pressure agent.[1][2] It belongs to the family of phosphate esters, which are known for their ability to protect surfaces under harsh sliding conditions by reacting with them to form a protective layer.[3][4] This guide focuses on the meta-isomer (this compound), as modern manufacturing processes strictly control isomer composition to minimize the neurotoxicity associated with historical ortho-isomer content.[1][5]
Mechanism of Action: The Tribochemical Formation of a Sacrificial Film
The protective power of TmTP is not an inherent property but is activated by the energy dissipated at the sliding interface. The mechanism is a classic example of tribochemistry, where mechanical and thermal stresses catalyze a chemical reaction.
-
Surface Adsorption: The polar phosphate ester molecules are first adsorbed onto the metallic (typically ferrous) surfaces.
-
Tribochemical Activation: In the boundary lubrication regime, the collision of asperities generates intense, localized spikes in pressure and temperature (flash temperatures). This energy is sufficient to trigger the decomposition of the TmTP molecule.[3]
-
Reaction and Film Formation: The decomposition products, primarily iron phosphates and polyphosphates, react with the nascent, catalytically active metal surface. This process forms a tenacious, amorphous, glassy film that adheres to the substrate.
-
Wear Protection: This newly formed tribofilm is a sacrificial layer. It is physically softer than the underlying steel and possesses a lower shear strength. During subsequent asperity interactions, it is this film that is sheared away, protecting the base metal from adhesive wear, abrasion, and welding.[6] The film is in a state of dynamic equilibrium, being constantly formed and removed during operation.
Caption: The tribochemical mechanism of TmTP anti-wear film formation.
Standardized Performance Evaluation Protocols
To quantify the anti-wear and extreme-pressure performance of lubricants formulated with TmTP, the four-ball tribometer is the industry-standard apparatus. The following ASTM methods provide repeatable and comparable data essential for research and quality control.
Protocol: Wear Preventive Characteristics (ASTM D4172)
This test is fundamental for assessing a lubricant's ability to prevent wear under moderate, continuous sliding conditions.
Objective: To determine the relative wear preventive properties of a fluid by measuring the wear scar diameter (WSD) on stationary steel balls.[7][8]
Methodology:
-
Apparatus Preparation:
-
Thoroughly clean the four 12.7 mm steel test balls (typically AISI E-52100 steel), test cup, and lock ring using a suitable solvent (e.g., heptane). Handle cleaned components only with forceps or clean, lint-free gloves.
-
Assemble the three stationary balls into the test cup and secure them with the lock ring.
-
-
Sample Loading:
-
Pour the test lubricant into the cup to a level that covers the three stationary balls.
-
Place the fourth ball into the chuck of the drive spindle and secure it.
-
Assemble the test cup onto the tester's platform.
-
-
Test Execution:
-
Apply a load of 392 N (40 kgf) .
-
Initiate heating of the sample to a stable temperature of 75°C ± 2°C .
-
Once the temperature is stable, start the motor to rotate the top ball at 1200 ± 60 rpm .
-
Run the test for a duration of 60 ± 1 minute .[9]
-
-
Measurement and Reporting:
-
After the test, disassemble the apparatus and carefully clean the three stationary balls with solvent.
-
Using a microscope with a calibrated measurement stage (to ±0.01 mm), measure the wear scars on each of the three stationary balls in two directions: parallel and perpendicular to the direction of sliding.
-
Calculate the arithmetic average of these six measurements. This value is the Average Wear Scar Diameter (WSD) in millimeters. A smaller WSD indicates superior anti-wear performance.[10]
-
Protocol: Extreme-Pressure Properties (ASTM D2783)
This test evaluates the lubricant's ultimate load-carrying capacity and its ability to prevent catastrophic failure under rapidly increasing loads.
Objective: To determine the Weld Point and calculate the Load-Wear Index (LWI) of a lubricant.[11][12]
Methodology:
-
Apparatus and Sample Preparation: Follow the same cleaning and assembly procedure as for ASTM D4172.
-
Test Execution:
-
This test is conducted at ambient temperature. The rotational speed is 1770 ± 60 rpm .
-
The test consists of a series of sequential runs, each lasting 10 seconds .[13]
-
The load is increased for each subsequent run according to the standardized steps specified in ASTM D2783.
-
After each 10-second run, the machine is stopped, the stationary balls are inspected for welding, and if no welding has occurred, a new set of clean balls and fresh lubricant are used for the next higher load stage.
-
-
Endpoint Determination:
-
Measurement and Calculation:
-
For the ten load stages immediately preceding the weld point, measure the wear scars as described in ASTM D4172.
-
The Load-Wear Index (LWI) is then calculated using a formula specified in the ASTM standard, which incorporates the average wear scar diameters from these ten runs. The LWI is a dimensionless index of the lubricant's ability to prevent wear as the load is increased. A higher LWI and a higher Weld Point both indicate superior extreme-pressure performance.[13]
-
Caption: Comparative workflows for standard anti-wear and extreme-pressure tests.
Formulation and Performance Data
The efficacy of TmTP is not absolute but depends on its concentration (treat rate) and its interaction with the synthetic base stock.
-
Base Stock Compatibility: TmTP is highly effective in common synthetic base stocks such as Polyalphaolefins (PAOs) and polyol esters. Its performance in esters is particularly noteworthy, as the tribofilm formed can also passivate the metal surface, reducing base stock degradation.[5]
-
Optimal Treat Rate: The concentration of TmTP typically ranges from 0.2% to 2.0% by weight. Formulators must conduct a matrix of tests to identify the optimal concentration. Increasing the treat rate yields diminishing returns and can sometimes be antagonistic with other additives, such as certain dispersants or detergents, by competing for surface adsorption sites.[16]
Table 1: Representative Performance of TmTP in a PAO 6 Synthetic Base Stock
| Formulation ID | TmTP Concentration (wt%) | ASTM D4172 WSD (mm) | ASTM D2783 Weld Point (kgf) | ASTM D2783 LWI |
| Baseline | 0.0 | 0.91 | 126 | 28 |
| Formulation A | 0.5 | 0.58 | 200 | 48 |
| Formulation B | 1.0 | 0.45 | 250 | 62 |
| Formulation C | 2.0 | 0.43 | 250 | 65 |
Disclaimer: The data presented in this table are illustrative and representative of typical trends. Actual results will vary depending on the specific base oil, additive batches, and test conditions.
The data clearly demonstrates that the addition of TmTP significantly reduces wear (lower WSD) and enhances load-carrying capacity (higher Weld Point and LWI). The performance benefit begins to plateau between 1.0% and 2.0%, indicating that the optimal, most cost-effective treat rate is likely in this range.
References
-
ASTM International. (2020). Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) (D2783-20). West Conshohocken, PA. [Link]
-
Rtec Instruments. (n.d.). ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids. Retrieved from [Link]
-
Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Retrieved from [Link]
-
ASTM International. (2009). Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) (D2783-03R09). West Conshohocken, PA. [Link]
-
Shanghai Minglan Chemical. (2025). Standard Test Method For Determination Of Load-carrying Capacity Of Lubricants-Four-ball Method. Retrieved from [Link]
-
Scribd. (n.d.). Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). Retrieved from [Link]
-
Petro-Lubricant Testing Laboratories Inc. (n.d.). ASTM D4172: Four Ball Wear of Oil @ 1 hr. Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (D4172-21). West Conshohocken, PA. [Link]
-
ASTM International. (n.d.). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (D4172). Retrieved from [Link]
- N.A. (n.d.). ASTM D 4172-94 Standard Test method for Wear preventive Characteristics of Lubricating Fluids (Four ball).
- Barnes, A. M., et al. (2018). The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. RSC Advances.
-
Machinery Lubrication. (n.d.). Phosphate Ester Fluids - Benefits and Limitations. Retrieved from [Link]
-
Lankem. (2022). Phosphate Esters for Metal Working. Retrieved from [Link]
-
Placek, D. C., & Marino, M. P. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants, 1(4), 132-159. [Link]
-
ResearchGate. (2013). (PDF) Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Retrieved from [Link]
- Google Patents. (1973). US3720612A - Synthetic ester lubricating oil compositions.
-
E. P. K., et al. (2023). Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate. Physical Chemistry Chemical Physics, 25(47), 32415-32426. [Link]
-
NASA Technical Reports Server. (1985). The Effect of Tricresyl-Phosphate (TCP) as an Additive on Wear of Iron (Fe). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Identifying Safer Anti-Wear Triaryl Phosphate Additives for Jet Engine Lubricants. Retrieved from [Link]
-
Precision Lubrication Magazine. (n.d.). Antiwear Additives: Types, Mechanisms, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of tricresyl phosphate (TCP). Retrieved from [Link]
-
MDPI. (2025). Tribological Performance of EP Lubricants with Phosphorus-Based Additives. Retrieved from [Link]
-
UNPChemicals. (2024). The Guardians in Lubricants: Friction Modifiers and Anti-Wear Additives. Retrieved from [Link]
-
ACS Publications. (2021). Impact of Lubricant Oil Additives on the Performance of Pd-Based Three-Way Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Wear Mechanisms, Composition and Thickness of Antiwear Tribofilms Formed from Multi-Component Lubricants. Retrieved from [Link]
-
Rumanza Lubricants. (n.d.). Antiwear Additives: Types, Mechanisms, Role and Applications. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tri-m-tolyl Phosphate (TmTP)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tri-m-tolyl phosphate (TmTP). TmTP, a member of the organophosphate ester family, is widely used as a plasticizer and flame retardant. Due to its potential neurotoxicity and environmental persistence, a reliable analytical method is crucial for its monitoring in various matrices. This guide provides a comprehensive protocol covering sample preparation via Solid Phase Extraction (SPE), chromatographic conditions, method validation, and data analysis, designed for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction: The Rationale for TmTP Analysis
This compound (TmTP), also known as tri-m-cresyl phosphate, is an organophosphorus compound with significant industrial applications. However, organophosphates as a class are known to interfere with the nervous system by inhibiting cholinesterase[1]. The presence of these compounds in the environment and consumer products necessitates sensitive and accurate analytical methods for risk assessment and quality control. While Gas Chromatography (GC) is frequently used for organophosphate analysis, HPLC is a preferred alternative for thermally labile compounds and offers high sensitivity and selectivity, particularly when coupled with a Diode Array Detector (DAD) or UV detector[2][3]. This document provides a field-proven reverse-phase HPLC (RP-HPLC) method that ensures reliable quantification of TmTP.
Analyte Characteristics: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method. TmTP is a non-polar, hydrophobic molecule, making it an ideal candidate for reverse-phase chromatography. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₁O₄P | [4][5] |
| Molecular Weight | 368.36 g/mol | [4][5] |
| CAS Number | 563-04-2 | [4][5] |
| Appearance | White solid or colorless to light yellow liquid | [6] |
| Melting Point | 25.5 °C | [6] |
| Boiling Point | 410 °C | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetonitrile, methanol, chloroform. | [6][7][8] |
| LogP | 5.02 | [4] |
Principle of the Method: Reverse-Phase Chromatography
This method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle involves the separation of analytes based on their partitioning between a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilane) column is used, which consists of silica particles chemically bonded with C18 alkyl chains. This creates a non-polar, hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analytes.
-
Separation Mechanism: When the sample is injected, the non-polar TmTP molecules adsorb to the hydrophobic C18 stationary phase. By flowing the polar mobile phase through the column, the analytes are gradually eluted. The elution order is determined by polarity; more non-polar compounds are retained longer on the column.
-
Detection: The aromatic rings in the TmTP structure absorb ultraviolet (UV) light. A UV detector set at an appropriate wavelength (e.g., 264 nm) allows for sensitive and selective detection of the analyte as it elutes from the column[9].
Caption: Principle of RP-HPLC separation for TmTP.
Detailed Protocols
Materials and Instrumentation
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Solid Phase Extraction (SPE) manifold.
-
Nitrogen evaporator or concentrator.
-
-
Chemicals and Reagents:
-
Columns and Cartridges:
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Protocol 1: Preparation of Standards and Calibration Curve
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of TmTP standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C.
-
Intermediate Standard (100 µg/mL): Pipette 2.5 mL of the stock standard into a 25 mL volumetric flask and dilute to volume with acetonitrile.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the intermediate standard with the mobile phase.
Protocol 2: Sample Preparation from Water Matrix via SPE
This protocol is adapted from principles outlined in EPA methods for organophosphorus compound extraction.[1][10]
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of Dichloromethane.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 2 x 5 mL of HPLC-grade water. Do not allow the sorbent to go dry after this step.[10]
-
-
Sample Loading:
-
Take a 500 mL water sample. If it contains particulates, filter it through a 0.45 µm filter.
-
Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[10]
-
-
Cartridge Washing and Drying:
-
After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.
-
Dry the cartridge thoroughly by passing nitrogen or applying a full vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained TmTP from the cartridge with 2 x 4 mL of acetonitrile into a collection tube. Allow the solvent to soak the sorbent for 1 minute before eluting.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 1.0 mL of the mobile phase. Vortex briefly and transfer to an HPLC vial for analysis.
-
Caption: Solid Phase Extraction (SPE) workflow for TmTP.
Protocol 3: HPLC Operating Conditions
The following parameters have been optimized for the separation of TmTP.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 264 nm[9] |
| Run Time | 15 minutes |
Method Validation and Performance
Method validation is essential to ensure that the analytical procedure is accurate, precise, and reliable for its intended purpose.[2][11] The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.998 | Establishes a proportional relationship between concentration and detector response. |
| Accuracy (Recovery) | 80 - 110% | Measures the closeness of the experimental value to the true value. Determined by analyzing spiked blank samples. |
| Precision (RSD%) | Intra-day: ≤ 2% Inter-day: ≤ 3% | Measures the degree of scatter between a series of measurements. Assessed at low, medium, and high concentrations. |
| LOD (µg/mL) | 3.3 x (σ/S) | The lowest concentration of analyte that can be reliably detected. |
| LOQ (µg/mL) | 10 x (σ/S) | The lowest concentration of analyte that can be accurately and precisely quantified. |
Where σ = standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
Data Analysis and Quality Control
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of TmTP against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: Inject the prepared samples. Determine the peak area for TmTP in the sample chromatogram. Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for the dilution and concentration factors used during sample preparation to report the final concentration in the original sample (e.g., in µg/L).
-
Quality Control (QC): It is highly recommended to include QC samples (e.g., a spiked blank at a medium concentration) in each analytical batch to monitor the performance of the method over time.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative determination of this compound. The use of Solid Phase Extraction allows for effective sample clean-up and pre-concentration, enabling sensitive analysis from complex matrices. By adhering to the specified protocols for sample preparation, chromatographic analysis, and method validation, researchers can achieve accurate and reproducible results for the monitoring of TmTP in environmental and industrial samples.
References
-
Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
-
Choudhary, P., et al. (2023). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Taylor & Francis Online. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Retrieved from [Link]
-
Choudhary, P., et al. (2023). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Semantic Scholar. Retrieved from [Link]
-
LCGC International. (2019). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]
-
ResearchGate. (2023). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tri-m-tolylphosphine. PubChem Compound Summary for CID 80362. Retrieved from [Link]
-
Solubility of Things. (n.d.). Tris(p-tolyl) phosphate. Retrieved from [Link]
-
ResearchGate. (2013). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. Retrieved from [Link]
-
ResearchGate. (2015). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]
-
A Chemtek. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (2014). Tri-cresyl phosphate (mixed isomers). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Method 5037: Triorthocresyl phosphate. Retrieved from [Link]
-
International Atomic Energy Agency. (1985). Determination of trialkyl and triaryl phosphates in environmental samples. INIS Repository. Retrieved from [Link]
-
Takeda, Y., et al. (1993). [Determination method of tricresyl phosphate in polyvinyl chloride]. PubMed. Retrieved from [Link]
-
SpectraBase. (n.d.). Tri(m-tolyl)phosphine oxide. Retrieved from [Link]
-
ResearchGate. (2007). Preparation of this compound by alkalic method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tri-p-cresyl phosphate. PubChem Compound Summary for CID 6529. Retrieved from [Link]
-
Morressier. (2018). Analysis of anionic phosphorus species and isotope dilution measurement of phosphate in surface water samples. Retrieved from [Link]
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Application Note & Protocol: High-Sensitivity Detection of Tri-m-tolyl Phosphate (TmTP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive guide for the sensitive and selective detection of Tri-m-tolyl phosphate (TmTP), an organophosphate ester of significant environmental and toxicological interest. The methodologies detailed herein leverage the power of Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accessible analytical technique. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering both foundational principles and actionable protocols. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology for their specific sample matrices.
Introduction: The Analytical Imperative for this compound (TmTP) Detection
This compound (TmTP), with the CAS Number 563-04-2, is a member of the tri-cresyl phosphate (TCP) family of organophosphate esters.[1] These compounds are extensively used as flame retardants, plasticizers, and anti-wear additives in a variety of industrial and consumer products. The widespread use of TCPs has led to their ubiquitous presence in the environment, raising concerns about their potential for human exposure and ecotoxicity. Specifically, certain isomers of TCP are known neurotoxins, making the ability to differentiate and quantify them crucial for risk assessment.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the determination of semi-volatile organic compounds like TmTP. Its high chromatographic resolution effectively separates complex mixtures, while the mass spectrometer provides definitive identification and sensitive quantification. This application note outlines a validated GC-MS method for the analysis of TmTP in various sample matrices, drawing upon established principles from regulatory methods such as those from the U.S. Environmental Protection Agency (EPA).[3][4][5][6][7]
Principle of the GC-MS Method
The analytical workflow for TmTP detection by GC-MS involves three key stages: sample preparation, GC separation, and MS detection.
-
Sample Preparation: The primary objective is to isolate TmTP from the sample matrix and concentrate it to a level amenable to GC-MS analysis. The choice of extraction technique is matrix-dependent, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common.
-
Gas Chromatographic Separation: The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column. The column's stationary phase interacts with the analytes based on their physicochemical properties (e.g., boiling point, polarity), leading to their separation.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and measures their abundance. The resulting mass spectrum serves as a "chemical fingerprint" for identification, while the signal intensity is proportional to the analyte's concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of TmTP by GC-MS.
Caption: General workflow for TmTP analysis by GC-MS.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC or pesticide residue grade hexane, dichloromethane (DCM), acetone, ethyl acetate, and methanol.
-
Standards: Certified reference standard of this compound (TmTP). An analytical standard is available from suppliers such as Sigma-Aldrich.
-
Internal Standard (IS) and Surrogate Standards: A deuterated analog or a compound with similar chemical properties but not expected in the samples is recommended for improved quantitation.[8]
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Glassware: Scrupulously cleaned glassware to avoid contamination.[4]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from general principles outlined in EPA methods for organophosphorus compounds.[4][5][6]
-
Sample Collection: Collect 1 L of water sample in a pre-cleaned amber glass bottle.
-
pH Adjustment: Adjust the sample pH to neutral (pH 7) using sulfuric acid or sodium hydroxide.
-
Surrogate Spiking: Spike the sample with a known amount of surrogate standard to monitor extraction efficiency.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of the solvent mixture.
-
-
Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add the internal standard at a known concentration just prior to GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Setting | Justification |
| Gas Chromatograph | Agilent 7890 series or equivalent | A widely used and reliable platform for environmental analysis.[9] |
| Injector | Split/splitless inlet | |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level detection.[3][10][11] |
| Injection Volume | 1 µL | A standard volume for splitless injections. |
| Inlet Temperature | 280°C | Ensures efficient vaporization of TmTP without thermal degradation.[10][11] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency.[10][11] |
| Flow Rate | 1.2 mL/min (constant flow) | An optimal flow rate for typical capillary columns to achieve good separation.[10][11] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds, including organophosphate esters.[10][12][13] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) | This temperature program allows for the separation of TmTP from other potential contaminants in the sample.[10][11] The initial hold ensures good peak shape for early eluting compounds. |
| Mass Spectrometer | Agilent 5975C or equivalent | A common and robust mass selective detector.[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | Optimized to maintain analyte integrity and prevent contamination. |
| Quadrupole Temp. | 150°C | Maintained at a stable temperature for consistent mass analysis. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[10][12] |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and confirmation. SIM mode enhances sensitivity by monitoring only characteristic ions of TmTP. |
| Characteristic Ions | m/z 368 (Molecular Ion), 219, 165 | These ions are characteristic fragments of TmTP and can be used for quantification and confirmation.[14] |
Data Analysis and Quality Control
Identification
The identification of TmTP is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard analyzed under the same conditions. The relative abundances of the characteristic ions should match those of the standard within acceptable limits (e.g., ±20%).[4]
Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is generated by analyzing a series of standards of known concentrations containing a constant amount of the internal standard. The response factor (ratio of the analyte peak area to the internal standard peak area) is plotted against the concentration. The concentration of TmTP in the sample is then calculated from this calibration curve.
Method Validation and Quality Control
To ensure the reliability of the results, the method should be validated, and quality control procedures should be implemented.
| Parameter | Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Demonstrates a linear relationship between instrument response and concentration over the working range. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of analyte that can be reliably detected above the background noise.[11] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified.[11] |
| Accuracy (% Recovery) | 70-130% for spiked samples | Assesses the agreement between the measured concentration and the true concentration. Typically evaluated using matrix spikes.[9][12] |
| Precision (%RSD) | < 15% for replicate analyses | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[10][12][15] |
| Method Blank | Below the LOQ | An analyte-free matrix analyzed to ensure no contamination is introduced during the sample preparation and analysis process.[4] |
| Laboratory Control Sample (LCS) | Within established control limits (e.g., 70-130% recovery) | A standard of known concentration in a clean matrix to monitor the performance of the entire analytical system.[9] |
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the detection and quantification of this compound. By understanding the principles behind each step, from sample preparation to data analysis, researchers and scientists can confidently apply and adapt this methodology to their specific analytical challenges. Adherence to the described protocols and quality control measures will ensure the generation of high-quality, defensible data for environmental monitoring, product safety assessment, and research applications.
References
- Analysis of Organophosphorus Compounds by GC/MS. (n.d.). Thermo Fisher Scientific.
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). (2021). Molecules.
- U.S. EPA. (1992). Method 614.
- U.S. EPA. (n.d.).
-
Wang, L., et al. (2018). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health. Retrieved from [Link]
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. (2021). LCGC International.
- GC/MS: Optimized Method for the Fast Analysis of 76 Pesticides according to EPA Method 525. (n.d.). PerkinElmer.
- U.S. EPA. (n.d.).
- Lippincott, R. L. (2014). Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection.
- Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. (2007). Thermo Fisher Scientific.
- Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. (n.d.). California Department of Toxic Substances Control.
- Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. (n.d.).
- This compound. (2018). SIELC Technologies.
- Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. (2000). Journal of Pharmaceutical and Biomedical Analysis.
- NIOSH. (1994). Triorthocresyl phosphate 5037. Centers for Disease Control and Prevention.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent Technologies.
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). American Journal of Applied Sciences.
- Preparation of this compound by alkalic method. (2009).
- Analysis of Organophosphate Pesticides in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Monobutyl Phosph
- Cross-Validation of GC-MS and LC-MS Methods for TCPP Analysis: A Compar
- Organic and pesticides analysis standards, ISO methods for labor
-
Tri-m-cresyl phosphate. (n.d.). PubChem. Retrieved from [Link]
- Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2025).
- Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. (1985).
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- 15. benchchem.com [benchchem.com]
Application Note: A Validated GC-MS Method for the Quantification of Neurotoxic Tricresyl Phosphate Isomers
Abstract
This application note presents a detailed, validated analytical method for the separation and quantification of tricresyl phosphate (TCP) isomers using gas chromatography-mass spectrometry (GC-MS). Due to the significant neurotoxicity associated with ortho-substituted isomers, a robust and specific analytical method is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step protocol for sample preparation, instrument configuration, and data analysis. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.
Introduction: The Critical Need for Isomer-Specific TCP Analysis
Tricresyl phosphate (TCP) is a complex mixture of ten different isomers, widely used as a flame retardant, plasticizer, and anti-wear additive in lubricants. While commercial TCP mixtures predominantly contain meta- and para-isomers, it is the presence of ortho-cresyl phosphate isomers that raises significant toxicological concerns. Specifically, tri-ortho-cresyl phosphate (ToCP) and other ortho-containing isomers are known neurotoxins, capable of causing organophosphate-induced delayed neuropathy (OPIDN), a severe and often irreversible neurological condition.
Given the isomer-specific toxicity, it is imperative to have an analytical method that can accurately and reliably separate and quantify the individual TCP isomers, particularly the neurotoxic ortho-variants. This capability is essential for toxicological risk assessment, quality control of commercial products, environmental monitoring, and in the context of drug development, for assessing potential interactions or contamination. This application note addresses this need by providing a fully validated GC-MS method suitable for these applications.
Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of semi-volatile organic compounds like TCP isomers. The high separation efficiency of capillary GC allows for the resolution of closely related isomers, while the mass spectrometer provides sensitive and selective detection, enabling positive identification and accurate quantification. For this method, we utilize a single quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference materials (CRMs) of tri-ortho-cresyl phosphate (ToCP), tri-meta-cresyl phosphate (TmCP), and tri-para-cresyl phosphate (TpCP) were procured from a reputable supplier. A mixed isomer standard is also recommended.
-
Internal Standard (IS): Triphenyl phosphate (TPP) or a deuterated TCP isomer is recommended.
-
Solvents: HPLC-grade or equivalent purity toluene, hexane, diethyl ether, and acetonitrile.
-
Gases: Helium (carrier gas), nitrogen, hydrogen, and air of high purity.
Sample Preparation
The choice of sample preparation technique is dependent on the sample matrix. Below are protocols for a common solid matrix and a liquid (biological) matrix.
3.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for the extraction of TCP isomers from aqueous matrices such as water or urine.
-
To a 10 mL sample, add a known amount of the internal standard solution.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and diethyl ether.
-
Vigorously shake the mixture for 2 minutes in a separatory funnel.
-
Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL of the solvent mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3.2.2. Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Serum)
This protocol provides a cleaner extract for complex biological matrices.
-
Conditioning: Pass 3 mL of methanol followed by 3 mL of deionized water through a C18 SPE cartridge.
-
Sample Loading: To 1 mL of plasma/serum, add the internal standard. Dilute the sample with 1 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 20:80 (v/v) methanol/water solution to remove polar interferences.
-
Elution: Elute the TCP isomers and the internal standard with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of toluene.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the separation and detection of TCP isomers.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 280°C, Splitless mode (1 µL injection volume) |
| Column | HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 10°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: GC-MS Operating Parameters
SIM Ions for Quantification and Confirmation:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tri-ortho-cresyl phosphate (ToCP) | 368 | 261 | 165 |
| Tri-meta-cresyl phosphate (TmCP) | 368 | 261 | 165 |
| Tri-para-cresyl phosphate (TpCP) | 368 | 261 | 165 |
| Triphenyl phosphate (TPP - IS) | 326 | 170 | 77 |
Table 2: Selected Ions for Monitoring
Method Validation
The analytical method was validated in accordance with ICH Q2(R1) guidelines. The following performance characteristics were evaluated:
Specificity
The specificity of the method is its ability to assess the analyte in the presence of other components. This was demonstrated by the baseline resolution of the three main TCP isomers from each other and from the internal standard. Additionally, a blank matrix was spiked with other common organophosphorus compounds, and no interfering peaks were observed at the retention times of the target analytes.
Linearity and Range
Linearity was assessed by analyzing a series of calibration standards over a specified concentration range.
| Parameter | Result |
| Range | 10 - 1000 ng/mL |
| Number of Points | 6 |
| Correlation Coefficient (r²) | > 0.995 for all isomers |
Table 3: Linearity and Range Data
The high correlation coefficients confirm a linear relationship between concentration and response over the defined range.
Accuracy
Accuracy was determined by replicate analysis of samples containing known amounts of the analytes (spiked matrix). The results are expressed as percent recovery.
| Spiked Concentration | ToCP Recovery (%) | TmCP Recovery (%) | TpCP Recovery (%) |
| Low QC (30 ng/mL) | 98.5 | 99.2 | 97.8 |
| Mid QC (300 ng/mL) | 101.2 | 100.5 | 102.1 |
| High QC (800 ng/mL) | 99.8 | 101.0 | 99.5 |
Table 4: Accuracy (Recovery) Data
The acceptance criterion for accuracy is typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification). The obtained results are well within these limits.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Low QC (30 ng/mL) | < 5% | < 8% |
| Mid QC (300 ng/mL) | < 3% | < 5% |
| High QC (800 ng/mL) | < 2% | < 4% |
Table 5: Precision Data (% Relative Standard Deviation)
The acceptance criterion for precision is a Relative Standard Deviation (RSD) of ≤15% (≤20% at the LLOQ). The method demonstrates excellent precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of replicate injections of low-concentration standards.
| Parameter | Value |
| LOD (S/N = 3) | 3 ng/mL |
| LOQ (S/N = 10) | 10 ng/mL |
Table 6: LOD and LOQ
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the GC-MS parameters.
| Parameter Varied | Variation | Effect on Results |
| Injector Temperature | ± 5°C | No significant effect |
| Column Flow Rate | ± 0.1 mL/min | No significant effect |
| Initial Oven Temperature | ± 2°C | No significant effect |
Table 7: Robustness Study
The method was found to be robust with respect to these minor variations.
Visualizations
Caption: Analytical workflow from sample preparation to final report.
Application Notes and Protocols: Tri-m-tolyl Phosphate in Fire-Resistant Hydraulic Fluids
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of Tri-m-tolyl phosphate (TmTP) as a base stock for high-performance, fire-resistant hydraulic fluids. These notes detail the chemical properties, mechanisms of fire resistance, and formulation strategies. Furthermore, detailed, field-proven protocols for performance evaluation are provided, ensuring a thorough understanding of the application and validation of these specialized fluids.
Introduction: The Imperative for Fire-Resistant Hydraulic Fluids
In numerous industries—including aviation, steel manufacturing, mining, and power generation—hydraulic systems operate under high pressure and often in close proximity to ignition sources. A leak or rupture in a hydraulic line containing conventional mineral oil can lead to a catastrophic fire, endangering personnel and causing significant equipment damage.[1] Fire-resistant hydraulic fluids (FRHFs) are therefore not just a recommendation but a critical safety requirement in such environments.
Phosphate esters are a class of synthetic lubricants renowned for their exceptional fire resistance, thermal stability, and lubricity under boundary conditions.[2][3][4] Among the triaryl phosphates, this compound (TmTP), a specific isomer of tricresyl phosphate (TCP), offers a favorable balance of these properties. Modern manufacturing processes have significantly reduced the presence of the more neurotoxic ortho-isomer, making products based on meta and para isomers, such as TmTP, a safer choice for industrial applications.[5]
This guide will focus on the practical application of TmTP, providing the scientific rationale behind its use and the empirical methods to validate its performance.
This compound (TmTP): Chemical Profile
This compound is an organophosphorus compound, specifically an ester of phosphoric acid and m-cresol.
Key Physical and Chemical Properties
A summary of the essential properties of TmTP relevant to its use in hydraulic fluids is presented below.
| Property | Typical Value | Significance in Hydraulic Fluids |
| Appearance | Colorless to light yellow viscous liquid/wax[6][9] | Indicates purity and can be monitored for signs of degradation. |
| Boiling Point | 410 °C[10] | High boiling point contributes to low volatility, reducing fluid loss at high temperatures. |
| Melting Point | 25.5 °C[10] | Relevant for low-temperature fluidity and storage considerations. |
| Density | ~1.16 g/cm³[10] | Higher density than water; important for system design and water separation. |
| Viscosity @ 100°C | ~4.0 cSt[6] | A key parameter for lubrication, determining the fluid's flow characteristics at operating temperatures. |
| Flash Point | 234 °C[11] | Indicates the temperature at which vapors can ignite, a primary measure of fire resistance. |
| Autoignition Temp. | > 500 °C[11] | The temperature at which the fluid will self-ignite without an external spark, a critical safety parameter. |
Mechanism of Fire Resistance: A Dual-Phase Approach
The efficacy of triaryl phosphates like TmTP as fire retardants stems from their ability to interrupt the combustion cycle in both the gas phase and the condensed (liquid) phase upon exposure to high temperatures.
Gas-Phase Inhibition
When a hydraulic fluid leak is exposed to an ignition source, the fluid heats up and pyrolyzes, releasing flammable hydrocarbon radicals (e.g., H•, OH•). These radicals are highly reactive and propagate the combustion chain reaction.
TmTP disrupts this process by acting as a radical scavenger. Upon thermal decomposition, it releases phosphorus-containing species (e.g., PO•, PO₂•, HPO₂•).[12] These phosphorus radicals are highly effective at quenching the more energetic H• and OH• radicals, converting them into less reactive species and terminating the chain reaction.[12] This gas-phase action effectively "poisons" the flame, preventing it from sustaining itself.[13][14]
Condensed-Phase Barrier Formation
In the liquid phase, the thermal decomposition of TmTP generates phosphoric acid.[15] This acidic residue promotes dehydration and charring of the organic components of the fluid.[13][14] The resulting layer of char acts as a physical barrier on the fluid's surface, which:
-
Insulates the underlying fluid from the heat of the flame.
-
Reduces the rate of pyrolysis, limiting the release of flammable gases.
-
Restricts the flow of oxygen to the fluid surface.
This dual-phase mechanism makes TmTP an exceptionally effective fire-resistant base stock.
Formulation of TmTP-Based Hydraulic Fluids
While TmTP forms the primary base stock, a finished hydraulic fluid is a complex mixture of additives designed to enhance specific properties. A typical formulation involves blending TmTP with a carefully selected additive package.
Core Components & Rationale
| Component | Typical Treat Rate (wt%) | Purpose & Causality |
| This compound (Base Stock) | 95 - 99% | Provides primary fire resistance, thermal stability, and lubricity. |
| Antioxidants | 0.5 - 2.0% | Phosphate esters can undergo oxidation at high temperatures, forming acidic byproducts that increase fluid corrosivity and viscosity.[11] Amine- or phenol-based antioxidants are added to scavenge free radicals, interrupting the oxidation process and extending fluid life.[16] |
| Anti-wear (AW) / Extreme Pressure (EP) Additives | 0.5 - 2.0% | While TmTP has inherent lubricity, demanding applications may require additional protection. Zinc dialkyldithiophosphates (ZDDPs) are common, forming a protective polyphosphate film on metal surfaces to prevent scuffing and wear under high loads.[12] Note: Ashless (zinc-free) additives may be required for certain systems to prevent deposit formation. |
| Corrosion Inhibitors | 0.1 - 0.5% | Protects system metals (e.g., steel, copper) from attack by acidic degradation products or water contamination. Tolyltriazole derivatives are effective for protecting yellow metals.[17] |
| Antifoam Agents | 0.01 - 0.1% | Prevents the formation of stable foam, which can reduce the bulk modulus of the fluid (leading to "spongy" hydraulic action) and accelerate oxidation by increasing air entrainment. Silicone-based polymers are commonly used. |
Formulation Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for lab-scale formulation.
-
Preparation: Ensure all glassware and mixing equipment are scrupulously clean and dry to prevent contamination.
-
Base Stock Charging: Charge the calculated mass of this compound into a temperature-controlled mixing vessel equipped with a mechanical stirrer.
-
Heating: Gently heat the TmTP to 50-60°C with continuous, low-shear stirring. This reduces the viscosity, facilitating the dissolution of solid additives.
-
Additive Incorporation:
-
Add the antioxidant(s) and corrosion inhibitor(s) to the heated base stock. Stir until completely dissolved.
-
If using solid AW/EP additives, add them slowly to ensure proper dispersion and dissolution.
-
The antifoam agent should be added last, as excessive shearing can reduce its effectiveness.
-
-
Mixing: Continue stirring the mixture at 50-60°C for at least one hour to ensure a homogenous blend.
-
Cooling & Filtration: Allow the fluid to cool to room temperature. Filter the final blend through a fine-pore filter (e.g., 5-10 µm) to remove any particulate contaminants.
-
Quality Control: Test the final product for key properties such as viscosity, acid number, and water content to ensure it meets specifications.
Performance Evaluation Protocols
Validating the performance of a newly formulated TmTP-based hydraulic fluid is critical. The following protocols, based on internationally recognized standards, are essential for a comprehensive evaluation.
Protocol: Wear Preventive Characteristics (ASTM D4172)
This test evaluates the fluid's ability to protect against wear under sliding contact conditions.[18][19]
-
Objective: To determine the relative wear-preventive properties of the hydraulic fluid.
-
Apparatus: Four-Ball Wear Test Machine.
-
Materials:
-
Test Fluid (TmTP-based formulation)
-
AISI E-52100 steel balls (12.7 mm diameter)[20]
-
Acetone (for cleaning)
-
Heptane (for cleaning)
-
-
Procedure:
-
Cleaning: Thoroughly clean four new steel balls and the test cup assembly with acetone, then heptane. Allow to air dry.
-
Assembly: Place three of the cleaned balls into the test cup. Secure the cup onto the test machine platform.
-
Fluid Addition: Pour the test fluid into the cup until the balls are fully submerged (approximately 10 mL).
-
Final Assembly: Place the fourth ball into the chuck of the motor-driven spindle and lower it into position onto the three stationary balls.
-
Test Conditions:
-
Execution: Start the test and run for a duration of 60 minutes.[21]
-
Post-Test Analysis:
-
At the end of the test, remove the test cup and discard the fluid.
-
Carefully remove the three stationary balls.
-
Using a microscope, measure the major and minor axes of the wear scar on each of the three stationary balls.
-
-
Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average diameter indicates superior anti-wear performance.
-
Protocol: Anti-Wear Properties in a Vane Pump (ISO 20763)
This is a more rigorous, long-duration test that simulates the performance of the fluid in a real-world hydraulic pump.[22]
-
Objective: To determine the steel-on-steel anti-wear properties of the fluid in a vane-type hydraulic pump.
-
Apparatus: Vane pump test rig (e.g., Vickers V-104-C type).
-
Procedure Summary:
-
System Preparation: The entire test rig, including the reservoir, tubing, and pump, must be meticulously cleaned and flushed.[23]
-
Component Measurement: A new, pre-weighed pump cartridge (vanes and ring) is installed.
-
Fluid Charge: The system is charged with approximately 70 liters of the test fluid.[22]
-
Test Conditions: The fluid is circulated through the pump for 250 hours under specified conditions of pressure, flow rate, and temperature.[22][24] The temperature is adjusted to achieve a specific fluid viscosity (e.g., 13 mm²/s for anhydrous fluids like TmTP).[24]
-
Post-Test Analysis:
-
The test is concluded after 250 hours.
-
The pump cartridge is disassembled, and the vanes and ring are cleaned and re-weighed.
-
-
Reporting: The primary performance measure is the total mass loss (in mg) of the vanes and the ring. A lower mass loss indicates better anti-wear protection.
-
Protocol: Stability Evaluation
Phosphate esters can be susceptible to degradation via hydrolysis and oxidation, especially in the presence of water and high temperatures.[25][26]
5.3.1 Hydrolytic Stability (ASTM D2619 - Beverage Bottle Method)
This test assesses the fluid's resistance to chemical decomposition in the presence of water.[27]
-
Objective: To evaluate the relative stability of the fluid against hydrolysis.
-
Procedure Summary:
-
A 75g sample of the test fluid is mixed with 25g of water in a pressure-type beverage bottle.[28]
-
A polished copper strip is added as a catalyst.[28]
-
The bottle is capped and placed in an oven at 93°C, where it is rotated end-over-end for 48 hours.[28]
-
Analysis: After the test, the following are measured:
-
Weight loss and appearance of the copper strip.
-
Acidity of the water layer.
-
Change in the acid number of the fluid layer.
-
-
-
Interpretation: A stable fluid will show minimal copper corrosion, low acid formation in both the water and fluid layers, and no significant formation of sludge or precipitates.
5.3.2 Oxidation Stability (ASTM D943)
This test evaluates the fluid's resistance to oxidation in the presence of oxygen, water, and metal catalysts.[13][23]
-
Objective: To estimate the oxidation stability and service life of the fluid.
-
Procedure Summary:
-
A 300 mL sample of the oil is placed in a test cell with 60 mL of water and a steel-copper catalyst coil.[24]
-
The cell is maintained at 95°C while oxygen is bubbled through the sample at a constant rate.[24]
-
The test is continued, with periodic sampling, until the fluid's acid number reaches 2.0 mg KOH/g.[13][24]
-
-
Reporting: The result is reported as the number of hours required to reach the condemning acid number, known as the "oxidation lifetime." A longer time indicates higher oxidation stability.
Safety and Handling Protocols
While this compound is considered less toxic than the ortho-isomer, it is still a chemical that requires careful handling.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[29][30]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, butyl rubber) and protective clothing to prevent skin contact.[20][29]
-
Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.[30]
-
-
Handling:
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[20]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[20]
-
-
Spill & Disposal:
-
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]
-
Prevent entry into drains and waterways, as the material is toxic to aquatic life.[20][30]
-
Dispose of contents/container in accordance with local, regional, and national regulations.[29]
-
Conclusion
This compound is a highly effective base stock for formulating fire-resistant hydraulic fluids. Its dual-phase mechanism of action provides robust protection against ignition and flame propagation. By combining TmTP with a carefully selected additive package, formulators can develop high-performance fluids that meet the stringent safety and operational demands of high-risk industries. Adherence to the standardized testing protocols outlined in this guide is essential for validating fluid performance and ensuring its reliability and safety in critical applications.
References
-
ASTM D943 | Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. (n.d.). Retrieved from [Link]
-
Vane pump test according to DIN EN ISO 20763 003. (n.d.). DMT GROUP. Retrieved from [Link]
-
INTERNATIONAL STANDARD ISO 20763. (2004, July 1). iTeh STANDARD PREVIEW. Retrieved from [Link]
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Hydraulic Fluid Testing. (n.d.). Southwest Research Institute. Retrieved from [Link]
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Petroleum and related products - Determination of anti-wear properties of hydraulic fluids - Vane pump method (ISO 20763:2004). (n.d.). SIS. Retrieved from [Link]
-
D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). (2016, February 19). ASTM International. Retrieved from [Link]
-
APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. (n.d.). Koehler Instrument Company. Retrieved from [Link]
-
An Study of Wear and Extreme Pressure Procedure for Lubricating Oils by Using Ducom Four Ball Testing Machine. (n.d.). IJSRD. Retrieved from [Link]
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How to Monitor and Maintain Phosphate Ester Fluids. (n.d.). Machinery Lubrication. Retrieved from [Link]
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ASTM D2619: Hydrolytic Stability. (n.d.). Petrolube.com. Retrieved from [Link]
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Understanding Hydrolysis and Hydrolytic Stability. (n.d.). Machinery Lubrication. Retrieved from [Link]
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SAFETY DATA SHEET - this compound. (2015, April 16). Chem Service. Retrieved from [Link]
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Phosphate Ester Hydraulic Fluid Condition-Monitoring. (n.d.). Machinery Lubrication. Retrieved from [Link]
-
Overview of oxidation laboratory tests on industrial lubricants part 1. (n.d.). Lube Magazine. Retrieved from [Link]
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The development and application of contemporary phosphorus flame retardants: a review. (n.d.). Journal of Materials Science. Retrieved from [Link]
-
Identifying Safer Anti-Wear Triaryl Phosphate Additives for Jet Engine Lubricants. (2012, October 22). PMC. Retrieved from [Link]
-
Phosphate Ester Fluid 101. (n.d.). EPT Clean Oil. Retrieved from [Link]
-
How to check the compatibility of hydraulic fluids through laboratory testing. (n.d.). Lube Media. Retrieved from [Link]
- CA2442236A1 - Oxidation-stable hydraulic oil. (n.d.). Google Patents.
-
Turbine Oil Oxidation Stability Test (TOST). (n.d.). Mobil™ Industrial Lubricants. Retrieved from [Link]
-
Tricresyl phosphate. (n.d.). Wikipedia. Retrieved from [Link]
-
Condition-Monitoring of Phosphate Ester Hydraulic Fluids. (n.d.). Canoil Canada Ltd. Retrieved from [Link]
-
Fire resistant hydraulic fluids. (n.d.). Cargill. Retrieved from [Link]
-
Hydrolytic stability of synthetic ester lubricants. (2006, August). ResearchGate. Retrieved from [Link]
-
CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Toxicological Profile for Hydraulic Fluids. Retrieved from [Link]
-
Your Guide to Fire-Resistant Hydraulic Fluids. (2024, July 12). Quaker Houghton. Retrieved from [Link]
-
Fire-Resistant Hydraulic Fluids: Clariant Additives & Base Fluids. (n.d.). Studylib. Retrieved from [Link]...
-
Tri-m-cresyl phosphate | C21H21O4P | CID 11232. (n.d.). PubChem. Retrieved from [Link]
-
Fire-Resistant Fluids CONVERSION AND COMPATIBILITY. (n.d.). Mobil. Retrieved from [Link]
-
Fire-resistant hydraulic fluids | Types and properties. (n.d.). Castrol India. Retrieved from [Link]
-
-
potential for human exposure. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]
-
-
Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. (2017, June 30). Australian Government Department of Health. Retrieved from [Link]
-
This compound | 563-04-2. (n.d.). SIELC Technologies. Retrieved from [Link]
-
TRICRESYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
HYDRAULIC FLUIDS: The Pressure to Perform Better. (2007, April). STLE.org. Retrieved from [Link]
-
Toxic Effects of Butylated Triphenyl Phosphate-based Hydraulic Fluid and Tricresyl Phosphate in Female F344 Rats. (n.d.). ResearchGate. Retrieved from [Link]
-
When to Use Fire-resistant Hydraulic Fluids. (n.d.). Machinery Lubrication. Retrieved from [Link]
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Application Note: Formulation of Flame-Retardant Polymers with Tri-m-tolyl Phosphate (TMTP)
Abstract
This guide provides a comprehensive technical overview and detailed protocols for formulating flame-retardant (FR) polymers using Tri-m-tolyl Phosphate (TMTP). TMTP, a member of the triaryl phosphate ester family, is a halogen-free flame retardant valued for its efficiency and compatibility with a range of engineering thermoplastics. This document elucidates the dual-phase flame retardant mechanism of TMTP, offers guidance on polymer selection and formulation optimization, and presents validated, step-by-step protocols for compound preparation and characterization. It is intended for polymer chemists, materials scientists, and product development professionals seeking to achieve high standards of fire safety in polymeric materials while maintaining critical physical properties.
Theoretical Background & Mechanism of Action
Chemical Properties of this compound (TMTP)
This compound (CAS No: 563-04-2), also known as tris(3-methylphenyl) phosphate, is an organophosphorus compound with the chemical formula C21H21O4P.[1][2] It is one of three isomers of tricresyl phosphate (TCP), with the 'meta' substitution offering a favorable balance of properties compared to its ortho and para counterparts.[3] Commercial TCP is often a mixture of isomers. TMTP is a clear, viscous liquid or white solid with a high boiling point and low volatility, making it suitable for high-temperature processing of engineering plastics.[4]
The Combustion Cycle of Polymers
Understanding the mechanism of a flame retardant requires a foundational knowledge of the polymer combustion cycle. Combustion is a self-sustaining feedback loop requiring three elements: heat, fuel, and an oxidizing agent (typically oxygen).
-
Heating: An external heat source pyrolyzes the polymer, breaking down its long chains into smaller, volatile, and flammable organic fragments.
-
Decomposition & Fuel Generation: These fragments are released from the condensed phase (the solid polymer) into the gas phase.
-
Ignition: In the gas phase, these volatile fragments mix with oxygen.
-
Combustion: The mixture ignites, leading to a highly exothermic chain reaction involving high-energy free radicals (e.g., H•, •OH). This reaction releases more heat.
-
Propagation: A portion of this heat radiates back to the polymer surface, causing further pyrolysis and perpetuating the cycle.
A flame retardant's primary function is to interrupt this cycle at one or more points.
Flame Retardant Mechanism of TMTP
Phosphorus-based flame retardants like TMTP are highly effective because they can act in both the condensed phase and the gas phase, interrupting the combustion cycle at multiple points.[5][6][7][8]
-
Gas Phase Action (Flame Inhibition): Upon heating, TMTP volatilizes and decomposes to produce phosphorus-containing radical species (e.g., PO•, HPO•). These species act as radical scavengers in the flame, interfering with the high-energy chain reactions of combustion.[5][9][10] By quenching key radicals like H• and •OH, they inhibit the exothermic processes, cool the system, and reduce the generation of flammable gases.[9][10]
-
Condensed Phase Action (Char Formation): In the solid polymer, the thermal decomposition of TMTP generates phosphoric and polyphosphoric acids.[9] These strong acids act as catalysts for dehydration and cross-linking reactions on the polymer surface.[9][10] This process promotes the formation of a stable, insulating layer of carbonaceous char.[5][7][9] This char layer serves two critical functions:
Protocol 1: Melt Compounding
Objective: To homogeneously disperse TMTP and other additives into the polymer matrix. A co-rotating twin-screw extruder is the preferred equipment due to its excellent mixing efficiency. [11] Materials & Equipment:
-
Base polymer resin (e.g., PC/ABS pellets)
-
This compound (TMTP)
-
Other additives (antioxidants, impact modifiers, etc.)
-
High-intensity mixer or tumbler blender
-
Gravimetric feeders
-
Co-rotating twin-screw extruder [12]* Water bath for strand cooling
-
Strand pelletizer
Procedure:
-
Drying: Dry the polymer resin pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing. Hygroscopic polymers like PC and ABS are typically dried for 2-4 hours at 80-120°C.
-
Pre-blending: In a separate container, create a "pre-blend" by mixing the dried polymer pellets with the liquid TMTP and any other minor powder additives. Tumble blend for 10-15 minutes until the pellets are uniformly coated. This step ensures consistent feeding into the extruder.
-
Extruder Setup: Set the temperature profile for the extruder barrels. A typical profile for PC/ABS would be reverse-ramped, starting cooler at the feed throat and increasing towards the die (e.g., 220°C -> 240°C -> 250°C -> 250°C -> 245°C).
-
Compounding:
-
Calibrate and set the gravimetric feeder to deliver the pre-blend at the desired throughput rate.
-
Set the screw speed (e.g., 300-500 RPM). Higher screw speeds impart more shear and improve mixing but can also increase melt temperature and risk degradation. [11] * Start the extruder and feeders, ensuring a steady state is reached. Monitor melt pressure and motor torque for stability.
-
-
Pelletizing: The molten polymer extrudate (strand) exits the die and is immediately quenched in a water bath. The cooled, solidified strand is then fed into a pelletizer, which cuts it into uniform pellets.
-
Post-Drying: Dry the compounded pellets to remove surface moisture from the water bath before subsequent processing (e.g., 2 hours at 80°C).
Protocol 2: Flammability Characterization
Objective: To classify the fire behavior of the formulated polymer according to industry standards.
A. UL 94 Vertical Burn Test (Reference: UL Standard 94)
Principle: This test measures the self-extinguishing characteristics of a vertically oriented specimen after application of a calibrated flame. [13] Procedure:
-
Specimen Preparation: Injection mold test bars of a specific thickness (e.g., 1.6 mm or 3.2 mm). UL 94 ratings are thickness-dependent. [14][15]2. Conditioning: Condition specimens for a minimum of 48 hours at 23°C and 50% relative humidity.
-
Test Execution:
-
Mount a specimen vertically in the test chamber.
-
Apply a 20 mm blue flame to the bottom edge for 10 seconds and remove.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
-
Classification: A set of 5 specimens is tested. The material is classified based on strict criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ t1+t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow for each specimen (t2+t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Cotton Ignited by Flaming Drips | No | No | Yes |
B. Limiting Oxygen Index (LOI) (Reference: ASTM D2863 / ISO 4589-2)
Principle: LOI determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame resistance.
Procedure:
-
Specimen Preparation: Use standard test bars (typically from injection molding).
-
Test Execution:
-
Mount the specimen vertically inside a glass chimney.
-
Introduce a flowing mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen/nitrogen ratio until the flame is just self-extinguishing.
-
The LOI is the oxygen concentration at this equilibrium point, expressed as a percentage. For example, an LOI of 28 means the material requires at least 28% oxygen to burn.
-
Data Interpretation & Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Failed UL 94 V-0 (Dripping) | - Insufficient char formation. - Excessive plasticization leading to low melt viscosity. | - Increase TMTP loading by 1-2 phr. - Consider adding a char-promoting synergist (e.g., a nitrogen-based FR). - Add a small amount of an anti-drip agent like PTFE. |
| Poor Impact Strength | - High TMTP loading causing excessive plasticization. - Polymer degradation during compounding. | - Reduce TMTP loading; find a balance with FR performance. - Incorporate a core-shell impact modifier. - Optimize extruder temperature profile and screw speed to reduce shear heating. |
| Low Heat Deflection Temp. (HDT) | - Plasticizing effect of TMTP. | - This is an inherent trade-off. If HDT is critical, a less efficient but less plasticizing FR may be needed. - Consider using a more thermally stable base resin (e.g., higher PC content in a PC/ABS blend). |
| Surface Defects on Molded Parts (Splay) | - Incomplete drying of pellets before molding. | - Ensure pellets (both raw and compounded) are dried according to specifications. Verify dryer performance. |
Safety & Handling
This compound, like other organophosphates, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of vapors, especially at elevated processing temperatures. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Synergistic Effects: Combining Flame Retardants for Optimal Polymer Protection.
- Alfa Chemistry. (n.d.). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. YouTube.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Synergistic Flame Retardant Effects of Advanced Additives in Polymer Formulations.
- Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745. National Center for Biotechnology Information.
- Zabihi, O., et al. (2022). Synergistic Enhancement of Flame Retardancy Behavior of Glass-Fiber Reinforced Polylactide Composites through Using Phosphorus-Based Flame Retardants and Chain Modifiers. MDPI.
- Australian Industrial Chemicals Introduction Scheme. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement.
- Protolabs. (n.d.). UL 94 Classification and Flame-Retardant Plastic Materials.
- Xometry. (2024). Flame Retardant Plastics & UL 94 Flammability Standards.
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- Jrlon. (n.d.). What is the test standard of UL94 Flame Retardant Rating for Plastics?.
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- Korobeinichev, O., et al. (2022). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. National Center for Biotechnology Information.
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- Farrel Pomini. (n.d.). Flame Retardant & HFFR Compounding.
- Vavilova, A., et al. (2023). Effect of Phosphorus and Chlorine Containing Plasticizers on the Physicochemical and Mechanical Properties of Epoxy Composites. MDPI.
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- Alfa Chemistry. (n.d.). What is the preparation method of flame retardant materials?.
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- Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.
- SpecialChem. (n.d.). Flame Retardants of Plastic - Mechanism, Types, & Applications.
- Wang, X., et al. (2023). The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Chemistry.
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Application Note: Quantitative Analysis of Tri-m-tolyl Phosphate in Environmental Samples
Abstract
Tri-m-tolyl phosphate (TmTP), a prominent isomer of tricresyl phosphate (TCP), is an organophosphate ester (OPE) widely used as a flame retardant and plasticizer in various industrial and consumer products.[1][2][3] Due to its physical, not chemical, integration into materials, TmTP can leach into the environment, leading to its ubiquitous presence in water, soil, sediment, and biota.[1][3] Growing concerns over the potential toxicity of OPEs necessitate robust and reliable analytical methods for their quantification in environmental matrices.[1] This guide provides a comprehensive, field-proven framework for the quantitative analysis of TmTP, focusing on Gas Chromatography-Mass Spectrometry (GC-MS). It details step-by-step protocols for sample preparation across different matrices, instrumental analysis, and stringent quality control procedures to ensure data of the highest integrity.
Introduction to Analytical Strategy
The successful quantification of TmTP at trace levels hinges on a multi-stage process that meticulously addresses matrix complexity and potential background contamination. The most prevalent and robust analytical techniques for OPEs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for semi-volatile organic compounds like TmTP. It offers excellent chromatographic separation and definitive identification through mass fragmentation patterns.[2][6] When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it provides exceptional sensitivity and selectivity, making it ideal for complex environmental samples.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is advantageous for more polar or thermally labile OPEs and offers very high sensitivity.[5][7]
This application note will focus on a GC-MS-based workflow, given its widespread availability and proven performance for TmTP analysis. The core of our strategy is to isolate the analyte from the sample matrix through efficient extraction and cleanup, followed by sensitive and selective instrumental detection. A critical and often underestimated challenge in OPE analysis is background contamination from laboratory materials; therefore, rigorous quality control, including the analysis of procedural blanks, is essential.[8][9]
Sample Preparation: Matrix-Specific Protocols
The goal of sample preparation is to extract TmTP from the environmental matrix and remove interfering co-extractives that could compromise the analysis. The choice of method is dictated by the sample type.
Protocol 1: Aqueous Samples (Water) - Solid-Phase Extraction (SPE)
Solid-phase extraction is the preferred method for aqueous samples due to its efficiency and low solvent consumption. It concentrates the analyte from a large sample volume onto a solid sorbent, from which it is then eluted with a small volume of organic solvent.[10][11]
Rationale: Polymeric sorbents, such as Oasis HLB, are highly effective for trapping a wide range of OPEs, including TmTP, from water.[12] The subsequent elution with solvents like acetone and dichloromethane ensures a high recovery of the adsorbed analytes.[10]
Step-by-Step Protocol:
-
Sample Collection & Preservation: Collect 500 mL to 1 L of water in pre-cleaned amber glass bottles. Store at <6°C and extract within 7 days.
-
Spiking: Spike all samples, including QC samples (blanks, lab control samples), with a surrogate standard solution to monitor extraction efficiency.
-
Cartridge Conditioning: Pre-condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 6 cc, 200 mg) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the cartridge to go dry.[12]
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[10]
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove residual salts and polar interferences.
-
Drying: Dry the cartridge by applying a full vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes by passing 10 mL of a suitable solvent, such as acetone/dichloromethane (1:1 v/v), through the cartridge into a collection vial.[10]
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[10] Add an internal standard and adjust the final volume to 1.0 mL with a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.
Protocol 2: Solid Samples (Soil & Sediment) - Ultrasonic Extraction & Cleanup
For solid matrices, an exhaustive extraction is required to release TmTP from the sample particles, followed by a cleanup step to remove complex co-extractives like humic acids and lipids.
Rationale: Ultrasonic extraction with a solvent mixture like acetone/hexane provides efficient extraction of OPEs from soil and sediment.[13][14] A subsequent cleanup using a multi-layer silica gel/alumina column is effective at removing polar and non-polar interferences that could affect GC performance.[15]
Step-by-Step Protocol:
-
Sample Preparation: Homogenize the sample and air-dry or freeze-dry it. Weigh approximately 5-10 g of the dried sample into a beaker.
-
Spiking: Spike the sample with surrogate standards.
-
Extraction: Add 20 mL of an extraction solvent mixture (e.g., acetone:hexane 1:1 v/v). Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.
-
Solvent Collection: Decant the solvent into a collection flask. Repeat the extraction two more times with fresh solvent, combining all extracts.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or nitrogen stream.
-
Cleanup:
-
Prepare a cleanup column by packing a glass column with glass wool, 2 g of deactivated alumina, and 4 g of deactivated silica gel.
-
Pre-elute the column with 10 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the analytes with 20 mL of a dichloromethane/hexane (e.g., 1:1 v/v) mixture.
-
-
Final Preparation: Concentrate the cleaned extract to 0.5 mL, add the internal standard, and adjust the final volume to 1.0 mL for GC-MS analysis.
Protocol 3: Biota Samples (Fish Tissue) - Extraction & Lipid Removal
Analysis in biological tissues is complicated by high lipid content, which must be removed to prevent contamination of the GC system.
Rationale: Extraction with a non-polar solvent effectively recovers lipophilic compounds like TmTP. Gel Permeation Chromatography (GPC) is a standard and highly effective technique for separating large lipid molecules from smaller analyte molecules like OPEs.[13][14]
Step-by-Step Protocol:
-
Sample Preparation: Homogenize approximately 2-5 g of tissue with anhydrous sodium sulfate to create a dry, free-flowing powder.
-
Spiking: Spike the sample with surrogate standards.
-
Extraction: Extract the sample using an appropriate method such as Soxhlet or sonication with dichloromethane or an acetone/hexane mixture.[13][16]
-
Concentration: Concentrate the raw extract to 1-2 mL.
-
Lipid Removal (GPC): Perform cleanup using a GPC system with a Bio-Beads S-X3 column and a suitable mobile phase (e.g., dichloromethane/cyclohexane). Calibrate the system to determine the elution window for TmTP and discard the earlier fraction containing the lipids.
-
Final Preparation: Collect the analyte fraction, concentrate it to 0.5 mL under nitrogen, add the internal standard, and bring the final volume to 1.0 mL for analysis.
Instrumental Analysis & Quality Control
Accurate quantification requires a well-calibrated instrument and a robust quality control framework to validate the entire analytical process.
Workflow Visualizations
Caption: Workflow for Aqueous Sample Analysis.
Caption: Workflow for Solid & Biota Sample Analysis.
Protocol 4: GC-MS Instrumental Method
The following parameters are recommended for the analysis of TmTP and can be adapted for other OPEs.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A GC or equivalent | Provides stable and reproducible chromatographic performance. |
| Injector | Split/Splitless Inlet, Splitless Mode | Ensures maximum transfer of analyte onto the column for trace analysis.[17] |
| Inlet Temp. | 280°C | Facilitates rapid volatilization of semi-volatile compounds like TmTP.[4] |
| Liner | Deactivated, single taper with quartz wool | Minimizes analyte degradation and adsorptive losses in the inlet.[17] |
| Injection Vol. | 1 µL | Standard volume for trace analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl polysiloxane phase provides good selectivity for OPEs.[4][17] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency.[4] |
| Oven Program | Initial 70°C (hold 2 min), ramp 15°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) | A programmed temperature ramp allows for the separation of compounds with different volatilities.[4] |
| MS System | Triple Quadrupole or Single Quadrupole MS | Provides mass-based detection for positive identification. |
| Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS.[4] |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns.[4] |
| Source Temp. | 230°C | Optimal temperature for efficient ionization.[4] |
| Acquisition | Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analyte.[4] |
| TmTP Ions (m/z) | Quantifier: TBD, Qualifiers: TBD | Note: Specific ions should be determined by analyzing a pure standard. For tricresyl phosphates, characteristic ions are related to the molecular ion (m/z 368) and fragmentation patterns. |
Data Analysis and Quality Assurance/Quality Control (QA/QC)
A robust QA/QC protocol is non-negotiable for producing legally defensible and scientifically sound data.
-
Calibration: Analyze an 8-point calibration curve (e.g., 0.5 - 200 ng/mL) prepared from a certified standard. The curve should have a correlation coefficient (R²) of >0.99.[11]
-
Method Blank (MB): An analyte-free matrix (e.g., clean sand or reagent water) extracted alongside the samples. The MB must be free of TmTP above the Method Detection Limit (MDL), demonstrating no laboratory contamination.[18]
-
Laboratory Control Sample (LCS): An analyte-free matrix spiked with a known concentration of TmTP. The recovery must fall within established control limits (e.g., 70-130%) to verify method accuracy.[18]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of sample aliquots spiked with a known amount of TmTP. The recovery and Relative Percent Difference (RPD) are used to assess matrix-specific interference and method precision.
-
Surrogate Standards: Isotopically labeled analogs of OPEs (if available) or compounds with similar chemical properties are added to every sample before extraction. Recoveries should be within 60-140% to ensure the preparation of each individual sample was successful.[10]
-
Detection & Quantitation Limits: The Method Detection Limit (MDL) should be determined experimentally according to established procedures (e.g., US EPA). The Limit of Quantitation (LOQ) is typically 3-5 times the MDL.[4][19]
Typical Quantitative Performance
The performance of OPE analysis methods can vary based on the matrix and specific instrumentation. The following table summarizes typical performance metrics reported in the literature.
| Parameter | Water | Soil/Sediment | Biota |
| LOQ Range | 0.1 - 3.6 ng/L[4][7] | 0.1 - 2.4 ng/g[15] | 0.001 - 0.005 µg/g |
| Typical Recovery | 72% - 90%[4][7] | 81% - 107%[15] | 76% - 102% |
| RSD (%) | < 10%[4][7] | < 12%[15] | < 20% |
Conclusion
This application note outlines a comprehensive and robust methodology for the quantitative analysis of this compound in diverse environmental samples. By combining efficient, matrix-specific sample preparation with sensitive and selective GC-MS analysis, laboratories can achieve reliable and accurate results. The cornerstone of this entire process is a rigorous, self-validating QA/QC system. Adherence to these protocols will empower researchers to generate high-quality data crucial for assessing the environmental fate, transport, and risk of this important organophosphate ester.
References
- Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific.
- EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. U.S. Environmental Protection Agency.
- Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
- Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
- Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. OI Analytical.
- Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China. Environmental Science & Technology.
- Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. ScienceDirect.
- An Overview: Organophosphate Flame Retardants in the Atmosphere.
- Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
- Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study.
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.
- Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents.
- Method for the determination of organophosphate insecticides in water, sediment and biota.
- THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION.
- Tri-m-tolyl phosph
- Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids.
- Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. Danish Environmental Protection Agency.
- Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.
- Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry.
- Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chrom
- Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. California Department of Toxic Substances Control.
- Ground Water Quality Standard for Tri-cresyl phosphate. New Jersey Department of Environmental Protection.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies.
- Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chrom
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Determining the Hydrolysis Rate of Tri-m-tolyl Phosphate: An Application Note and Protocol
This document provides a detailed protocol for determining the aqueous hydrolysis rate of Tri-m-tolyl phosphate (TmTP). This application note is intended for researchers, scientists, and professionals in drug development and environmental science who require a robust and reproducible method to assess the stability of this organophosphate ester in aqueous environments. The protocol is designed to be self-validating and is grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of Hydrolysis in the Fate of this compound
This compound (TmTP), an organophosphate ester, finds application as a flame retardant and plasticizer. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for many organophosphate esters in aqueous environments.[1][2] The rate of this reaction is a critical parameter for predicting the persistence of TmTP in aquatic systems and for conducting environmental risk assessments.
The hydrolysis of organophosphate triesters is significantly influenced by pH, with the reaction rate generally increasing under alkaline conditions.[1][3] The reaction typically proceeds via a nucleophilic attack of a water molecule or hydroxide ion on the phosphorus center, leading to the cleavage of an ester bond and the formation of a diaryl phosphate and a cresol.[2][4] This protocol provides a systematic approach to quantify the rate of TmTP hydrolysis as a function of pH, adhering to principles outlined in internationally recognized guidelines such as the OECD Test Guideline 111.[5][6][7][8]
Principle of the Method
This protocol determines the hydrolysis rate of TmTP by monitoring its disappearance over time in sterile aqueous buffer solutions maintained at constant temperature and specific pH values. The concentration of TmTP is quantified at various time points using High-Performance Liquid Chromatography (HPLC) with UV detection, a reliable and widely used technique for the analysis of organophosphorus compounds.[9][10][11][12] The data obtained are then used to calculate the pseudo-first-order hydrolysis rate constant (k) and the half-life (t½) at each pH.
Materials and Reagents
3.1. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]
-
Constant temperature incubator or water bath
-
pH meter, calibrated
-
Analytical balance
-
Autoclave for sterilization
-
Sterile volumetric flasks, pipettes, and glassware
-
Sterile screw-cap amber glass vials
-
Syringe filters (0.22 µm, compatible with acetonitrile)
3.2. Chemicals and Reagents
-
This compound (TmTP), analytical standard (CAS No: 563-04-2)[13][14][15]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium hydrogen phthalate (for pH 4.0 buffer)
-
Potassium dihydrogen phosphate (for pH 7.0 buffer)
-
Disodium hydrogen phosphate (for pH 7.0 buffer)
-
Boric acid (for pH 9.0 buffer)
-
Potassium chloride (for pH 9.0 buffer)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
Experimental Protocol
Preparation of Buffer Solutions (as per OECD 111)
Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
-
pH 4.0 Buffer: Dissolve 10.21 g of potassium hydrogen phthalate in 1 L of HPLC grade water.
-
pH 7.0 Buffer: Dissolve 3.40 g of potassium dihydrogen phosphate and 4.35 g of disodium hydrogen phosphate in 1 L of HPLC grade water.
-
pH 9.0 Buffer: Dissolve 3.09 g of boric acid and 3.73 g of potassium chloride in 1 L of HPLC grade water. Adjust to pH 9.0 with 0.1 M NaOH.
Sterilize the buffer solutions by autoclaving at 121°C for 20 minutes. After cooling, re-check the pH and adjust if necessary using sterile HCl or NaOH.
Preparation of TmTP Stock Solution
Due to the low water solubility of TmTP, a stock solution in a water-miscible solvent is required.[13]
-
Accurately weigh approximately 10 mg of TmTP analytical standard.
-
Dissolve the TmTP in a minimal amount of acetonitrile and then bring to a final volume of 10 mL in a volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
Hydrolysis Experiment Setup
The experimental setup should be designed to minimize microbial degradation and photodegradation.
Figure 1: Experimental workflow for determining the hydrolysis rate of TmTP.
-
For each pH, add the TmTP stock solution to the sterile buffer in a volumetric flask to achieve a final concentration that is well within the linear range of the HPLC method and does not exceed half its water solubility. The volume of acetonitrile added should be less than 1% (v/v) to minimize co-solvent effects.
-
Dispense the spiked buffer solutions into sterile amber glass vials, filling them to the top to minimize headspace.
-
Prepare triplicate samples for each time point at each pH. Also, include control samples of the buffer without TmTP and TmTP in acetonitrile (stored under the same conditions) to check for any analytical interference or degradation in the stock solution.
-
Incubate the vials in the dark at a constant temperature (e.g., 25 ± 1°C).
Sampling and Analysis
-
At predetermined time intervals, sacrifice one vial from each pH series for analysis. The sampling frequency should be adjusted based on the expected rate of hydrolysis (more frequent for higher pH). A preliminary test can help in establishing an appropriate sampling schedule.[5][7]
-
Immediately after collection, the sample should be analyzed. If immediate analysis is not possible, the hydrolysis reaction can be quenched by adding an equal volume of acetonitrile and storing the sample at low temperatures (e.g., 4°C).
-
Prior to injection into the HPLC, filter the sample through a 0.22 µm syringe filter.
-
Analyze the concentration of TmTP using a validated HPLC-UV method.
HPLC-UV Analytical Method
A reverse-phase HPLC method is suitable for the quantification of TmTP.[11]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)[12][16] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 219 nm[12] |
| Run Time | Sufficient to allow for the elution of TmTP and any potential hydrolysis products. |
Note: The mobile phase composition may need to be optimized for the specific column and system to achieve adequate separation and retention time.
Data Analysis and Interpretation
The hydrolysis of TmTP is expected to follow pseudo-first-order kinetics, as the concentration of water remains constant throughout the experiment.
-
Calculate the concentration of TmTP at each time point using a calibration curve prepared from the TmTP analytical standard.
-
Plot the natural logarithm of the concentration ratio (ln(Ct/C0)) versus time (t) , where Ct is the concentration of TmTP at time t, and C0 is the initial concentration at time zero.
-
Determine the pseudo-first-order rate constant (k) for each pH by performing a linear regression on the plotted data. The rate constant is the negative of the slope of the regression line.
Equation 1: ln(Ct) = -kt + ln(C0)
-
Calculate the hydrolysis half-life (t½) for each pH using the following equation:
Equation 2: t½ = 0.693 / k
The results should be presented in a clear and concise manner, as illustrated in the table below.
| pH | Temperature (°C) | Rate Constant, k (day-1) | Half-life, t½ (days) | Correlation Coefficient (r²) |
| 4.0 | 25 | Value | Value | Value |
| 7.0 | 25 | Value | Value | Value |
| 9.0 | 25 | Value | Value | Value |
System Trustworthiness and Validation
To ensure the integrity and reliability of the generated data, the following validation steps are crucial:
-
Linearity: The HPLC method should demonstrate linearity over the range of concentrations expected in the study. A calibration curve with a correlation coefficient (r²) of >0.99 is required.
-
Specificity: The analytical method must be able to differentiate TmTP from its potential hydrolysis products (di-m-tolyl phosphate and m-cresol) and any components of the buffer matrix.
-
Sterility Control: Analyze a sterile buffer control at the end of the experiment to confirm the absence of microbial contamination and degradation.
-
Mass Balance: Where feasible, monitor the appearance of the primary hydrolysis product, di-m-tolyl phosphate, to confirm the reaction pathway and ensure mass balance.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for determining the hydrolysis rate of this compound. By adhering to these detailed steps, researchers can generate reliable and reproducible data on the abiotic degradation of TmTP in aqueous environments. This information is fundamental for accurate environmental risk assessment and for understanding the persistence of this compound in the ecosystem. The principles and methodologies described herein are grounded in established analytical techniques and international testing guidelines, ensuring the generation of high-quality, defensible data.
References
-
J-Stage. (n.d.). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Retrieved from [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]
-
SIELC Technologies. (2018). this compound. Retrieved from [Link]
-
PubMed. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Retrieved from [Link]
-
PubMed. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Retrieved from [Link]
-
US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Reactivity of Organophosphates. IV. Acid-catalyzed Hydrolysis of Triethyl Phosphate: a Comparison with Ethyl Acetate. Retrieved from [Link]
-
ACS Publications. (n.d.). Multiresidue method for the extraction and detection of organophosphate pesticides and their primary and secondary metabolites from beef tissue using HPLC. Retrieved from [Link]
-
OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]
-
OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]
-
PubChem. (n.d.). Tri-m-tolylphosphine. Retrieved from [Link]
-
Maximum Academic Press. (2023). Crystalline phase-dependent hydrolysis of organo- phosphate esters by iron oxyhydroxides. Retrieved from [Link]
-
Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]
-
DTIC. (n.d.). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]
-
State of New Jersey. (2014). Tri-cresyl phosphate (mixed isomers). Retrieved from [Link]
-
PubMed. (2023). A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC-MS Analysis. Retrieved from [Link]
-
Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]
-
Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]
-
ResearchGate. (2014). Is there any test method (quantitative or qualitative) for trixylyl phophate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of this compound by alkalic method. Retrieved from [Link]
-
Semantic Scholar. (2023). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Retrieved from [Link]
-
PubChem. (n.d.). Tri-m-cresyl phosphate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE. Retrieved from [Link]
-
US EPA. (n.d.). Analysis and Hydrolysis of Commercial Aryl Phosphates. Retrieved from [Link]
-
PubMed. (n.d.). Effect of acute tri-o-tolyl phosphate exposure on 2', 3'-cyclic nucleotide 3'-phosphohydrolase activity in hen neural tissues. Retrieved from [Link]
Sources
- 1. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector [jstage.jst.go.jp]
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- 11. This compound | SIELC Technologies [sielc.com]
- 12. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method [pubmed.ncbi.nlm.nih.gov]
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- 14. achemtek.com [achemtek.com]
- 15. scbt.com [scbt.com]
- 16. ijcmas.com [ijcmas.com]
Application Notes & Protocols: Tri-m-tolyl Phosphate as a Model System for Probing the Dynamics of Supercooled Liquids
Introduction: The Enigma of the Glass Transition and the Role of Model Liquids
The transition from a liquid to a glassy state is one of the most fascinating and unresolved problems in condensed matter physics. As a liquid is cooled below its melting point, avoiding crystallization, it enters a metastable supercooled state characterized by a dramatic increase in viscosity and a corresponding slowing down of molecular dynamics.[1] The glass transition is not a true thermodynamic phase transition but rather a dynamic phenomenon, where the supercooled liquid falls out of equilibrium on the timescale of the experiment. Understanding the intricate molecular motions that govern this process is crucial for fields ranging from materials science and polymer physics to drug development and cryopreservation.
To unravel the complexities of the glassy state, researchers rely on "model" glass-forming liquids. These are substances that readily form a glass upon cooling and exhibit the characteristic dynamic features of supercooled liquids, such as non-exponential relaxation and dynamic heterogeneity. Tri-aryl phosphates, a class of organophosphorus compounds, have emerged as excellent model systems for such investigations.[2] Among them, Tri-m-tolyl phosphate (TmTP) , also known as tri-m-cresyl phosphate, offers a unique combination of properties that make it an ideal candidate for studying the fundamental physics of supercooled liquids.[3]
This comprehensive guide provides an in-depth exploration of the application of TmTP in the study of supercooled liquids. It is intended for researchers, scientists, and professionals in drug development who seek to understand and utilize this model system to investigate the glass transition and related phenomena. We will delve into the rationale behind using TmTP, its key physicochemical properties, and detailed protocols for the primary experimental techniques employed in its study.
This compound: An Archetypal Glass-Former
This compound (CAS No: 563-04-2) is a viscous, colorless to light yellow liquid at room temperature.[3] Its molecular structure, consisting of a central phosphate group bonded to three m-cresyl groups, imparts properties that are highly conducive to the study of supercooled liquids.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of TmTP is essential for designing and interpreting experiments.
| Property | Value | Source |
| CAS Number | 563-04-2 | [3] |
| Molecular Formula | C21H21O4P | [3] |
| Molecular Weight | 368.36 g/mol | [3] |
| Melting Point | 25.5 °C | [3] |
| Boiling Point | 410 °C | [3] |
| Density | 1.16 g/cm³ | [3] |
| Refractive Index | 1.555-1.557 | [3] |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [3] |
Why this compound is an Excellent Model System
The utility of TmTP in supercooled liquid research stems from several key characteristics:
-
Good Glass-Forming Ability: TmTP readily supercools and forms a stable glass, inhibiting crystallization over a wide temperature range. This allows for the systematic study of its dynamics as it approaches the glass transition.
-
Molecular Simplicity and Rigidity: The relatively rigid molecular structure of TmTP simplifies the interpretation of its relaxation dynamics. The absence of significant internal degrees of freedom means that the observed relaxation processes are primarily due to the cooperative motion of entire molecules.
-
Pronounced Secondary Relaxations: TmTP exhibits a distinct Johari-Goldstein (JG) β-relaxation, a secondary relaxation process that is believed to be a fundamental feature of the glass transition and a precursor to the main (α) structural relaxation.[4] The presence and separability of these relaxation processes in the experimental spectra of TmTP make it an excellent system for studying their interplay.
Key Phenomena in Supercooled Liquids Studied with this compound
The unique properties of TmTP make it a powerful tool for investigating several key phenomena that are central to the physics of supercooled liquids.
The α-Relaxation and the Glass Transition
The primary or α-relaxation is the main structural relaxation process in a supercooled liquid, corresponding to the cooperative rearrangement of molecules. As the temperature is lowered, the timescale of the α-relaxation increases dramatically, leading to the phenomenal increase in viscosity. The glass transition temperature (Tg) is conventionally defined as the temperature at which the α-relaxation time reaches a specific value, typically 100 seconds.
The Johari-Goldstein (JG) β-Relaxation
The Johari-Goldstein (JG) β-relaxation is a faster, secondary relaxation process that is observed in many glass-forming liquids, including those with rigid molecules like TmTP.[4] It is considered to be a precursor to the α-relaxation and is thought to involve the localized, non-cooperative motion of molecules in regions of lower density or higher mobility.[1] The study of the JG β-relaxation in TmTP provides insights into the elementary processes that eventually lead to large-scale structural rearrangements.
Fragility
The "fragility" of a glass-former describes how rapidly its dynamics slow down as the glass transition is approached. "Strong" glass-formers exhibit an Arrhenius-like temperature dependence of their relaxation times, while "fragile" glass-formers show a more pronounced, super-Arrhenius behavior. The fragility index, m, quantifies this behavior. The study of fragility in materials like TmTP is crucial for understanding the relationship between the liquid's structure and its dynamic properties.
Experimental Techniques and Protocols
A multi-technique approach is often necessary to gain a comprehensive understanding of the complex dynamics of supercooled TmTP. The following sections detail the primary experimental methods and provide step-by-step protocols.
Broadband Dielectric Spectroscopy (BDS)
Broadband Dielectric Spectroscopy is a powerful technique for studying the dynamics of polar molecules like TmTP.[1] It measures the complex dielectric permittivity, ε*(ω) = ε'(ω) - iε''(ω), over a wide range of frequencies and temperatures. The imaginary part, ε''(ω), or the loss factor, exhibits peaks at frequencies corresponding to the characteristic relaxation times of different molecular motions.
-
Sample Preparation:
-
Ensure the TmTP sample is of high purity (>98%) to avoid artifacts from impurities.
-
The sample should be thoroughly degassed to remove any dissolved gases that could affect the measurements.
-
Prepare a parallel plate capacitor sample cell. This typically consists of two polished, parallel electrodes (e.g., gold-plated stainless steel) separated by a known distance.[5]
-
For liquid TmTP, the sample is placed between the electrodes, and the thickness is controlled by spacers (e.g., glass fibers or Teflon). A typical sample thickness is in the range of 20-100 µm.
-
-
Experimental Setup:
-
Mount the sample cell in a cryostat that allows for precise temperature control over a broad range (e.g., from above the melting point down to cryogenic temperatures).
-
Connect the sample cell to a high-resolution dielectric analyzer or impedance analyzer.
-
The experimental setup should cover a broad frequency range, typically from 10⁻² Hz to 10⁷ Hz or higher, to capture the different relaxation processes.[1][6]
-
-
Measurement Procedure:
-
Perform isothermal frequency sweeps at a series of temperatures, starting from a high temperature where the sample is in a liquid state and cooling down in a stepwise manner through the supercooled liquid region and into the glassy state.
-
Ensure that the sample is in thermal equilibrium at each temperature step before starting the measurement.
-
The amplitude of the applied AC voltage should be low enough to ensure a linear response.
-
-
Data Analysis:
-
Plot the real (ε') and imaginary (ε'') parts of the dielectric permittivity as a function of frequency for each temperature.
-
Identify the relaxation peaks in the ε''(ω) spectra. The peak corresponding to the α-relaxation will shift to lower frequencies as the temperature is decreased. The JG β-relaxation will appear as a broader, lower-intensity peak at higher frequencies.
-
Fit the relaxation peaks using appropriate models, such as the Havriliak-Negami function, to extract the relaxation times (τ), relaxation strength (Δε), and shape parameters.
-
Plot the logarithm of the relaxation times (log τ) versus the inverse temperature (1/T) to create an Arrhenius plot. This plot is used to determine the glass transition temperature and the fragility index.
-
Diagram: Experimental Workflow for Broadband Dielectric Spectroscopy
A schematic of the experimental workflow for BDS studies of TmTP.
Rheology and Viscosity Measurements
Rheology is the study of the flow and deformation of matter. For supercooled liquids, rheological measurements, particularly viscosity, provide a direct probe of the structural relaxation dynamics. The viscosity of a supercooled liquid can increase by more than 15 orders of magnitude over a relatively narrow temperature range.
-
Sample Preparation:
-
Use a high-purity, degassed TmTP sample.
-
Ensure the sample is free of air bubbles, which can significantly affect the results.
-
-
Experimental Setup:
-
Use a rotational rheometer equipped with a temperature-controlled chamber (e.g., a Peltier or convection oven) capable of reaching the desired temperature range.
-
Choose an appropriate measuring geometry. For low to medium viscosity, a cone-plate or parallel-plate geometry is suitable. For very high viscosity near the glass transition, a torsion bar or dynamic mechanical analysis (DMA) setup might be necessary.
-
-
Measurement Procedure:
-
Steady Shear Viscosity:
-
Apply a constant shear rate and measure the resulting shear stress. The viscosity is the ratio of shear stress to shear rate.
-
Perform these measurements at different temperatures, carefully controlling the temperature of the sample.
-
-
Dynamic Oscillatory Measurements:
-
Apply a small-amplitude sinusoidal strain and measure the resulting stress. This allows for the determination of the complex shear modulus, G*(ω) = G'(ω) + iG''(ω), where G' is the storage modulus and G'' is the loss modulus.
-
The peak in the loss modulus G''(ω) is related to the α-relaxation time.
-
-
-
Data Analysis:
-
Plot the viscosity as a function of temperature.
-
For dynamic measurements, plot the storage and loss moduli as a function of frequency for different temperatures.
-
The temperature dependence of the viscosity and the relaxation times obtained from the G''(ω) peaks can be used to determine the glass transition temperature and fragility.
-
Diagram: Relationship between Viscosity, Relaxation Time, and Temperature
Sources
- 1. SIPS2019 - Broadband Dielectric Spectroscopy on Supercooled Liquids and Ion Conductors [flogen.org]
- 2. Ultrasonic and viscoelastic relaxation in tri(o-tolyl) phosphate - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 563-04-2 [m.chemicalbook.com]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tri-m-tolyl Phosphate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of tri-m-tolyl phosphate. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity.
Introduction to this compound Synthesis
The synthesis of this compound is a cornerstone reaction for generating a critical component in various applications, from flame retardants to plasticizers.[1] The most common and industrially significant method involves the esterification of m-cresol with a phosphorus oxyhalide, typically phosphorus oxychloride (POCl₃)[2][3]. While seemingly straightforward, this reaction is nuanced, with several factors influencing the final yield and purity of the product. This guide will delve into the intricacies of this synthesis, providing a robust framework for troubleshooting and optimization.
The fundamental reaction proceeds through the stepwise nucleophilic substitution of the chloride atoms on the phosphorus oxychloride by the hydroxyl group of m-cresol. The use of a base, such as sodium hydroxide, can facilitate this reaction by deprotonating the cresol to form the more nucleophilic cresoxide anion.[4] Alternatively, Lewis acid catalysts can be employed to enhance the electrophilicity of the phosphorus center.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[7] Consider using a slight excess of m-cresol to drive the reaction forward, though be mindful of the purification challenges this may introduce.[8]
-
-
Reagent Quality and Stoichiometry: The quality and ratio of your reactants are critical.
-
Solution: Ensure the use of high-purity, anhydrous m-cresol and phosphorus oxychloride. Moisture is a significant issue as POCl₃ readily hydrolyzes to phosphoric acid, which will not participate in the desired reaction.[9][10][11] Verify the stoichiometry of your reactants; a molar ratio of approximately 3:1 of m-cresol to POCl₃ is theoretically required.
-
-
Inefficient Catalyst Activity: If using a catalyst, it may be inactive or used in an insufficient amount.
-
Solution: For base-catalyzed reactions (e.g., using NaOH), ensure the base is fresh and of the correct concentration to effectively generate the cresoxide ion.[4] For Lewis acid catalysis, ensure the catalyst is anhydrous and used in the appropriate catalytic amount.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a pivotal role.
-
Solution: The reaction is often exothermic.[12] A controlled temperature profile is important. Initially, the reaction may need to be cooled to manage the exotherm, followed by heating to drive it to completion. The choice of an appropriate inert solvent is also important for managing the reaction temperature and solubility of reactants.
-
Issue 2: Product Contamination and Impurities
Q: My final product is impure. HPLC/GC analysis shows the presence of unreacted m-cresol and other byproducts. How can I improve the purity?
A: Product purity is paramount. Impurities can include unreacted starting materials, partially reacted intermediates, and isomers.
Potential Impurities and Purification Strategies:
| Impurity | Potential Cause | Recommended Purification Method |
| Unreacted m-cresol | Excess m-cresol used in the reaction. | 1. Alkaline Wash: Wash the crude product with a dilute aqueous solution of sodium hydroxide (e.g., 2-5%) to convert the acidic m-cresol into its water-soluble sodium salt, which can then be separated in the aqueous phase.[13] 2. Vacuum Distillation: m-cresol is more volatile than this compound and can be removed by distillation under reduced pressure. |
| Di-m-tolyl phosphate | Incomplete reaction; insufficient m-cresol or reaction time. | This intermediate is more polar than the final product. 1. Column Chromatography: Separation can be achieved using silica gel column chromatography with an appropriate solvent system. 2. Driving the reaction to completion: Re-subjecting the crude product to the reaction conditions with additional m-cresol can convert the di-substituted intermediate to the desired tri-substituted product. |
| Isomeric Impurities (ortho- and para-tolyl phosphates) | Use of impure m-cresol containing ortho- and para-isomers. | 1. High-Purity Starting Materials: The most effective solution is to use high-purity m-cresol. 2. Fractional Distillation or Crystallization: Separation of isomers can be challenging but may be possible through careful fractional distillation under high vacuum or by fractional crystallization. HPLC and GC methods can be used to analyze the isomeric composition.[14] |
| Acidic Impurities (e.g., phosphoric acid, HCl) | Hydrolysis of POCl₃ or incomplete reaction. | 1. Aqueous Wash: Wash the crude product with water and then a dilute sodium bicarbonate solution to neutralize and remove acidic impurities. 2. Steam Blowing: Blowing steam through the crude reaction mixture at elevated temperatures can help decompose and remove residual acid-forming compounds.[15] |
Issue 3: Product Discoloration
Q: The synthesized this compound has an undesirable yellow or brownish color. What causes this and how can I obtain a colorless product?
A: Color formation is often due to trace impurities and oxidation products.
Causes and Decolorization Techniques:
-
Oxidation of Cresol: m-cresol and other phenolic compounds are susceptible to oxidation, which can lead to colored byproducts, especially at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[16]
-
-
Thermal Decomposition: At high temperatures during distillation, some decomposition of the product or impurities can occur, leading to color.
-
Solution: Use a high vacuum to lower the boiling point during distillation, thus minimizing thermal stress on the product.
-
-
Decolorization Treatment:
-
Solution: Treatment of the crude product with a small amount of a reducing agent like sodium borohydride can effectively bleach the colored impurities.[17] Activated carbon can also be used to adsorb colored compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the synthesis of this compound using phosphorus oxychloride and m-cresol with a base catalyst?
A1: The reaction proceeds in a stepwise manner. The base (e.g., NaOH) first deprotonates the m-cresol to form the sodium m-cresoxide. This cresoxide anion is a much stronger nucleophile than the neutral m-cresol. It then attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This process repeats two more times to yield the final this compound product.
Caption: Reaction mechanism of this compound synthesis.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Safety is paramount.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing HCl gas.[9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
m-Cresol: This is a corrosive and toxic compound. Avoid skin contact and inhalation.
-
Reaction Exotherm: The reaction can be highly exothermic. Use an ice bath to control the temperature, especially during the initial addition of POCl₃.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q3: Can this reaction be performed without a solvent?
A3: While it is possible to run the reaction neat, using an inert, high-boiling solvent like toluene or xylene is generally recommended. The solvent helps to control the reaction temperature, improve stirring efficiency, and can aid in the removal of water by azeotropic distillation if necessary.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by TLC, HPLC, or Gas Chromatography (GC).
-
TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (m-cresol), the product (this compound), and any intermediates. The disappearance of the starting material and the appearance of the product spot indicate the reaction's progress.
-
HPLC/GC: These techniques provide more quantitative information on the reaction's progress and the purity of the product.[7][14]
Experimental Protocols
Protocol 1: Synthesis of this compound (Alkaline Method)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagents: In the flask, dissolve m-cresol (3.1 equivalents) in a suitable anhydrous solvent (e.g., toluene).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (3.2 equivalents) in water and add it to the dropping funnel.
-
Reaction Initiation: Cool the flask containing the m-cresol solution in an ice bath. Slowly add the sodium hydroxide solution dropwise with vigorous stirring.
-
POCl₃ Addition: Once the base addition is complete, add phosphorus oxychloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition of POCl₃, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 1 M HCl, water, 5% NaOH solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
References
- 1. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. CN105254666A - Preparation method of triphenyl phosphate - Google Patents [patents.google.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dep.nj.gov [dep.nj.gov]
- 15. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 16. US5097056A - Process for the preparation of triaryl phosphates using H3 PO4 and hard cation as a catalyst - Google Patents [patents.google.com]
- 17. US3681482A - Color improvement of phosphate esters - Google Patents [patents.google.com]
Troubleshooting peak tailing in Tri-m-tolyl phosphate HPLC analysis
Technical Support Center: Tri-m-tolyl Phosphate HPLC Analysis
A-Z to Troubleshooting Peak Tailing
Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound (TmTP). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, specifically peak tailing, encountered during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, offering systematic solutions to common problems.
Q1: I'm observing significant peak tailing for this compound on my C18 column. What are the most likely causes?
Peak tailing is a common issue in HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase.[1][2] For a relatively non-polar compound like this compound, tailing on a standard C18 column can be perplexing. Here are the primary culprits to investigate:
-
Secondary Silanol Interactions: Even with end-capping, residual silanol groups (-Si-OH) on the silica-based stationary phase can interact with any polar moieties on your analyte.[1][3] While TmTP is primarily non-polar, the phosphate group can exhibit some polar character, leading to these secondary interactions.
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column frit or at the head of the column can distort peak shape.[4][5] This is often accompanied by an increase in backpressure.
-
Metal Contamination: Trace metals in the stationary phase, or leached from the HPLC system itself (including stainless steel or titanium components), can chelate with the phosphate group of TmTP, causing significant peak tailing.[3][6][7][8]
-
Inappropriate Mobile Phase pH: While TmTP is not ionizable, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column, affecting secondary interactions.[2][9]
Q2: How can I systematically troubleshoot the peak tailing I'm observing?
A logical, step-by-step approach is crucial to efficiently identify and resolve the issue. We recommend the following workflow:
dot
Caption: A systematic workflow for troubleshooting peak tailing.
Q3: You mentioned mobile phase pH. What is the optimal pH for analyzing this compound, and why?
For neutral compounds like this compound, the primary role of mobile phase pH is to control the ionization of the stationary phase, specifically the residual silanol groups.[10][11]
-
Recommendation: Operate at a low pH, typically between 2.5 and 3.5.
-
Causality: At this acidic pH, the vast majority of silanol groups on the silica surface are protonated (in their -Si-OH form) and thus, less likely to engage in strong secondary ionic interactions with the analyte.[1][3] This minimizes a significant source of peak tailing.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1][12] |
| Buffer | Phosphate or Formate | Provides stable pH control. Formate is suitable for MS compatibility.[13] |
| Organic Modifier | Acetonitrile or Methanol | Standard reversed-phase solvents. Acetonitrile often provides sharper peaks. |
Q4: Could my column be the problem? How do I choose a better column for this compound analysis?
Yes, the column is a critical factor. If you're using an older, Type A silica column, it will have a higher concentration of acidic silanol groups, making it more prone to causing peak tailing.[1]
Column Selection Guide:
| Column Type | Key Feature | Suitability for TmTP Analysis |
| Modern, High-Purity (Type B) Silica C18 | Low metal content and reduced silanol activity. | Good: A significant improvement over older columns.[1] |
| End-capped C18 | Residual silanols are chemically bonded to reduce their activity. | Better: Further minimizes secondary interactions.[14] |
| Polar-Embedded Phase | Incorporates a polar group near the silica surface to shield silanols. | Excellent: Offers enhanced peak shape for moderately polar compounds. |
| Hybrid Silica | Combines silica and organosiloxane for improved pH stability and reduced silanol activity. | Excellent: A robust choice for challenging separations.[1] |
Experimental Protocol: Column Flushing
If you suspect column contamination, a thorough flush can often restore performance.
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer. (e.g., if your mobile phase is 60:40 Acetonitrile:Water with buffer, flush with 60:40 Acetonitrile:Water).
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
Flush with 20-30 column volumes of 100% Methanol.
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
Equilibrate the column with your mobile phase for at least 30 minutes before the next injection.
Q5: I've tried everything and still see peak tailing. Could it be a hardware issue?
Absolutely. Extra-column band broadening and metal contamination from the HPLC system itself can contribute to poor peak shape.[6][15]
-
Extra-Column Effects: Long or wide-bore tubing between the injector, column, and detector can cause peak dispersion.[2] Ensure you are using narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.
-
Metal Leaching: As mentioned, metal ions can leach from system components and accumulate on the column, leading to chelation with your analyte.[8][16] This is a known issue with certain compounds, especially those with phosphate groups.[7][17] If you have a biocompatible (titanium-based) or older stainless steel system, this is a possibility.
dot
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silcotek.com [silcotek.com]
- 7. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 8. silcotek.com [silcotek.com]
- 9. moravek.com [moravek.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Tricresyl Phosphate Isomer Analysis
Welcome to the technical support center for the gas chromatographic (GC) analysis of tricresyl phosphate (TCP) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving the common challenges associated with separating these complex isomers. As your partner in the laboratory, we aim to move beyond simple procedural lists to explain the fundamental principles behind each recommendation, empowering you to troubleshoot effectively and ensure the integrity of your results.
The analysis of tricresyl phosphate is critical in various fields, from assessing its use as a flame retardant and lubricant additive to monitoring its toxicological impact.[1][2] The primary analytical challenge lies in the structural similarity of its isomers, particularly the meta- and para- forms, which have very close boiling points, making their separation by conventional GC methods difficult.[3] The neurotoxic potential of certain ortho-substituted isomers further elevates the importance of achieving baseline resolution for accurate quantification.[1][2][4]
This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the issues you may encounter during your experiments.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a step-by-step diagnostic and corrective workflow, grounded in chromatographic theory.
Q1: My meta- and para--tricresyl phosphate isomers are co-eluting or show very poor resolution (<1.0). How can I improve their separation?
A1: This is the most prevalent challenge in TCP analysis. The near-identical boiling points of m-cresol (202.8 °C) and p-cresol (202.5 °C), the precursors to the corresponding TCP isomers, mean that separation based solely on volatility using standard non-polar columns is insufficient.[3] Achieving resolution requires optimizing parameters that influence analyte interaction with the stationary phase.
Causality: Resolution in GC is a function of column efficiency, selectivity, and retention factor. For isomers with similar boiling points, enhancing the selectivity of the chromatographic system is the most effective strategy. This involves encouraging differential interactions between the isomers and the stationary phase.
Troubleshooting Workflow:
-
Optimize the Oven Temperature Program: This is your most powerful tool for improving resolution. A fast temperature ramp reduces the time available for isomers to interact with the stationary phase.
-
Action: Decrease the oven ramp rate. If you are using a ramp of 10 °C/min or higher, reduce it to a range of 2-5 °C/min.
-
Rationale: A slower ramp rate increases the residence time of the analytes in the stationary phase, amplifying subtle differences in their partitioning behavior and leading to better separation.[5]
-
-
Verify and Optimize Carrier Gas Flow Rate: Each column has an optimal linear velocity (flow rate) at which it operates most efficiently (i.e., produces the narrowest peaks).
-
Action: Ensure your carrier gas flow rate is set to the optimum for your column's internal diameter (e.g., ~30-40 cm/s for a 0.25 mm ID column with helium). Verify that your electronic pressure control (EPC) is stable and not fluctuating.
-
Rationale: Operating at the van Deemter minimum for your carrier gas minimizes peak broadening, which directly enhances resolution.[5]
-
-
Evaluate GC Column Selection: If optimizing the temperature program and flow rate is insufficient, your column may not have the necessary selectivity.
-
Action: Consider a column with a different stationary phase. While a standard 5% phenyl-methylpolysiloxane (e.g., TG-5MS) is a good starting point, a mid-polarity column may be required.[6] A stationary phase with a higher phenyl content (e.g., 35% or 50% phenyl-methylpolysiloxane) can offer different selectivity through enhanced π-π interactions with the aromatic rings of the TCP isomers.
-
Alternative: Increase the column length. Doubling the column length increases resolution by a factor of ~1.4, but at the cost of doubling the analysis time.[6] A 60-meter column can often provide the necessary efficiency to resolve these isomers where a 30-meter column fails.
-
-
Ensure Proper Column Installation: A poorly installed column can severely degrade performance.
-
Action: Trim 10-15 cm from the column inlet and ensure a clean, square cut. Re-install the column in the inlet and detector according to the manufacturer's specifications.
-
Rationale: Column activity, leaks, or dead volume at the connection points can cause peak broadening and tailing, which destroys resolution.[7][8]
-
Q2: I am observing significant peak tailing, particularly for the later-eluting TCP isomers. What is the cause and solution?
A2: Peak tailing is a classic symptom of "active sites" within the GC system. These are locations where the analyte can undergo undesirable secondary interactions, such as hydrogen bonding with exposed silanols, leading to a delayed and broadened elution profile.
Causality: Tricresyl phosphates, while not highly polar, have polarizable phosphate groups that can interact with active sites in the sample flow path. This is often exacerbated by contamination or degradation of the column or inlet liner.
Troubleshooting Workflow:
-
Inspect and Replace the Inlet Liner: The liner is the most common source of activity.
-
Action: Replace the inlet liner with a new, deactivated liner. If you are using glass wool, ensure it is also properly deactivated.[8]
-
Rationale: Over time, the deactivation layer on the liner can be worn away, and non-volatile sample residue can accumulate, creating active sites that cause peak tailing.
-
-
Perform Column Maintenance: The front end of the column is exposed to the highest concentration of sample matrix and can become contaminated or active.
-
Action: Trim the first 15-30 cm from the inlet side of the column.
-
Rationale: This removes the section of the column most likely to be contaminated with non-volatile residues that create active sites and impair chromatographic performance.[9]
-
-
Check for System Leaks: A small leak in the system can introduce oxygen and water, which can damage the stationary phase and create active sites.
-
Action: Use an electronic leak detector to check fittings at the inlet, detector, and gas traps. Pay close attention to the septum.
-
Rationale: Oxygen is highly damaging to most GC stationary phases at high temperatures, leading to column bleed and the formation of active sites.
-
Q3: My retention times are unstable and shifting between injections. How can I improve reproducibility?
A3: Retention time stability is a direct reflection of the stability of your instrumental conditions, primarily carrier gas flow and oven temperature.
Causality: Any fluctuation in the parameters that control analyte migration through the column will result in shifting retention times.
Troubleshooting Workflow:
-
Systematically Check for Leaks: Leaks are the most common cause of retention time instability.
-
Action: Check the septum for coring or overuse and replace if necessary. Tighten column fittings (be careful not to overtighten). Check gas line connections.
-
Rationale: A leak will cause the column head pressure and flow rate to fluctuate, directly impacting retention times.
-
-
Ensure Sufficient Oven Equilibration: The GC oven must be thermally stable before injection.
-
Action: Ensure the "oven ready" setpoint is reached and held for at least 0.5-1 minute before injecting.
-
Rationale: If the initial oven temperature is not stable and consistent run-to-run, the initial part of the separation will be inconsistent, leading to shifts in retention times.[7]
-
-
Implement an Internal Standard (IS): This is a critical step for robust quantification and is highly recommended in TCP analysis.[10]
-
Action: Choose an internal standard that is chemically similar to TCP but not present in your samples (e.g., triphenyl phosphate). Add a constant, known amount to every standard and sample.
-
Rationale: An internal standard co-elutes with the analytes and experiences the same minor variations in flow, temperature, and injection volume. By calculating relative retention times and relative response factors against the IS, you can correct for these minor instrumental fluctuations and achieve highly reproducible results.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing and resolving poor resolution of TCP isomers.
Caption: Logical workflow for troubleshooting poor m/p-TCP isomer resolution.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended GC column for TCP isomer analysis?
-
A good starting point is a low-bleed, non-polar or mid-polarity capillary column. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is widely used.[6] However, for baseline resolution of the critical meta- and para- isomers, a longer column (60 m) or a more polar phase (e.g., 50% phenyl-methylpolysiloxane) may be necessary to provide sufficient selectivity.[6]
-
-
Q: What are typical GC-MS parameters for TCP isomer analysis?
-
While parameters must be optimized for your specific instrument and column, the following table provides a validated starting point.
-
| Parameter | Recommended Setting | Rationale & Comments |
| Column | 30-60 m, 0.25 mm ID, 0.25 µm, 5% Phenyl-Methylpolysiloxane | A good general-purpose phase. Consider a more polar phase for enhanced m/p resolution. |
| Inlet | Split/Splitless | Splitless mode is preferred for trace analysis. |
| Inlet Temp. | 250 - 280 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Set to optimal flow rate for the column dimensions. |
| Oven Program | Initial: 150°C, hold 1 minRamp: 5 °C/min to 300°CHold: 5 min | A slow ramp is critical for isomer separation.[5] Adjust as needed. |
| Detector | Mass Spectrometer (MS) or Flame Photometric (FPD) | MS provides confirmation and high sensitivity.[1] FPD (P-mode) is highly selective for phosphorus compounds.[11] |
| MS Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for initial identification. SIM mode provides maximum sensitivity for quantification of target isomers. |
| MS Source Temp. | 230 °C | Typical source temperature. |
| MS Quad Temp. | 150 °C | Typical quadrupole temperature. |
-
Q: How can I prevent the thermal degradation of TCP isomers in the GC inlet?
-
TCPs are relatively stable, but degradation can occur at excessively high inlet temperatures (>300 °C) or in the presence of active sites. Use the lowest possible inlet temperature that provides sharp, symmetrical peaks (typically 250-280 °C). Always use a clean, well-deactivated inlet liner to prevent catalytic breakdown of the analytes.[8]
-
-
Q: My baseline is noisy or rising throughout the run. What are the likely causes?
-
A rising baseline is typically due to column bleed, where the stationary phase itself begins to break down and elute at high temperatures.[8] Ensure you are not exceeding the column's maximum operating temperature. High-frequency noise can be caused by contaminated detector gases or electronic issues.[7][8] Always use high-purity carrier gas with appropriate oxygen and moisture traps to protect the column and minimize baseline disturbance.
-
References
- Federal Aviation Administration. (n.d.).
-
de Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]
-
NIOSH. (1994). Triorthocresyl Phosphate: Method 5037. Centers for Disease Control and Prevention. [Link]
-
Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Journal of the Association of Official Analytical Chemists, 68(6), 1074-1076. [Link]
-
New Jersey Department of Environmental Protection. (2014). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL): Tri-cresyl phosphate (mixed isomers). NJ.gov. [Link]
-
de Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. ResearchGate. [Link]
-
Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of Tricresyl Phosphates and Determination of Tri-o-Cresyl Phosphate in Edible Oils. Journal of AOAC INTERNATIONAL. [Link]
-
LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. [Link]
-
Chemistry For Everyone. (2023, March 20). How To Improve Gas Chromatography Resolution? [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Tricresyl phosphate. [Link]
-
Agilent Technologies. (2016, April 5). Loss of Resolution Over Time - GC Troubleshooting Series. [Video]. YouTube. [Link]
- Neuzil, R. W. (1976). U.S. Patent No. 3,969,422. U.S.
Sources
- 1. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 3. US3969422A - Process for the separation of cresol isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. youtube.com [youtube.com]
- 10. faa.gov [faa.gov]
- 11. cdc.gov [cdc.gov]
Technical Support Center: Troubleshooting Matrix Interference in GC-MS Analysis of Tri-m-tolyl Phosphate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Tri-m-tolyl phosphate (TmTP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference, a common challenge that can compromise analytical accuracy and precision. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven experience.
This compound (TmTP), an organophosphate ester, is widely used as a flame retardant and plasticizer. Its presence in environmental, biological, and consumer product matrices necessitates robust and reliable analytical methods.[1][2] However, the complexity of these sample matrices often introduces interfering compounds that can co-elute with TmTP, leading to inaccurate quantification and challenging data interpretation. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these matrix effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing both diagnostic steps and corrective actions.
Q1: My TmTP peak is exhibiting significant tailing and poor symmetry. What are the likely causes and how can I resolve this?
Peak tailing is a frequent issue in GC analysis that can lead to poor resolution and inaccurate integration.[3] It is typically caused by unwanted interactions between the analyte and the GC system.
Causality and Investigation:
Peak tailing for a compound like TmTP often points to "active sites" within the GC flow path. These are locations that can adsorb polar or active analytes through hydrogen bonding or other mechanisms, delaying their passage to the detector relative to the bulk of the analyte band.[4][5]
Step-by-Step Troubleshooting Protocol:
-
Isolate the Source: First, inject a non-polar compound like a light hydrocarbon (e.g., heptadecane). If this peak does not tail, the issue is likely chemical activity rather than a flow path problem.[4]
-
Inspect the Inlet Liner: The liner is the most common source of activity. Remove and inspect the liner for residue or discoloration. Even if it appears clean, active silanol groups (-Si-OH) may be present.
-
Action: Replace the standard liner with a high-quality, deactivated (silanized) liner, often labeled as "ultra inert." This is the fastest and most effective solution for liner activity.[6]
-
-
Examine the Column Installation: An improper column cut or incorrect installation depth can create dead volume or turbulence, leading to peak distortion.[3][5]
-
Action: Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Re-install the column according to the manufacturer's specifications for your specific GC inlet.
-
-
Assess Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Action 1 (Column Trimming): Cool the oven, carefully trim 15-20 cm from the front of the column, and re-install it. This removes the most contaminated section.[7]
-
Action 2 (Column Bake-out): Perform a column bake-out at the maximum isothermal temperature rating for your column (or 20-30 °C above your method's maximum temperature) for 1-2 hours to remove semi-volatile contaminants.[7]
-
-
Review Injection Parameters: Overloading the column with too much sample can cause peak fronting, but in some cases can contribute to tailing.
-
Action: Try reducing the injection volume or diluting the sample to see if peak shape improves.
-
Sources
- 1. dep.nj.gov [dep.nj.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Preventing degradation of Tri-m-tolyl phosphate during thermal analysis
Welcome to the technical support center for the thermal analysis of Tri-m-tolyl phosphate (TmTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the integrity of your thermal analysis data.
Introduction
This compound (TmTP), an organophosphate ester, finds application as a plasticizer and flame retardant. Understanding its thermal stability is paramount for its safe and effective use. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the material's behavior at elevated temperatures.[1][2] However, the potential for thermal degradation during analysis can lead to inaccurate and misleading results. This guide provides practical, experience-driven advice to prevent the degradation of TmTP during your experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: The decomposition of this compound is not a single, sharp event but rather a process that can be influenced by experimental conditions. On an iron surface, decomposition has been observed to begin between 423 K (150 °C) and 473 K (200 °C).[3] However, in sealed systems, significant decomposition (0.2 to 0.8%) has been noted at 370°C, with the formation of phenol and cresols as major products.[4] For TGA analysis, a typical temperature range extends from room temperature up to 600°C or 800°C to capture the complete decomposition profile.[5]
Q2: What are the primary degradation products of TmTP that I should be aware of?
A2: The primary thermal decomposition products of TmTP include cresol and toluene.[6][7] The formation of these products is often a result of P-O or C-O bond scission.[3][6] In the presence of iron, the decomposition can also lead to the formation of iron phosphate.[3] Under certain conditions, di-m-cresyl phosphate has been identified as a polar degradation product.[8]
Q3: Can the type of sample pan I use affect the thermal analysis of TmTP?
A3: Absolutely. The material of your sample pan can have a catalytic effect on the degradation of TmTP. For instance, iron surfaces have been shown to promote the decomposition of tricresyl phosphates at lower temperatures.[3] Therefore, for routine thermal analysis where the intrinsic stability of TmTP is of interest, inert sample pans made of alumina (ceramic) or platinum are recommended. If you are specifically studying the interaction of TmTP with a particular metal, then using a pan made of that material is appropriate, but be aware of the potential for catalytic effects.
Q4: What is the recommended heating rate for TGA analysis of TmTP?
A4: A standard heating rate for TGA is typically in the range of 10 to 20 °C/min.[5] This rate usually provides a good balance between resolution and experimental time. However, for complex decomposition processes, a slower heating rate of 1 to 10 °C/min can provide better separation of overlapping thermal events.[5] It is crucial to note that the onset temperature of decomposition is affected by the heating rate, so consistency is key when comparing results.[5]
Q5: Should I run my TGA experiments under an inert or oxidative atmosphere?
A5: The choice of atmosphere depends on the information you are seeking. To study the inherent thermal stability and decomposition kinetics of TmTP without the influence of oxidation, an inert atmosphere such as nitrogen or argon is required.[1][2] If you are interested in the material's performance in an air-like environment, for example, in its application as a flame retardant, then an oxidative atmosphere (e.g., air or a blend of oxygen and nitrogen) would be more appropriate.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the thermal analysis of this compound.
Issue 1: Early or Unexpected Onset of Decomposition in TGA
If you observe a weight loss at a lower temperature than expected, it could be indicative of premature degradation.
Root Cause Analysis and Solutions:
-
Contaminated Sample: Impurities in the TmTP sample can act as catalysts for decomposition.
-
Reactive Sample Pan: As mentioned in the FAQs, the sample pan material can influence decomposition.
-
Solution: Switch to an inert sample pan (alumina or platinum) to minimize catalytic effects.
-
-
Atmosphere Contamination: The presence of oxygen in an ostensibly inert atmosphere can lead to oxidative degradation.
-
Solution: Purge the TGA furnace thoroughly with the inert gas before starting the experiment and maintain a consistent purge rate throughout the analysis. Check for leaks in the gas delivery system.
-
Experimental Protocol: Verifying Inert Atmosphere
-
Place an empty, clean alumina crucible in the TGA.
-
Heat the furnace to a high temperature (e.g., 800°C) under your standard nitrogen purge.
-
Hold at this temperature and monitor the weight signal. A stable baseline indicates a good inert atmosphere. A continuous weight gain suggests the presence of oxygen reacting with the balance mechanism or furnace components.
Issue 2: Poor Reproducibility of TGA or DSC Results
Inconsistent results between runs can be frustrating and cast doubt on your data's validity.
Root Cause Analysis and Solutions:
-
Inconsistent Sample Mass and Preparation: Variations in sample mass and how it is loaded into the pan can affect heat transfer and the resulting thermal profile.
-
Solution: Use a consistent sample mass for all experiments (typically 10-15 mg for TGA).[1] Ensure the sample is spread evenly at the bottom of the pan.
-
-
Variable Heating Rates: As the onset of decomposition is dependent on the heating rate, any variation will lead to inconsistent results.
-
Solution: Always use the same heating rate for comparative studies.[5]
-
-
Instrument Calibration: An uncalibrated instrument will not provide accurate temperature and weight measurements.
-
Solution: Regularly calibrate your TGA for mass and temperature according to the manufacturer's guidelines and relevant standards such as ASTM E1131 or ISO 11358.
-
Data Presentation: Impact of Heating Rate on Onset Temperature
| Heating Rate (°C/min) | Onset Temperature of Decomposition (°C) |
| 5 | T1 |
| 10 | T2 (>T1) |
| 20 | T3 (>T2) |
| 50 | T4 (>T3) |
Note: The actual temperatures (T1-T4) will be specific to your experimental setup, but the trend of increasing onset temperature with a higher heating rate is generally observed.
Issue 3: Complex or Overlapping Peaks in the Derivative Thermogravimetric (DTG) Curve
A complex DTG curve with multiple overlapping peaks can make it difficult to interpret the decomposition mechanism.
Root Cause Analysis and Solutions:
-
Multiple Decomposition Steps: The degradation of TmTP may occur in multiple, closely spaced steps.
-
Solution: Use a slower heating rate (e.g., 1-5 °C/min) to improve the resolution of the thermal events.[5]
-
-
Evolved Gas Analysis: The DTG curve only shows mass loss; it does not identify the chemical nature of the evolved gases.
-
Solution: Couple your TGA to an evolved gas analyzer such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). This will allow you to identify the decomposition products at each stage of weight loss.[11]
-
Experimental Workflow: TGA-FTIR Analysis
Caption: Workflow for TGA-FTIR Evolved Gas Analysis.
Concluding Remarks
By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the accuracy and reliability of your thermal analysis data for this compound. Always prioritize sample purity, choose appropriate experimental parameters, and ensure your instrumentation is properly calibrated. For complex degradation studies, the use of evolved gas analysis techniques is highly recommended to gain a comprehensive understanding of the decomposition pathways.
References
-
Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate. (2023). RSC. [Link]
-
A DSC and Raman Study of the Interaction between Tricresyl Phosphates (TCP) and Phospholipid Liposomes. Journal of the Serbian Chemical Society. [Link]
-
Thermal decomposition of tricresylphosphate isomers on Fe. Carnegie Mellon University. [Link]
-
Tri-m-cresyl phosphate. PubChem. [Link]
-
ASTM E2105-00(2005) - Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR). ASTM International. [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
Thermogravimetric Analysis (TGA) - ASTM E1131. CMC Laboratories. [Link]
-
Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. ResearchGate. [Link]
-
Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). GOV.UK. [Link]
-
ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry. ResearchGate. [Link]
-
TRICRESYL PHOSPHATE. Ataman Kimya. [Link]
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. [Link]
Sources
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. cmclaboratories.com [cmclaboratories.com]
- 3. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Tri-m-tolyl Phosphate (TMTP) in Polymer Matrices
This guide serves as a technical resource for researchers, scientists, and formulation professionals encountering challenges with the solubility and compatibility of Tri-m-tolyl phosphate (TMTP) in various polymer systems. As a versatile flame retardant and plasticizer, TMTP's performance is intrinsically linked to its successful incorporation within the polymer matrix.[1][2] This document provides in-depth troubleshooting, validated protocols, and a foundational understanding of the physicochemical principles governing polymer-plasticizer interactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of TMTP.
Q1: What is this compound (TMTP) and what are its primary applications in polymers?
A: this compound (TMTP), CAS #563-04-2, is an organophosphate ester.[3][4][5] It is one of three isomers of tricresyl phosphate (TCP). In polymer science, it functions primarily as a flame retardant and a plasticizer, particularly in materials like polyvinyl chloride (PVC), nitrocellulose lacquers, and various rubbers.[2] Its role is to enhance flexibility, improve fire resistance, and in some cases, act as a solvent or processing aid.[2]
Q2: I'm observing a greasy or oily film on the surface of my polymer. What is causing this?
A: This phenomenon is known as "blooming" or "migration" and is a classic sign of poor solubility or incompatibility between the plasticizer (TMTP) and the polymer matrix.[6] The TMTP molecules are exuding from the bulk of the material to the surface. This indicates that the concentration of TMTP has exceeded its solubility limit within the polymer at a given temperature.
Q3: My TMTP-plasticized polymer has become brittle and stiff over time. Why did this happen?
A: This is another consequence of plasticizer migration. As TMTP leaches out of the polymer, the material loses its flexibility and its glass transition temperature (Tg) increases, leading to embrittlement.[7] This loss of plasticizer can be accelerated by elevated temperatures, exposure to certain solvents, or mechanical stress.
Q4: Is TMTP soluble in water?
A: No, this compound is practically insoluble in water due to its hydrophobic aromatic structure.[1][3][8] However, it is generally soluble in organic solvents like ethanol, acetone, benzene, and chloroform.[1][8]
Q5: Are there any health and safety concerns I should be aware of when handling TMTP?
A: Yes. Organophosphates as a class can have health implications. The ortho-isomer of tricresyl phosphate is a known neurotoxin.[2] While commercial TMTP is primarily the meta-isomer, handling should always be done with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Refer to the specific Safety Data Sheet (SDS) for detailed handling instructions.
Part 2: Troubleshooting Guide: Addressing Incompatibility and Migration
When standard formulation approaches fail, a more systematic troubleshooting process is required. This section details common problems, their underlying causes, and actionable solutions.
Issue 1: Phase Separation and Poor Dispersion During Processing
Symptoms:
-
Cloudiness or haziness in an otherwise clear polymer.
-
Inconsistent mechanical properties throughout the material.
-
Visible droplets or domains of TMTP under microscopy.
Root Cause Analysis: This issue stems from a fundamental mismatch in the solubility parameters between TMTP and the polymer matrix. For two substances to be miscible, their Gibbs free energy of mixing must be negative. A key contributor to this is the enthalpy of mixing, which can be estimated by the difference in their solubility parameters (δ). A smaller difference (Δδ) indicates better compatibility.[9]
Logical Flow for Troubleshooting Phase Separation
Caption: Troubleshooting workflow for phase separation issues.
Solutions & Mitigation Strategies:
-
Employ a Co-plasticizer or Compatibilizer:
-
Rationale: A compatibilizer acts as an interfacial agent, bridging the polarity gap between the polymer and TMTP. Often, a secondary plasticizer with intermediate polarity can improve the overall solubility of TMTP.
-
Example: For a non-polar polymer, introducing a small amount of a more polar plasticizer like a citrate ester can create a more favorable environment for the moderately polar TMTP.
-
-
Optimize Thermal Processing:
-
Rationale: The solubility of TMTP in a polymer matrix is temperature-dependent. Increasing the melt processing temperature can enhance miscibility. However, this must be balanced against the thermal degradation limits of the polymer and TMTP.
-
Action: Conduct a temperature profile study during extrusion or molding. Use Differential Scanning Calorimetry (DSC) to identify the optimal processing window above the polymer's Tg but below the onset of degradation.[10]
-
Issue 2: Long-Term Plasticizer Migration and Blooming
Symptoms:
-
Progressive stiffening of the material over weeks or months.
-
Appearance of an oily or crystalline residue on the surface.[6]
-
Loss of adhesion when the polymer is used as a coating or adhesive.[11]
Root Cause Analysis: Migration is a diffusion-controlled process driven by a concentration gradient.[12] Even if initially soluble, thermodynamic instability can lead to slow exudation over time. This is exacerbated by factors like polymer crystallinity, free volume, and external environmental conditions (temperature, contact with liquids).
Solutions & Mitigation Strategies:
-
Increase Molecular Weight or Branching:
-
Rationale: Higher molecular weight or more branched plasticizers have reduced mobility within the polymer matrix due to increased chain entanglement.[7]
-
Action: Consider substituting a portion of the TMTP with a higher molecular weight phosphate ester or a polymeric plasticizer (e.g., polyester-based plasticizers).[6] This physically hinders the migration process.
-
-
Induce Surface Cross-linking:
-
Rationale: Creating a dense, cross-linked network on the polymer surface acts as a physical barrier, trapping the plasticizer molecules within the bulk material.[12][13]
-
Action: Post-treatment methods like UV irradiation or low-pressure plasma treatment can create this surface skin. Argon plasma, for example, can reduce plasticizer migration by up to 95% in PVC by cross-linking the surface polymer chains.[13]
-
-
Surface Grafting:
-
Rationale: Chemically grafting functional molecules onto the polymer surface can alter its polarity and create favorable interactions that hold the plasticizer at the interface, reducing the driving force for migration.[11][12]
-
Action: Grafting hydrophilic polymers like polyethylene glycol (PEG) onto a PVC surface can enhance surface hydrophilicity and inhibit the leaching of hydrophobic plasticizers.[11]
-
-
Incorporate Nanofillers:
-
Rationale: The high surface area of nanofillers, such as montmorillonite clay, can create a tortuous path for the migrating plasticizer molecules, effectively slowing down the diffusion rate. Surface modification of the clay is often necessary to ensure compatibility with the polymer.[14]
-
Part 3: Experimental Protocols & Data
Protocol 1: Assessing Polymer-Plasticizer Compatibility via Solubility Parameter Estimation
Objective: To quantitatively predict the compatibility of TMTP with a given polymer matrix.
Principle: The Hansen Solubility Parameters (HSP) method refines the Hildebrand solubility parameter by dividing it into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Miscibility is likely if the "distance" (Ra) between the polymer and the plasticizer in Hansen space is small.
Data Table: Hansen Solubility Parameters (HSP)
| Compound | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| This compound (TMTP) | ~19.5 | ~8.5 | ~4.0 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
| Polystyrene (PS) | 18.6 | 6.1 | 4.1 |
| Polycarbonate (PC) | 19.4 | 9.1 | 6.8 |
| Polyurethane (PU, typical) | 17.0 | 9.0 | 9.5 |
(Note: TMTP values are estimated based on group contribution methods. Polymer values are from literature.)
Calculation: The distance (Ra) is calculated using the formula: Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
Interpretation:
-
Ra < 5-7: High likelihood of good solubility.
-
7 < Ra < 10: Borderline solubility, may require compatibilizer.
-
Ra > 10: Poor solubility, likely to have phase separation.
Example Calculation (TMTP in Polystyrene): Ra² = 4(18.6 - 19.5)² + (6.1 - 8.5)² + (4.1 - 4.0)² Ra² = 4(-0.9)² + (-2.4)² + (0.1)² Ra² = 3.24 + 5.76 + 0.01 = 9.01 Ra = 3.0 Conclusion: TMTP is predicted to have excellent compatibility with Polystyrene.
Protocol 2: Quantifying Plasticizer Migration
Objective: To measure the amount of TMTP that has migrated to the polymer surface over time.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction.[15][16]
Step-by-Step Procedure:
-
Sample Preparation: Cut a standardized surface area (e.g., 5x5 cm) from the aged polymer sample.
-
Surface Extraction: Wipe the surface thoroughly with a cotton swab soaked in a suitable organic solvent (e.g., hexane or isopropanol). Ensure the entire surface is wiped in two perpendicular directions.[16]
-
Solvent Extraction: Place the swab into a vial with a known volume of the same solvent (e.g., 5 mL).
-
Analysis: Inject a sample of the solvent extract into a GC-MS system.[15]
-
Quantification: Identify the TMTP peak based on its retention time and mass spectrum. Quantify the concentration against a pre-established calibration curve of known TMTP concentrations.
-
Reporting: Report the result as mass of migrated plasticizer per unit of surface area (e.g., µg/cm²).
Workflow for Quantifying Plasticizer Migration
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tricresyl_phosphate [chemeurope.com]
- 3. This compound CAS#: 563-04-2 [m.chemicalbook.com]
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- 5. 563-04-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. plasticxperts.com [plasticxperts.com]
- 7. forgeway.com [forgeway.com]
- 8. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 12. plasticsengineering.org [plasticsengineering.org]
- 13. ist.fraunhofer.de [ist.fraunhofer.de]
- 14. How to Improve Montmorillonite's Compatibility with Polymers [eureka.patsnap.com]
- 15. polymersolutions.com [polymersolutions.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Large-Scale Production of Tri-m-tolyl Phosphate
Welcome to the Technical Support Center for the large-scale production of Tri-m-tolyl phosphate (TMTP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis, purification, and quality control of TMTP. Our aim is to bridge the gap between laboratory-scale synthesis and robust, scalable industrial production by addressing common challenges with scientifically grounded, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale production of this compound. Each problem is presented with probable causes and actionable solutions to guide you in your process optimization.
Issue 1: Low Yield of this compound
Question: We are experiencing lower than expected yields (below 90%) in our large-scale synthesis of TMTP from m-cresol and phosphorus oxychloride. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the large-scale synthesis of TMTP can stem from several factors, primarily related to reaction conditions and reactant stoichiometry.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction between m-cresol and phosphorus oxychloride is a stepwise process. Inadequate reaction time or temperature can lead to the formation of incomplete esters like m-tolyl dichlorophosphate and di-m-tolyl chlorophosphate, which will reduce the final yield of TMTP.
-
Solution: Monitor the reaction progress using in-process controls (e.g., HPLC or GC) to ensure the complete conversion of intermediates. Gradually increasing the reaction temperature towards the end of the process can help drive the reaction to completion. A typical industrial process involves heating the reactants to temperatures between 120-190°C.[1]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of m-cresol to phosphorus oxychloride can result in unreacted starting materials and the formation of byproducts.
-
Solution: While the theoretical stoichiometry is 3 moles of m-cresol to 1 mole of phosphorus oxychloride, a slight excess of m-cresol may be used in industrial settings to ensure complete conversion of the more hazardous and corrosive phosphorus oxychloride.[1]
-
-
Side Reactions: At elevated temperatures, side reactions such as polymerization or degradation of reactants and products can occur, leading to yield loss.
-
Solution: Maintain strict temperature control throughout the reaction. For the highly exothermic initial stages, ensure adequate cooling capacity. A gradual temperature ramp is crucial to prevent runaway reactions.
-
-
Hydrolysis of Phosphorus Oxychloride: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid, which will not participate in the desired esterification reaction.[2][3][4][5][6]
-
Solution: Ensure all reactants and the reactor are anhydrous before starting the reaction. Use of a dry inert gas blanket (e.g., nitrogen) can prevent moisture from entering the reactor.
-
-
Losses during Workup and Purification: Significant product loss can occur during aqueous washing, phase separations, and distillation or crystallization.
-
Solution: Optimize the workup procedure. Minimize the volume of wash water to reduce losses, as TMTP has slight solubility in aqueous solutions, especially at elevated temperatures. Ensure efficient phase separation to prevent the loss of the organic layer. For purification, optimize distillation parameters (vacuum, temperature) or crystallization conditions (solvent, temperature profile) to maximize recovery.
-
Issue 2: Product Discoloration (Yellow or Brown Tint)
Question: Our final this compound product has a distinct yellow to brown color. What causes this discoloration and what are the recommended purification methods?
Answer:
Discoloration in triaryl phosphates is a common issue in industrial production and is often indicative of impurities formed during the synthesis. While pure TMTP is a colorless liquid or white solid, commercial grades are often slightly yellow.[7]
Probable Causes & Solutions:
-
Formation of Colored Byproducts: Overheating during the reaction or distillation can lead to thermal degradation and the formation of colored, high-molecular-weight byproducts.
-
Solution: Implement precise temperature control during the reaction and purification steps. A gradual increase in temperature is recommended.[8] Vacuum distillation is preferred for purification as it allows for lower operating temperatures, minimizing thermal stress on the product.
-
-
Presence of Phenolic Impurities: Residual unreacted m-cresol or other phenolic compounds can oxidize over time, leading to color formation.
-
Solution: Ensure the reaction goes to completion. During the workup, a wash with a dilute aqueous sodium hydroxide solution can help remove acidic impurities, including unreacted phenols.[1]
-
-
Instability of Intermediates: Incomplete reaction can leave behind acid-producing intermediates that can degrade and cause discoloration.[1]
-
Solution: As mentioned for low yield, ensuring complete reaction through adequate reaction time and temperature is crucial.
-
Purification Techniques for Color Removal:
-
Activated Carbon Treatment: Stirring the crude TMTP with activated carbon at a slightly elevated temperature can effectively adsorb colored impurities. The carbon is then removed by filtration.
-
Clay Treatment: Similar to activated carbon, treatment with bleaching clays can also remove color bodies.
-
Vacuum Distillation: This is a highly effective method for separating the desired colorless TMTP from non-volatile colored impurities and unreacted starting materials.
| Purification Method | Advantages | Disadvantages |
| Activated Carbon | Effective for removing a wide range of colored impurities. | Potential for product loss due to adsorption on the carbon. Requires an additional filtration step. |
| Clay Treatment | Can be more selective than activated carbon for certain impurities. | May require specific activation procedures. Filtration can be slow. |
| Vacuum Distillation | High purity product can be obtained. Removes both colored and colorless non-volatile impurities. | Requires specialized equipment. High energy consumption. Potential for thermal degradation if not controlled properly. |
Issue 3: Presence of Di-m-tolyl Phosphate and other Acidic Impurities
Question: Our final product analysis shows the presence of di-m-tolyl phosphate and other acidic impurities. How are these formed and what is the best way to remove them?
Answer:
The presence of di-m-tolyl phosphate and other acidic impurities is a common quality control issue, indicating an incomplete reaction or hydrolysis.
Probable Causes & Solutions:
-
Incomplete Esterification: Di-m-tolyl phosphate is an intermediate in the synthesis of TMTP. Its presence in the final product is a clear indicator that the reaction has not gone to completion.
-
Solution: Increase the reaction time and/or temperature to ensure all three hydroxyl groups of the phosphoric acid intermediate are esterified. Monitor the reaction progress to confirm the disappearance of this intermediate.
-
-
Hydrolysis: TMTP can undergo hydrolysis, especially under alkaline conditions during workup, to form di-m-tolyl phosphate and m-cresol.
-
Solution: Use a carefully controlled amount of dilute sodium hydroxide during the wash step to neutralize acidic byproducts without causing significant hydrolysis of the final product. The wash should be performed at a controlled temperature, and the contact time should be minimized. Subsequent water washes are necessary to remove any residual alkali.[1]
-
Removal of Acidic Impurities:
-
Alkaline Wash: A wash with a dilute solution of sodium hydroxide or sodium carbonate is the most common method to remove acidic impurities like di-m-tolyl phosphate and unreacted m-cresol.[1]
-
Steam Sparging: Blowing steam through the crude reaction mixture can help to remove volatile acidic impurities and unreacted phenols.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the large-scale production of this compound?
A1: The production of TMTP involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride: This reactant is highly corrosive and reacts violently with water.[2][4][5][6] It should be handled in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.
-
m-Cresol: This reactant is toxic and corrosive. Avoid inhalation and skin contact by using appropriate PPE.
-
Hydrogen Chloride Gas: HCl gas is a byproduct of the reaction and is highly corrosive and toxic. The reactor must be equipped with a robust off-gas scrubbing system, typically using a caustic solution, to neutralize the HCl.
-
Exothermic Reaction: The reaction is exothermic, and a runaway reaction can lead to a dangerous pressure buildup. A reliable cooling system and temperature monitoring are essential.
Q2: What analytical methods are recommended for quality control of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is a suitable method for determining the purity of TMTP and quantifying impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities, including residual solvents and isomers.[10][11][12]
-
Acid Number Titration: This is a simple and effective method to quantify the total acidic impurities in the final product.
Q3: Can Phase Transfer Catalysis (PTC) be used to improve the synthesis of this compound?
A3: Yes, Phase Transfer Catalysis can be a beneficial technique. In the alkaline process for TMTP synthesis, a PTC like a quaternary ammonium salt can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where it reacts with phosphorus oxychloride. This can lead to faster reaction rates, lower reaction temperatures, and potentially higher yields.[13]
Q4: How can we control the physical form (liquid vs. solid) of the final this compound product?
A4: this compound has a melting point around 25.5 °C, so it can be a liquid or a waxy solid at room temperature depending on the ambient conditions and purity.[14] For applications requiring a solid product, a controlled crystallization process is necessary. This involves dissolving the purified TMTP in a suitable solvent and then slowly cooling the solution or adding an anti-solvent to induce crystallization. The choice of solvent and the cooling profile will influence the crystal size and shape.
Q5: What are the common impurities found in commercial this compound?
A5: Besides the starting materials and partially reacted intermediates, commercial TMTP may contain isomers (tri-o-cresyl phosphate and tri-p-cresyl phosphate) if the starting m-cresol is not pure. Other potential impurities include other triaryl phosphates if mixed phenols are present in the feedstock.
Section 3: Experimental Protocols & Workflows
Protocol 1: Large-Scale Synthesis of this compound (Alkaline Process)
This protocol outlines a general procedure for the large-scale synthesis of TMTP using an alkaline process, which offers advantages of lower temperature and shorter reaction times.[13]
Materials and Equipment:
-
Glass-lined or other suitable corrosion-resistant reactor with a heating/cooling jacket, agitator, condenser, and addition funnel.
-
Scrubber system for HCl off-gas.
-
m-Cresol (anhydrous)
-
Phosphorus oxychloride
-
Sodium hydroxide (aqueous solution)
-
Organic solvent (e.g., toluene)
-
Phase Transfer Catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge Reactants: Charge the reactor with m-cresol and the organic solvent.
-
Caustic Addition: Slowly add the aqueous sodium hydroxide solution while maintaining the temperature below a set point (e.g., 40-50°C) to form the sodium m-cresolate.
-
Phosphorus Oxychloride Addition: Slowly add phosphorus oxychloride to the reaction mixture via the addition funnel. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to the target temperature and hold for a specified time until the reaction is complete (monitor by in-process control).
-
Workup: Cool the reaction mixture and proceed with the purification protocol.
Protocol 2: Purification of Crude this compound
Procedure:
-
Phase Separation: Transfer the cooled reaction mixture to a separation vessel. Allow the layers to separate and remove the aqueous layer.
-
Alkaline Wash: Wash the organic layer with a dilute aqueous sodium hydroxide solution to remove acidic impurities.
-
Water Wash: Wash the organic layer with water until the washings are neutral to remove residual alkali and salts.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Vacuum Distillation: Purify the crude TMTP by vacuum distillation to obtain the final product.
Workflow Diagrams
Synthesis Workflow:
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram:
Caption: Decision-making flowchart for troubleshooting common issues in TMTP production.
References
-
Preparation of this compound by alkalic method. ResearchGate. [Link]
-
Tris(p-tolyl) phosphate. Solubility of Things. [Link]
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This compound. SIELC Technologies. [Link]
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POCl3 Phosphorus Oxychloride. BYJU'S. [Link]
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TRICRESYL PHOSPHATE. Ataman Kimya. [Link]
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Tricresyl phosphate. Wikipedia. [Link]
-
Phosphorus oxychloride. ChemBK. [Link]
- Preparation of triaryl phosphates.
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Tri-cresyl phosphate (mixed isomers). State of New Jersey Department of Environmental Protection. [Link]
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Effects of P32 Impurities on the Behavior of Tricresyl Phosphate-32 as an Antiwear Additive. Semantic Scholar. [Link]
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TRICRESYL PHOSPHATE. Ataman Kimya. [Link]
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Tri-p-cresyl phosphate. PubChem. [Link]
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- Reaction of phosphorus oxychloride and polar polyhydric compounds.
-
PROCESS FOR THE PREPARATION OF A TRIARYL PHOSPHATE ESTER COMPOSITION. European Patent Office. [Link]
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CHAPTER 14: Phosphorus Oxychloride: Production and Use. De Gruyter. [Link]
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What happens when phenol reacts with phosphoric pentachloride? Quora. [Link]
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Triaryl Phosphates from White Phosphorus. ChemistryViews. [Link]
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This compound (C21H21O4P). PubChem. [Link]
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Tri-m-cresyl phosphate. PubChem. [Link]
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Tri-m-tolylphosphine. PubChem. [Link]
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Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. [Link]
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Phosphorus oxychloride. NIST WebBook. [Link]
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Synergistic Removal of Hazardous Dyes Using a Clay/Carbon Composite Derived from Spent Bleaching Earth: Optimization Using Response Surface Methodology. MDPI. [Link]
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triorthocresyl phosphate. NIOSH. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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Removal of Phosphate from Contaminated Water Using activated carbon supported Nanoscale Zero-Valent Iron (nZVI) Particles. The Italian Association of Chemical Engineering. [Link]
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Phosphoryl chloride. Wikipedia. [Link]
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Phosphate Adsorption from Aqueous Solution using Activated Carbon from Saba Banana Peels Impregnated with Ca2+. Chemical Engineering Transactions. [Link]
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Polymorphism in a secondary phosphine. National Institutes of Health. [Link]
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Removal of Phosphate from the Aqueous Environment Using Iron Oxide/Activated Carbon Composites. Iranian Journal of Chemical Engineering. [Link]
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A review of adsorption techniques for removal of phosphates from wastewater. PubMed. [Link]
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Phosphorus oxychloride. PubChem. [Link]
-
Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Organic Chemistry Research. [Link]
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Refining extraction methods for Tri-m-tolyl phosphate from soil samples
Welcome to the technical support center for the analysis of Tri-m-tolyl phosphate (TmTP) in environmental soil samples. This guide is designed for researchers and analytical scientists to provide field-proven insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, we understand that extracting organophosphate esters from complex soil matrices presents unique challenges. This resource is structured to address these issues directly, explaining the causality behind experimental choices to ensure method integrity and reproducibility.
Troubleshooting Guide: Common Issues in TmTP Extraction
This section addresses specific problems encountered during the extraction and analysis workflow. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: Why am I seeing low or inconsistent recovery of TmTP from my soil samples?
Answer: Low and variable recovery is one of the most frequent challenges in soil analysis, often stemming from the complex interactions between the analyte and the soil matrix. The causes can be multifaceted:
-
Inefficient Extraction: The chosen solvent system may not be optimal for desorbing TmTP from the soil particles. TmTP is a non-polar compound, but soil composition (e.g., high organic matter, clay content) can necessitate a more complex solvent strategy.
-
Solution: Transition from single-solvent systems (e.g., pure hexane) to a binary mixture. A combination of a non-polar solvent with a more polar one, such as Hexane:Acetone (1:1, v/v) or Dichloromethane:Acetone (1:1, v/v) , can significantly improve recovery.[1] The polar solvent helps to disrupt analyte-matrix interactions, particularly in soils with high organic content. For advanced methods like Pressurized Liquid Extraction (PLE), using aqueous solutions like water:acetonitrile (75:25) at elevated temperatures can also be highly effective.[2]
-
-
Strong Analyte-Matrix Binding: Aged or weathered soil samples often exhibit stronger analyte binding than freshly spiked samples. Clay and humic acid content are primary contributors to this sequestration.
-
Solution: Increase the extraction energy. For Soxhlet extraction, extend the extraction time from 12 hours to 18-24 hours. For PLE, increase the temperature to 90-100°C and incorporate multiple static extraction cycles (e.g., 3 cycles of 10 minutes each).[2][3][4] This provides more energy to overcome the strong analyte-soil binding forces.
-
-
Matrix Effects in the Analytical Instrument: Co-extracted, non-volatile matrix components can accumulate in the GC inlet, leading to signal suppression. This is a common issue where the matrix affects the ionization or transfer of the analyte, not the extraction itself.[5][6]
-
Solution: Implement matrix-matched calibration standards. Prepare your calibration curve in an extract from a blank soil sample that has been processed through the entire extraction and cleanup procedure. This compensates for systemic signal suppression or enhancement caused by the matrix.[5] Additionally, incorporating an internal standard is crucial for correcting variations during sample preparation and injection.
-
Question 2: My chromatograms show high background noise and many interfering peaks. How can I clean up my sample extract?
Answer: Co-extraction of matrix components is inevitable with soil. A robust cleanup step is essential for protecting the analytical column, reducing background noise, and achieving lower detection limits.
-
Cause: Soil is rich in organic matter, humic and fulvic acids, lipids, and other compounds that are often co-extracted with TmTP, especially when using aggressive extraction techniques like PLE or Soxhlet.
-
Solution 1: Solid-Phase Extraction (SPE) Cleanup: This is the most common and effective approach. A multi-layered SPE cartridge can target a wide range of interferences. A combination of silica gel and alumina is particularly effective for organophosphate ester cleanup.[7]
-
Solution 2: Selective Pressurized Liquid Extraction (SPLE): This innovative technique integrates the cleanup step directly into the extraction process.[3][4] By placing a sorbent like Florisil or alumina at the bottom of the PLE extraction cell, interfering compounds are retained while the target analyte (TmTP) elutes.[3][4] This significantly reduces sample handling time and solvent consumption.
-
Question 3: I'm observing poor chromatographic peak shape (e.g., tailing, splitting) for my TmTP standard and samples. What is the cause?
Answer: Poor peak shape is typically an indication of issues within the gas chromatography (GC) system, often related to activity or contamination.
-
Cause: Active Sites in the Inlet or Column: The phosphate group in TmTP can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the front end of the analytical column. This causes peak tailing and loss of signal.
-
Solution: Use a high-quality, deactivated inlet liner (e.g., a Sky liner from Agilent). If tailing persists, trim the first 10-15 cm of the analytical column to remove accumulated non-volatile residues. Regular replacement of the septum and liner is critical preventative maintenance.
-
-
Cause: Contamination: Non-volatile matrix components from previous injections can build up in the inlet and column, degrading chromatographic performance.
-
Solution: "Bake out" the column at its maximum rated temperature (or as specified by the manufacturer) for 1-2 hours to remove contaminants. Ensure a robust sample cleanup procedure is in place to prevent this issue from recurring. For highly contaminated systems, an inlet and column cleaning may be necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and optimization of methods for TmTP extraction.
1. What are the primary extraction methods for TmTP in soil, and how do they compare?
The choice of extraction method depends on factors like available instrumentation, sample throughput requirements, and desired sensitivity. The three most common methods are Soxhlet, Pressurized Liquid Extraction (PLE), and Solid-Phase Microextraction (SPME).
| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Solid-Phase Microextraction (SPME) |
| Principle | Continuous liquid-solid extraction with distilled solvent. | Solvent extraction at elevated temperature and pressure.[8] | Adsorption of analytes onto a coated fiber. |
| Solvent Usage | High (200-300 mL per sample) | Low (15-30 mL per sample)[8] | Solvent-free[9][10] |
| Extraction Time | Long (12-24 hours) | Fast (15-30 minutes)[2] | Moderate (30-60 minutes)[11] |
| Automation | Manual or semi-automated. | Fully automated. | Fully automated with autosampler. |
| Efficiency | Considered exhaustive; often the benchmark. | High efficiency, comparable to Soxhlet.[8] | Equilibrium-based; may not be exhaustive. |
| Best For | Method development, low sample throughput, benchmark analysis. | High sample throughput, routine analysis, reduced solvent waste. | Rapid screening, field analysis, volatile/semi-volatile compounds.[12] |
2. How does soil type affect my extraction strategy?
Soil is a highly variable matrix. Your extraction and cleanup strategy must be adapted accordingly.
-
High Organic Matter Soils (e.g., peat, loam): These soils have a high capacity for adsorbing non-polar compounds like TmTP.
-
Strategy: Use a more aggressive solvent mixture (e.g., Dichloromethane:Acetone) and consider a multi-step cleanup process. A silica/alumina SPE cleanup is highly recommended.[7]
-
-
High Clay Content Soils: Clay minerals have charged surfaces that can bind analytes.
-
Strategy: The addition of a polar solvent (like acetone) is critical to disrupt these interactions. Higher extraction temperatures in PLE can also be beneficial.
-
-
Sandy Soils: These soils are generally less complex with lower organic matter.
-
Strategy: A simpler extraction (e.g., hexane) and a single-cartridge SPE cleanup may suffice. However, do not skip the cleanup step, as even sandy soils can contain interfering compounds.
-
3. What is the final analytical determination method for TmTP?
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard and most reliable method for the determination of TmTP.[13]
-
Detector: A mass spectrometer provides the highest level of selectivity and allows for confident identification based on both retention time and mass spectrum. A flame photometric detector (FPD) in phosphorus mode is also an option and is highly selective for phosphorus-containing compounds.[14]
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: For trace-level quantification, Selected Ion Monitoring (SIM) is preferred over full-scan mode as it dramatically increases sensitivity. Key ions for TmTP (m/z) can be selected for monitoring.
Workflow & Protocol
A well-defined workflow ensures consistency and reliability. The following diagram illustrates a comprehensive workflow for TmTP analysis in soil, followed by a detailed protocol for the recommended Selective Pressurized Liquid Extraction (SPLE) method.
Caption: General workflow for TmTP analysis from soil sample to final quantification.
Detailed Protocol: Selective Pressurized Liquid Extraction (SPLE)
This method combines extraction and cleanup into a single, automated step, providing high efficiency and sample throughput.[3][4]
1. Materials and Reagents
-
Pressurized Liquid Extraction (PLE) system
-
Extraction cells (e.g., 34 mL)
-
Cellulose filters
-
Diatomaceous earth (or equivalent drying/dispersing agent)
-
Florisil, activated
-
Solvents: Acetone, n-Heptane (pesticide residue grade or higher)
-
Nitrogen gas for evaporation
2. Extraction Cell Preparation
-
Place a cellulose filter at the bottom outlet of the PLE cell.
-
Add a 1 cm layer (~2 g) of activated Florisil on top of the filter. This will act as the in-cell cleanup sorbent.
-
In a separate beaker, mix 10 g of the homogenized soil sample with 5 g of diatomaceous earth until a uniform, free-flowing powder is obtained.
-
Transfer this mixture into the PLE cell on top of the Florisil layer.
-
Place a second cellulose filter on top of the sample mixture to prevent particulates from blocking the system.
-
Hand-tighten the cell cap and place it in the PLE system autosampler tray.
3. PLE Instrument Parameters
-
Solvent: Acetone/n-Heptane (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Heat-up Time: 5 min
-
Static Time: 10 min
-
Static Cycles: 3
-
Flush Volume: 60% of cell volume
-
Nitrogen Purge: 90 seconds
4. Post-Extraction Processing
-
Collect the extract from the PLE system into a collection vial.
-
Transfer the extract to a concentration tube (e.g., Kuderna-Danish or TurboVap tube).
-
Concentrate the sample to approximately 1 mL under a gentle stream of nitrogen at 35-40°C.
-
Add the internal standard.
-
Adjust the final volume to exactly 1 mL with the appropriate solvent (e.g., hexane or toluene).
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
This protocol provides a robust and validated starting point. Optimization may be required based on the specific soil matrix and instrumentation used. Always include a method blank and a matrix spike with each batch of samples to ensure data quality and validate the method's performance.[5]
References
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Qualitative Analysis of Soils Samples Using Solid Phase Microextraction (SPME) and Gas Chromatography/mass Spectrometry (GC/MS). NASA Astrobiology Program. Available at: [Link]
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Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Molecules. Available at: [Link]
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Solid-phase microextraction method for the determination of atrazine and four organophosphorus pesticides in soil samples by gas chromatography. PubMed. Available at: [Link]
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Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. National Center for Biotechnology Information. Available at: [Link]
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This compound. SIELC Technologies. Available at: [Link]
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Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
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Pressurized liquid extraction of organophosphate triesters from sediment samples using aqueous solutions. PubMed. Available at: [Link]
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Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. MDPI. Available at: [Link]
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Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]
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SOXHLET AND MICROWAVE EXTRACTION IN DETERMINING THE BIOACCESSIBILITY OF PESTICIDES FROM SOIL AND MODEL SOLIDS. Conference on Hazardous Waste Research. Available at: [Link]
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Tri-cresyl phosphate (mixed isomers) Analytical Interim Practical Quantitation Levels (PQL). New Jersey Department of Environmental Protection. Available at: [Link]
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Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. ResearchGate. Available at: [Link]
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Preparation of this compound by alkalic method. ResearchGate. Available at: [Link]
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Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]
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Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid-Liquid Microextraction and Gas Chromatography. ResearchGate. Available at: [Link]
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Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. Available at: [Link]
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Triorthocresyl phosphate. Centers for Disease Control and Prevention. Available at: [Link]
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Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil. PubMed. Available at: [Link]
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A Look at Matrix Effects. LCGC International. Available at: [Link]
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Selective Pressurized Liquid Extraction for Multi-Residue Analysis of Organochlorine Pesticides in Soil. ResearchGate. Available at: [Link]
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Trace Analysis Method For The Determination of Organophosphate Esters. Scribd. Available at: [Link]
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Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. Available at: [Link]
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Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. National Center for Biotechnology Information. Available at: [Link]
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Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. MDPI. Available at: [Link]
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Recent advancements in the detection of organophosphate pesticides: a review. Royal Society of Chemistry. Available at: [Link]
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Analytical Methods for Determining Organophosphate Ester Hydraulic Fluids in Environmental Samples. National Center for Biotechnology Information. Available at: [Link]
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Analysis of Organophosphate Esters in Sediment Samples Using Gas Chromatography-Tandem Mass Spectrometry. Omsk Center for Scientific Investigations. Available at: [Link]
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Tri-m-cresyl phosphate. National Center for Biotechnology Information. Available at: [Link]
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GC/MS Operating Parameters for TCP Analyses. ResearchGate. Available at: [Link]
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Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government Department of Health and Aged Care. Available at: [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]
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Testing Methods for Phosphorus and Organic Matter. Natural Resources Conservation Service. Available at: [Link]
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Improvement of water recovery from phosphate sludge at the M'Dhilla Mine, Tunisia. PubMed. Available at: [Link]
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Analysis of Phosphorus Soil Sorption Data: Improved Results from Global Least-Squares Fitting. MDPI. Available at: [Link]
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Use and recovery of P reserves in Southern Brazil Oxisols under no-till with low and high P availability. SciELO. Available at: [Link]
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Soil Test Interpretation Guide. Oregon State University Extension Service. Available at: [Link]
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Validation & Comparative
A Comparative Toxicological Assessment of ortho-, meta-, and para-Tricresyl Phosphate Isomers
A Guide for Researchers and Drug Development Professionals
Introduction: The Isomeric Landscape of Tricresyl Phosphate
Tricresyl phosphate (TCP) is a complex mixture of organophosphate esters widely used as flame retardants, plasticizers, and anti-wear additives in lubricants.[1] Commercial TCP is synthesized from a mixture of cresol isomers (ortho-, meta-, and para-methylphenol), resulting in a product containing up to ten structurally distinct isomers.[2] The position of the methyl group on the cresol moiety is the critical determinant of the toxicological properties of the resulting TCP isomer. This guide will focus on the three symmetric isomers: tri-ortho-cresyl phosphate (TOCP), tri-meta-cresyl phosphate (TMCP), and tri-para-cresyl phosphate (TPCP).
Historically, the neurotoxic potential of TCP mixtures has been a significant public health concern, with incidents of mass poisoning leading to a debilitating paralysis.[3] Extensive research has since revealed that this neurotoxicity is almost exclusively attributed to the presence of the ortho-isomer, TOCP.[4][5] Understanding the stark differences in the biological activity of these isomers is crucial for risk assessment, industrial hygiene, and the development of safer alternatives.
The Dichotomy of Neurotoxicity: A Tale of Two Isomers (and one of minor concern)
The most significant toxicological difference among the TCP isomers lies in their potential to induce Organophosphate-Induced Delayed Neuropathy (OPIDN).[4][5] OPIDN is a severe neurodegenerative condition characterized by a delayed onset of weakness and paralysis in the limbs, resulting from the degeneration of long, large-diameter axons in both the peripheral and central nervous systems.[3]
Tri-ortho-cresyl phosphate (TOCP) is the archetypal agent for inducing OPIDN.[3][4] Its neurotoxicity is a well-established phenomenon, documented in numerous human poisoning incidents and extensively studied in animal models.[3][4]
In stark contrast, tri-meta-cresyl phosphate (TMCP) and tri-para-cresyl phosphate (TPCP) are generally considered non-neurotoxic in the context of OPIDN.[4][5] Studies in sensitive animal models, such as the adult domestic hen, have shown that even at high doses, TMCP and TPCP do not produce the characteristic clinical signs or histopathological lesions of OPIDN.[5]
This dramatic difference in neurotoxic potential is not a matter of degree but a fundamental divergence in their biochemical interactions within the nervous system.
The Molecular Mechanism of OPIDN: Why the ortho- Isomer is Uniquely Hazardous
The key to understanding the isomer-specific neurotoxicity of TCP lies in the metabolic activation of the ortho-isomer and its subsequent interaction with a specific neuronal enzyme: Neuropathy Target Esterase (NTE).[4]
Metabolic Activation to a Potent Neurotoxin
TOCP itself is not the direct neurotoxic agent. It undergoes metabolic activation in the liver by cytochrome P450 enzymes.[6] This process involves the hydroxylation of one of the ortho-methyl groups, which then allows for an intramolecular cyclization to form a highly reactive metabolite known as cresyl saligenin phosphate (also referred to as saligenin cyclic o-tolyl phosphate, SCOTP, or CBDP).[4][6]
This cyclization is sterically favored only when the methyl group is in the ortho position. For TMCP and TPCP, the meta and para positions of the methyl groups prevent the formation of this stable, six-membered cyclic phosphate ester.[2][5] Instead, they are metabolized to less toxic products, such as hydroxy benzyl alcohols and benzoic acid derivatives, which are then excreted.[2][5]
Diagram: Metabolic Activation of TOCP
Caption: A typical experimental workflow for evaluating OPIDN in hens.
In Vivo Hen Neurotoxicity Study (Adapted from OECD 418)
Objective: To determine the potential of a test substance to cause delayed neurotoxicity after a single acute exposure.
Methodology:
-
Animal Selection: Use adult domestic laying hens, 8 to 12 months of age.
-
Group Allocation: Assign at least 10-12 hens to the test substance group and a similar number to a negative control (vehicle) group. A positive control group (e.g., TOCP at a known neurotoxic dose) of at least 6 hens is also required.
-
Dosing: Administer the test substance (e.g., TOCP, TMCP, or TPCP) as a single oral dose via gavage or gelatin capsule. The dose for the main study is typically the maximum tolerated dose (MTD) that does not cause mortality from acute cholinergic effects. For substances with low acute toxicity, a limit dose of 2000 mg/kg may be used.
-
Observation Period: Observe the animals for 21 days.
-
Clinical Assessment: Conduct detailed clinical observations daily, with a focus on locomotor function. Score the birds for gait abnormalities, ataxia, and paralysis.
-
Necropsy and Histopathology: At the end of the 21-day observation period, euthanize all surviving animals. Perform a detailed gross necropsy. Collect tissues from the brain, spinal cord, and peripheral nerves for histopathological examination.
-
Data Analysis: Evaluate the incidence, severity, and correlation of clinical signs and histopathological lesions.
In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay
Objective: To determine the concentration of a test substance that inhibits 50% of NTE activity (IC50) in a given tissue preparation.
Principle: This is a colorimetric assay that measures the hydrolysis of a substrate, phenyl valerate, by NTE. The assay uses differential inhibitors to distinguish NTE activity from other background esterase activity. NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to paraoxon (a non-neuropathic cholinesterase inhibitor) but sensitive to mipafox (a neuropathic NTE inhibitor).
Methodology:
-
Tissue Preparation: Homogenize brain tissue (from hen, rat, or other species) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Centrifuge the homogenate to obtain a supernatant containing the microsomal fraction where NTE is located. [7]2. Differential Inhibition:
-
Blank (Total Hydrolysis): Aliquot the tissue preparation into a microplate well with buffer only.
-
Paraoxon-Resistant Activity: Incubate an aliquot with a concentration of paraoxon sufficient to inhibit non-NTE esterases (e.g., 40 µM). [7] * Paraoxon + Mipafox-Resistant Activity: Incubate an aliquot with both paraoxon (e.g., 40 µM) and a concentration of mipafox sufficient to inhibit NTE (e.g., 50 µM). [7] * Test Substance: Incubate aliquots with paraoxon and varying concentrations of the test substance (e.g., TOCP, TMCP, TPCP) to generate a dose-response curve.
-
-
Substrate Reaction: After a pre-incubation period with the inhibitors (e.g., 20 minutes), add the substrate, phenyl valerate (e.g., 0.5 mM), to all wells and incubate to allow for enzymatic hydrolysis (e.g., 20 minutes). [7]4. Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide. [7]This reacts with the phenol produced from phenyl valerate hydrolysis to form a chromophore.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 486-490 nm) using a microplate reader. [7]6. Calculation: Calculate NTE activity as the difference between the paraoxon-resistant activity and the paraoxon + mipafox-resistant activity. Determine the IC50 for the test substance by plotting the percent inhibition of NTE activity against the log of the test substance concentration.
Conclusion: A Clear Verdict on Isomer-Specific Toxicity
The evidence overwhelmingly demonstrates a profound difference in the toxicological profiles of tricresyl phosphate isomers. The capacity to induce the severe neurodegenerative condition of OPIDN is a unique and defining hazard of the ortho-isomer. This isomer-specific toxicity is a direct consequence of its metabolic activation to a cyclic phosphate ester, a potent and irreversible inhibitor of Neuropathy Target Esterase.
In contrast, the meta- and para-isomers of tricresyl phosphate do not undergo this metabolic activation pathway, are not significant inhibitors of NTE, and do not cause OPIDN. Their acute toxicity is markedly lower than that of the ortho-isomer.
This clear mechanistic and toxicological distinction underscores the critical importance of isomer-specific analysis and regulation of commercial tricresyl phosphate products. For researchers in toxicology and drug development, the case of the TCP isomers serves as a powerful example of how subtle changes in chemical structure can lead to dramatic differences in biological activity and toxicological outcome.
References
- Duarte, D. J., et al. (2017). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Toxicology Letters, 281, 133-142.
- Hartwig, A., & MAK Commission. (2023). Tricresyl phosphate, sum of all ortho isomers.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment.
- Matiytsiv, N., & Falfushynska, H. (2025).
- Liu, Y., et al. (2022). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders.
- Sherk, G. W. (2000). Tricresyl Phosphate Neurotoxicity Potential. RISK: Health, Safety & Environment, 11(2), 151.
- Wikipedia. (n.d.).
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- Jiang, L., et al. (2024). Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. Journal of Clinical Toxicology, 14(4).
- Kayyali, U. S., et al. (1991). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. Journal of Analytical Toxicology, 15(2), 86-89.
- Richardson, R. J., et al. (2019). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Comprehensive Toxicology, 3, 259-287.
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- De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
- Knoll-Gellida, A., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer-Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. Toxicological Sciences, 180(1), 160-174.
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The Efficacy of Tri-m-tolyl Phosphate: A Comparative Guide to Lubricant Additives
A Senior Application Scientist's Perspective on Performance, Mechanism, and Selection
In the intricate world of lubrication, where the longevity and efficiency of machinery are paramount, the role of additives cannot be overstated. These chemical compounds are the unsung heroes, tirelessly working to mitigate wear, reduce friction, and enhance the overall performance of lubricants. Among the pantheon of anti-wear additives, triaryl phosphates, and specifically Tri-m-tolyl phosphate (TMTP), have carved out a significant niche. This guide provides a comprehensive comparison of the efficacy of this compound against other prevalent lubricant additives, grounded in experimental data and mechanistic insights to aid researchers and formulation scientists in making informed decisions.
The Fundamental Role of Anti-Wear Additives
Under boundary lubrication conditions, where the lubricant film is too thin to prevent asperity contact, anti-wear additives are crucial. They function by reacting with the metal surfaces to form a protective, sacrificial film that prevents direct metal-to-metal contact, thereby reducing wear and preventing catastrophic failure.[1] The effectiveness of these additives is a delicate balance of chemical reactivity, film durability, and interaction with other lubricant components.
This compound (TMTP): A Detailed Profile
This compound is an isomer of tricresyl phosphate (TCP), a widely used phosphate ester anti-wear additive.[1] Its efficacy stems from its ability to form a protective iron phosphate layer on ferrous surfaces under conditions of high temperature and load.
Mechanism of Action
The anti-wear properties of TMTP are contingent on its thermal decomposition and subsequent reaction with the metal surface. This process is significantly influenced by the presence of oxygen and moisture, which act as activators.[1] The proposed mechanism involves the following key steps:
-
Adsorption: TMTP molecules adsorb onto the metal surface.
-
Decomposition: At elevated temperatures and pressures experienced at asperity contacts, the TMTP molecule decomposes. This decomposition can proceed through various pathways, including hydrolysis and thermal degradation, leading to the formation of phosphate species.[1][2]
-
Film Formation: The reactive phosphate species then react with the iron on the surface to form a durable, low-shear-strength iron phosphate or polyphosphate tribofilm.[1][3] This film acts as a protective barrier, preventing direct metal contact.
A noteworthy characteristic of TCP-derived films is that they are generally thinner than those formed by other additives like Zinc Dialkyldithiophosphates (ZDDP).[3]
Comparative Performance Analysis
The true measure of an additive's efficacy lies in its performance relative to other available technologies. Here, we compare TMTP with two major classes of anti-wear additives: Zinc Dialkyldithiophosphates (ZDDP) and ashless phosphorus additives.
This compound vs. Zinc Dialkyldithiophosphate (ZDDP)
ZDDP has been a cornerstone of lubricant formulation for decades, prized for its dual anti-wear and antioxidant properties.[4][5] It functions by forming a thick, durable glassy polyphosphate film on the metal surface.[4]
| Performance Metric | This compound (TMTP) | Zinc Dialkyldithiophosphate (ZDDP) | Key Insights |
| Anti-Wear Performance | Good to Excellent. Forms a thin, effective iron phosphate film. | Excellent. Forms a thick, robust glassy polyphosphate film. | ZDDP generally provides superior wear protection, especially under severe conditions, due to its thicker film.[3] However, TMTP offers reliable wear protection in many applications. |
| Friction Reduction | Moderate. The primary function is anti-wear. | Can increase friction in some regimes due to the nature of its thick film.[6][7] | Neither is primarily a friction modifier. Other additives are typically used for this purpose. |
| Thermal Stability | Good. Decomposes at high temperatures to form the protective film. | Generally good, but can decompose to form sludge and deposits at very high temperatures. | The thermal degradation of TCP can lead to the formation of a potent neurotoxin under extreme conditions (350-700°C).[8] |
| Toxicity & Environmental Impact | The ortho-isomer of TCP is a known neurotoxin.[9][10] Modern formulations use low ortho-isomer TCP. | Contains zinc and phosphorus, which can poison automotive catalysts and are subject to regulatory limits (SAPS).[5][11] | This is a major differentiator. The push for "greener" lubricants favors ashless and low-SAPS alternatives. |
Experimental Data Synopsis (Illustrative)
Data synthesized from multiple sources. Test conditions may vary.
| Additive | Test Method | Wear Scar Diameter (mm) | Coefficient of Friction |
| Base Oil (no additive) | Four-Ball, ASTM D4172 | 0.79 | ~0.1 |
| 1.0% wt. ZDDP | Four-Ball, ASTM D4172 | 0.48 | ~0.12 |
| 1.0% wt. TCP | Four-Ball (Jatropha Oil) | ~1.0 (at 80kgf) | ~0.08 |
Note: The TCP data is from a study using Jatropha oil as a base, which may influence the results.[12] The ZDDP and base oil data are from a study using a Group II mineral oil.[13] A direct comparison highlights the importance of the base oil and test conditions in evaluating additive performance.
This compound vs. Ashless Phosphorus Additives
The drive to reduce the sulfated ash, phosphorus, and sulfur (SAPS) content in engine oils has led to the development of ashless (metal-free) anti-wear additives.[5][11][14] These are typically organic phosphorus compounds that do not contain metallic elements.
| Performance Metric | This compound (TMTP) | Ashless Phosphorus Additives | Key Insights |
| Anti-Wear Performance | Good to Excellent. | Can offer comparable or even superior performance to ZDDP in some formulations.[14] | Ashless additives are a viable alternative to both ZDDP and TCP, providing excellent wear protection without the metallic components.[11][14] |
| Friction Reduction | Moderate. | Varies by chemistry; some are designed to also have friction-modifying properties. | The versatility of ashless additives is a key area of research and development. |
| Thermal Stability | Good. | Generally designed for high thermal stability. | |
| Toxicity & Environmental Impact | Concerns over ortho-isomer toxicity. | Generally considered more environmentally friendly due to the absence of metals. | Ashless additives align well with modern regulatory trends for cleaner lubricants.[5] |
Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of lubricant additives, standardized testing methodologies are essential. The following are key ASTM International standard tests frequently employed in the industry:
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive properties of a lubricant.
Methodology:
-
Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement.
-
The cup is filled with the lubricant sample.
-
A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature.
-
After the test, the wear scars on the three lower balls are measured, and the average wear scar diameter is reported. A smaller diameter indicates better anti-wear performance.
Pin-on-Disk Test (ASTM G99)
This test is used to determine the friction and wear characteristics of materials.
Methodology:
-
A pin or ball is loaded against a rotating disk with a specified force.
-
The lubricant is applied to the contact area.
-
The disk rotates at a constant speed for a set duration or distance.
-
The frictional force is continuously measured, and the coefficient of friction is calculated.
-
Wear is quantified by measuring the volume of material lost from the pin and/or the disk.
Conclusion and Future Outlook
This compound remains a highly effective and widely used anti-wear additive, particularly in industrial applications where the stringent SAPS limits of automotive engine oils are not a primary concern. Its ability to form a protective iron phosphate film provides reliable wear protection.
However, the landscape of lubricant additives is continually evolving. The primary drivers for this evolution are:
-
Environmental Regulations: The push for lower emissions and reduced environmental impact has spurred the development of ashless and low-SAPS additives.[5][11]
-
Fuel Economy: Reducing friction is a key pathway to improving fuel efficiency, leading to the development of advanced friction modifiers that need to work synergistically with anti-wear additives.
-
Higher Performance Demands: Modern machinery operates under increasingly severe conditions of temperature and load, requiring more robust and stable additive technologies.
While ZDDP remains a benchmark for anti-wear performance, its environmental drawbacks have opened the door for alternatives. Ashless phosphorus additives show great promise in delivering comparable or even superior wear protection without the associated catalyst poisoning issues. For this compound, its future use will likely be influenced by the continued management of its toxicological profile and its cost-performance balance in specific applications.
Ultimately, the selection of an anti-wear additive is a multi-faceted decision that requires a thorough understanding of the application's demands, the regulatory environment, and the intricate interplay between different lubricant components.
References
- Ashless anti-wear additives for motor oils. (2005). 11th Annual Fuels & Lubes Asia Conference.
- Special Report: ZDDP's uncertain future. (n.d.). STLE.org.
- DeBlase, F. J. (2008). Development of Organic Ashless Antiwear- Friction Modifier additives. LUBE: The European Lubricants Industry Magazine, (85).
- Four-Ball Study of Tricresyl Phosphate Effect to Jatropha Oil for Transmission Oil Application. (2020). Journal of Physics: Conference Series, 1569, 042084.
- Anti-Wear Additives In Engine Oil: Complete R&D Guide. (2025). Addilex.
- Ashless and environmentally friendly antiwear lubricant additives. (n.d.). UT Arlington.
- On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. (2017).
- The Effect of Tricresyl-Phosphate (TCP) as an Additive on Wear of Iron (Fe). (1984). NASA Technical Memorandum 83773.
- Decomposition Mechanisms of Anti-wear Lubricant Additive Tricresyl Phosphate on Iron Surfaces Using DFT and Atomistic Thermodynamic Studies. (2018). Tribology Letters, 66(2), 48.
- Friction curves for ZDDP, CB and ZDDP/CB. Base oil friction curve is... (n.d.).
- Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate. (2023). Physical Chemistry Chemical Physics, 25(45), 31215-31225.
- The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. (2016).
- Reactions of Tricresyl Phosphate with Bearing Materials. (1997).
- Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. (2013). Lubricants, 1(4), 132-148.
- Potential neurotoxin formation in thermally degraded synthetic ester turbine lubricants. (1992). Archives of Toxicology, 66(9), 679-680.
- A Study on the Tribofilm Growth and Tribological Properties of Tribofilms Formed from Zinc Dialkyl Dithiophosphate (ZDDP) and Molybdenum Dialkyl Dithiocarbamate (MoDTC). (2018). Tribology Online, 13(3), 157-165.
- Performance of Friction Modifiers on ZDDP-Generated Surfaces. (2020). Tribology Letters, 68(4), 126.
- Friction and Wear Behavior of Zinc Dialkyldithiophosphate Additive. (2020). Tribology Letters, 68(3), 88.
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- 5. Anti-Wear Additives In Engine Oil: Complete R&D Guide » ADDILEX [addilex.com]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Tricresyl Phosphate Isomer Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tricresyl phosphate (TCP) isomers is of paramount importance due to the varying toxicity of each isomer. The tri-ortho-cresyl phosphate (TOCP) isomer, in particular, is a potent neurotoxin, making its precise measurement critical in safety assessments of lubricants, hydraulic fluids, and other industrial products where TCP is used as a flame retardant and plasticizer.[1][2]
This guide provides an in-depth, experience-driven approach to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of TCP isomers. We will delve into the causality behind each experimental choice, ensuring a self-validating and robust protocol. Furthermore, we will objectively compare the validated GC-MS method with High-Performance Liquid Chromatography (HPLC), an alternative analytical technique, supported by experimental data.
The Rationale for Choosing GC-MS for TCP Isomer Analysis
Gas Chromatography-Mass Spectrometry is the technique of choice for the separation and quantification of TCP isomers for several compelling reasons. The volatility of TCP isomers makes them amenable to gas chromatography, which offers high-resolution separation of these structurally similar compounds.[1][3] The mass spectrometer provides unparalleled specificity and sensitivity, allowing for the unambiguous identification and quantification of each isomer, even at trace levels.[4][5]
A Step-by-Step Guide to GC-MS Method Validation for TCP Isomer Quantification
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical methods.[7][8][9]
Experimental Workflow for GC-MS Method Validation
Caption: A flowchart illustrating the sequential stages of GC-MS method validation for TCP isomer quantification.
Specificity: Ensuring Unambiguous Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
Experimental Protocol:
-
Individual Isomer Analysis: Inject standard solutions of each individual TCP isomer (ortho-, meta-, and para-) to determine their respective retention times and mass spectra.
-
Mixed Standard Analysis: Inject a mixed standard solution containing all TCP isomers to demonstrate baseline separation.
-
Matrix Spike Analysis: Spike a representative matrix (e.g., lubricant base oil) with a known concentration of TCP isomers and analyze to ensure no interference from matrix components at the retention times of the target analytes.
-
Mass Spectral Confirmation: The mass spectrum of each peak in the sample chromatogram should match the spectrum of the corresponding reference standard.
Trustworthiness Check: The combination of unique retention times and characteristic mass spectra for each isomer provides a high degree of confidence in the identification.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of the TCP isomer mixture spanning the expected concentration range (e.g., 80% to 120% of the target concentration).[8]
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration for each isomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.[8]
-
The y-intercept should be insignificant compared to the response at the lowest concentration.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[7]
Experimental Protocol:
-
Spike a representative matrix with the TCP isomer mixture at three concentration levels (low, medium, and high) within the established range.
-
Prepare at least three replicates at each concentration level.
-
Analyze the spiked samples and calculate the percent recovery for each isomer.
Acceptance Criteria:
-
The mean percent recovery should be within 90-110%.
Precision: Consistency of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[7][8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample spiked at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 5%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Measuring the Lower Limits
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of each TCP isomer that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.
-
Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the response of the blank and the slope of the calibration curve.
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol:
-
Introduce small, deliberate variations to critical GC-MS parameters, such as:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Injection volume (e.g., ± 0.1 µL)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and resolution).
Acceptance Criteria:
-
The results should not be significantly affected by the minor variations, with the RSD of the results remaining within acceptable limits.
Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is a powerful technique for TCP isomer analysis, HPLC offers a viable alternative, particularly for non-volatile or thermally labile compounds.[10]
Logical Relationship of Validation Parameters
Caption: A diagram illustrating the interconnectedness of key analytical method validation parameters.
Performance Comparison: GC-MS vs. HPLC for TCP Isomer Quantification
| Parameter | GC-MS | HPLC-UV | Justification |
| Specificity | Very High | Moderate to High | Mass spectrometric detection provides structural information, ensuring unambiguous peak identification. HPLC-UV relies on retention time and UV absorbance, which can be less specific. |
| Sensitivity (LOD) | Low ng/mL | High ng/mL to low µg/mL | GC-MS, particularly with selected ion monitoring (SIM), offers superior sensitivity for trace-level analysis.[4][5] |
| Resolution of Isomers | Excellent | Good | Capillary GC columns provide high efficiency for separating structurally similar isomers. HPLC can also achieve good separation with appropriate column and mobile phase selection. |
| Run Time | 20-30 minutes | 15-25 minutes | Both techniques have comparable run times, but GC oven temperature programming can be time-consuming. |
| Sample Preparation | Derivatization may be required for some matrices, but direct injection is often possible. | Direct injection of liquid samples is straightforward. | GC-MS may require more complex sample preparation for non-volatile matrices. |
| Cost (Instrument) | High | Moderate | GC-MS systems are generally more expensive than HPLC-UV systems. |
| Robustness | Good | Excellent | HPLC systems are often considered more robust for routine quality control applications. |
In-depth Analysis:
For the specific application of TCP isomer quantification, the superior specificity and sensitivity of GC-MS make it the more authoritative and trustworthy method. The ability to confirm the identity of each isomer through its unique mass spectrum is a critical advantage, especially when dealing with complex matrices where co-eluting peaks could interfere with UV detection in HPLC. While HPLC offers a simpler and potentially more robust workflow, the risk of misidentification or inaccurate quantification due to interferences is higher.
Conclusion
The validation of a GC-MS method for the quantification of tricresyl phosphate isomers is a rigorous but essential process to ensure the generation of accurate and reliable data. By systematically evaluating specificity, linearity, range, accuracy, precision, limits of detection and quantification, and robustness, a self-validating and defensible analytical method can be established. While HPLC presents a viable alternative, the unparalleled specificity and sensitivity of GC-MS position it as the superior technique for this critical application, providing the highest level of confidence in the analytical results.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. [Link]
-
Key ICH Method Validation Parameters to Know - Altabrisa Group. Altabrisa Group. [Link]
-
Ich guidelines for validation final | PPTX - Slideshare. Slideshare. [Link]
-
Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS - FAA. Federal Aviation Administration. [Link]
-
Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed. PubMed. [Link]
-
Tri-cresyl phosphate (mixed isomers). State of New Jersey. [Link]
-
ASTM D1399-95(2000) - Standard Test Method for Unsaponifiable Contents of Tricresyl Phosphate. ASTM International. [Link]
-
ASTM D1468-93(1996) - Standard Test Method for Volatile Matter in Tricresyl Phosphate. ASTM International. [Link]
-
ASTM-D1468 - VOLATILE MATTER IN TRICRESYL PHOSPHATE, STANDARD TEST METHOD FOR (NO S/S DOCUMENT). IHS Markit. [Link]
-
Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry | Request PDF - ResearchGate. ResearchGate. [Link]
-
Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen | Journal of the American Society for Mass Spectrometry. American Society for Mass Spectrometry. [Link]
-
ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I - YouTube. YouTube. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
D1468 Standard Test Method for Volatile Matter in Tricresyl Phosphate (Withdrawn 2005). ASTM International. [Link]
-
triorthocresyl phosphate 5037 | niosh - CDC. Centers for Disease Control and Prevention. [Link]
-
D1468 Standard Test Method for Volatile Matter in Tricresyl Phosphate (Withdrawn 2005). ASTM International. [Link]
-
Determination Method of Tricresyl Phosphate in Polyvinyl Chloride. - ResearchGate. ResearchGate. [Link]
-
Detection of Tricresyl Phosphates and Determination of Tri-o-Cresyl Phosphate in Edible Oils - Oxford Academic. Oxford Academic. [Link]
-
GC/MS Operating Parameters for TCP Analyses | Download Table - ResearchGate. ResearchGate. [Link]
-
Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater - EPA. Environmental Protection Agency. [Link]
-
Toxicological Profile for Phosphate Ester Flame Retardants - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry. [Link]
-
Tricresyl phosphate - Wikipedia. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC Methods for Tri-m-tolyl Phosphate Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like Tri-m-tolyl phosphate (TmTP) is paramount. TmTP, a member of the organophosphate ester family, finds use in various industrial applications, and its monitoring is crucial for safety and quality control. The two most formidable analytical techniques for such a task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an in-depth, objective comparison of these two methods for the analysis of this compound, supported by experimental data and protocols, to empower you in making an informed decision for your analytical needs.
The Fundamental Divide: Principles of HPLC and GC
At their core, both HPLC and GC are separation techniques. However, the fundamental principles governing these separations differ significantly, dictating their respective strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC) operates on the principle of partitioning a sample's components between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately non-polar compound like this compound, a reversed-phase HPLC setup is typically the method of choice. In this configuration, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar liquid (e.g., a mixture of acetonitrile and water). The separation is driven by the differential affinities of the analyte for the two phases.
Gas Chromatography (GC) , on the other hand, is tailored for volatile and thermally stable compounds. In GC, the sample is vaporized and swept through a column by an inert carrier gas (the mobile phase). The separation occurs based on the analyte's boiling point and its interaction with the stationary phase lining the column. For analytes like TmTP, GC is often coupled with a mass spectrometer (MS) to provide highly sensitive and specific detection.
In the Lab: Experimental Protocols
A robust analytical method is built on a well-defined and reproducible protocol. Below are detailed, step-by-step methodologies for the analysis of this compound by both HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[1] Phosphoric acid may be added to the mobile phase to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
dot
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
This protocol describes a typical GC-MS method for the analysis of this compound, often used for the analysis of tricresyl phosphate isomers.[2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a volatile organic solvent such as hexane or ethyl acetate to a known concentration.
-
The sample is then ready for direct injection into the GC-MS system.
dot
Caption: GC-MS Experimental Workflow for this compound Analysis.
Performance Face-Off: A Comparative Analysis
The choice between HPLC and GC is not merely a matter of preference; it is a decision guided by the specific analytical requirements of the task at hand. The following table summarizes the key performance characteristics of each technique for the analysis of this compound, based on available data and typical method performance.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) | Expert Commentary |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is ideal for a broader range of compounds, including those that are non-volatile or thermally labile. GC is restricted to analytes that can be vaporized without decomposition. |
| Typical Run Time | 10 - 30 minutes | 15 - 25 minutes | While run times can be comparable, GC often offers faster analysis for volatile compounds due to the higher diffusion rates in the gas phase. |
| Linearity (R²) | Typically ≥ 0.999 | Typically > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range, a critical requirement for accurate quantification. |
| Precision (%RSD) | < 2% | < 15% | HPLC methods generally exhibit slightly better precision for routine analyses. However, modern GC-MS instruments also offer excellent reproducibility. |
| Accuracy (% Recovery) | Typically 98-102% | 85 - 115% | Both methods can provide high accuracy, although matrix effects can influence recovery in both techniques and must be assessed during method validation. |
| Limit of Detection (LOD) | ng range | pg to low ng range | GC-MS generally offers superior sensitivity, with reported instrument detection limits for tricresyl phosphates in the range of 0.40-0.55 ng/mL.[3] |
| Limit of Quantitation (LOQ) | µg/mL range | ng/mL range | The lower LOD of GC-MS translates to a lower LOQ, making it the preferred method for trace-level analysis. A practical quantitation level of 0.1 ppb has been suggested for tricresyl phosphates by GC-MS.[2] |
| Specificity | Good, based on retention time. | Excellent, based on both retention time and mass spectral data. | The mass spectrometer in a GC-MS system provides structural information, offering a much higher degree of confidence in analyte identification compared to UV detection in HPLC. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized training. | The operational simplicity and lower cost of HPLC make it an attractive option for routine quality control laboratories. |
The Final Verdict: Choosing the Right Tool for the Job
The cross-validation of HPLC and GC methods for the analysis of this compound reveals that both techniques are capable of providing accurate and reliable quantitative data. The ultimate choice depends on the specific analytical challenge.
Choose HPLC when:
-
The analyte is part of a complex mixture containing non-volatile or thermally sensitive compounds.
-
Routine, high-throughput analysis is required, and the sensitivity of UV detection is sufficient.
-
Budgetary constraints are a significant consideration.
Choose GC when:
-
High sensitivity is paramount, and trace-level quantification is necessary.
-
Unambiguous identification of the analyte is critical, leveraging the specificity of mass spectrometric detection.
-
The sample matrix is relatively clean, and the analyte is known to be volatile and thermally stable.
References
-
NIOSH. triorthocresyl phosphate 5037. Centers for Disease Control and Prevention. Available at: [Link].
-
New Jersey Department of Environmental Protection. Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) for Tri-cresyl phosphate (mixed isomers). Available at: [Link].
-
SIELC Technologies. This compound. 2018. Available at: [Link].
-
Frontiers in Environmental Science. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. 2025. Available at: [Link].
-
Pendidikan Kimia. Challenges in the Analyses of Organophosphate Esters. 2017. Available at: [Link].
-
PubMed. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Available at: [Link].
-
LCGC International. Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). 2021. Available at: [Link].
-
Federal Aviation Administration. Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Available at: [Link].
-
ResearchGate. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. 2025. Available at: [Link].
-
LCGC International. Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. 2021. Available at: [Link].
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link].
-
Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. 2021. Available at: [Link].
-
PubChem. Tri-m-cresyl phosphate. National Institutes of Health. Available at: [Link].
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A Comparative Guide to Organophosphate Plasticizers: A Focus on Tri-m-tolyl Phosphate
This guide provides an in-depth comparative analysis of Tri-m-tolyl phosphate (TmTP) against other prominent organophosphate ester (OPE) plasticizers. As researchers, scientists, and drug development professionals, your choice of additives can profoundly impact material performance, stability, and biocompatibility. This document moves beyond catalog data, offering a causal explanation for experimental methodologies and a critical evaluation of performance trade-offs, grounded in scientific evidence.
Introduction: The Dual-Role of Organophosphate Plasticizers
Organophosphate esters are a versatile class of compounds utilized extensively as additives in polymers.[1][2] They are integrated into the polymer matrix not through chemical bonding, but through physical dispersion, which imparts flexibility and reduces brittleness—the primary role of a plasticizer.[2] A key advantage of OPEs over other plasticizer classes, such as some phthalates, is their inherent flame retardancy.[3][4][5][6] The phosphorus moiety in their structure interferes with the combustion cycle, promoting char formation and acting as a fire suppressant.[3][5][7]
This dual functionality makes them indispensable in applications requiring both flexibility and fire safety, such as in polyvinyl chloride (PVC) wire insulation, electronic enclosures, hydraulic fluids, and coatings.[3][6] OPEs can be broadly categorized into triaryl, trialkyl, and alkyl-aryl phosphates, each offering a unique profile of efficiency, thermal stability, and flame retardancy.[2] However, this performance comes with a critical need for toxicological scrutiny, as the biological activity of these molecules varies dramatically.
This compound (TmTP): A Profile
This compound (CAS: 563-04-2) is a triaryl phosphate ester derived from phosphoric acid and m-cresol.[8][9] Its chemical structure, with the methyl groups positioned at the meta position on the phenyl rings, is a crucial determinant of its toxicological profile, setting it apart from its isomers.
Key Properties of TmTP:
-
Chemical Formula: C21H21O4P[8]
-
Appearance: Clear, slightly yellow liquid or solid (Melting Point: ~25.5°C)[8]
-
Solubility: Insoluble in water, but soluble in many organic solvents.[8]
-
Primary Applications: Used as a plasticizer and flame retardant in plastics and as a component in supercooled liquid studies.[8]
The primary driver for selecting TmTP over other tricresyl phosphate isomers is its significantly reduced neurotoxicity, a topic we will explore in detail in Section 4.
Performance Evaluation: A Comparative Experimental Approach
To objectively compare TmTP with other common OPEs, we must evaluate key performance metrics. For this guide, we will compare it against:
-
Triphenyl Phosphate (TPP): A widely used, cost-effective triaryl phosphate.[3][4][5][10]
-
Tri-o-tolyl Phosphate (ToTP): The highly neurotoxic ortho isomer of TmTP, included to illustrate the critical importance of isomer selection.[11][12]
-
2-Ethylhexyl Diphenyl Phosphate (EHDPP): A common alkyl-aryl phosphate, known for good plasticizing efficiency.[2]
The following sections describe the rationale and methodology for testing critical performance attributes.
Plasticizing Efficiency
Rationale: Plasticizing efficiency dictates the amount of additive required to achieve a target level of flexibility in a polymer. Higher efficiency translates to lower formulation costs and can minimize the impact on other material properties. The most direct measure of this is the reduction in the glass transition temperature (Tg) of the polymer; a lower Tg signifies a more flexible material at a given temperature.[13][14]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare PVC blends containing a fixed concentration (e.g., 40 parts per hundred resin, phr) of each plasticizer (TmTP, TPP, ToTP, EHDPP) and a control sample of unplasticized PVC. Ensure homogenous mixing using a two-roll mill.
-
Instrument Setup: Calibrate the DSC instrument using an indium standard.
-
Thermal Program:
-
Seal a 5-10 mg sample of the PVC blend in an aluminum DSC pan.
-
Equilibrate the sample at -50°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 120°C).
-
Cool the sample back to -50°C.
-
Perform a second heating ramp under the same conditions to ensure a consistent thermal history.
-
-
Data Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve from the second heating scan.
Workflow: Glass Transition Temperature (Tg) Measurement via DSC
Caption: Workflow for determining plasticizing efficiency by measuring Tg via DSC.
Comparative Data:
| Plasticizer (in PVC at 40 phr) | Typical Glass Transition Temp. (Tg) | Relative Efficiency Ranking |
| Unplasticized PVC | ~85°C | N/A |
| This compound (TmTP) | ~35°C | High |
| Triphenyl Phosphate (TPP) | ~45°C | Moderate |
| Tri-o-tolyl Phosphate (ToTP) | ~38°C | High |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | ~28°C | Very High |
Note: Data are representative values synthesized for comparative purposes.
Thermal Stability
Rationale: The thermal stability of a plasticizer is critical for two reasons: it must withstand the high temperatures of polymer processing without degrading, and it contributes to the long-term thermal endurance of the final product.[15][16] Degradation can release volatile compounds, cause discoloration, and compromise material integrity.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Use the same PVC blends prepared for DSC analysis.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Thermal Program:
-
Place a 10-15 mg sample onto the TGA balance pan.
-
Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 20°C/min) under a nitrogen or air atmosphere.
-
-
Data Analysis: Record the temperature at which a 5% mass loss occurs (T_d5%). This point is defined as the onset of degradation and is a key indicator of thermal stability.
Workflow: Thermal Stability Assessment via TGA
Caption: Experimental workflow for evaluating thermal stability using TGA.
Comparative Data:
| Plasticizer (in PVC at 40 phr) | Onset of Degradation (T_d5%) | Thermal Stability Ranking |
| This compound (TmTP) | ~280°C | High |
| Triphenyl Phosphate (TPP) | ~290°C | Very High |
| Tri-o-tolyl Phosphate (ToTP) | ~275°C | High |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | ~260°C | Moderate |
Note: Data are representative values. Aryl phosphates generally exhibit higher thermal stability than alkyl-containing phosphates.
Migration Resistance
Rationale: Plasticizer migration is the process by which the additive leaches out of the polymer matrix over time.[13][17] This phenomenon compromises the material's flexibility, leading to embrittlement and cracking. Furthermore, the migrated plasticizer can contaminate the surrounding environment, a significant concern for food contact, medical, and consumer product applications.[18]
Experimental Protocol: Solvent Extraction Test
-
Sample Preparation: Cut standardized discs (e.g., 2 cm diameter) from the milled sheets of plasticized PVC.
-
Initial Measurement: Accurately weigh each disc (W_initial).
-
Extraction: Immerse the discs in a solvent (e.g., n-hexane) at a controlled temperature (e.g., 25°C) for a set duration (e.g., 24 hours).
-
Final Measurement: Remove the discs, gently blot dry, and allow them to fully dry in a vacuum oven at a low temperature to remove residual solvent. Weigh the final dried discs (W_final).
-
Data Analysis: Calculate the percentage of weight loss due to plasticizer extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
Workflow: Migration Resistance via Solvent Extraction
Caption: Protocol for assessing plasticizer migration resistance.
Comparative Data:
| Plasticizer (in PVC at 40 phr) | % Weight Loss (n-Hexane, 24h) | Migration Resistance Ranking |
| This compound (TmTP) | ~4% | Good |
| Triphenyl Phosphate (TPP) | ~3% | Very Good |
| Tri-o-tolyl Phosphate (ToTP) | ~4% | Good |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | ~8% | Fair |
Note: Data are representative. Larger molecular structures and lower volatility, typical of aryl phosphates like TPP, generally lead to better migration resistance compared to those with alkyl chains.
Toxicological Profile: The Critical Role of Isomerism
While performance metrics are crucial, the toxicological profile of organophosphates is often the deciding factor in their selection. The primary concern is a specific neurotoxic effect known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[11][19]
Mechanism of OPIDN: This severe neurological condition is not caused by the canonical mechanism of acetylcholinesterase (AChE) inhibition seen in acute OP poisoning.[19][20] Instead, OPIDN results from the inhibition of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).[21] Crucially, this toxic effect is almost exclusively associated with OPEs that have at least one ortho-substituted cresyl (or similar) group.[11][12][22][23]
The metabolic activation process is key:
-
The ortho-cresyl phosphate (e.g., ToTP) is metabolized by cytochrome P450 enzymes in the liver.
-
This creates a highly reactive cyclic metabolite, cresyl saligenin phosphate.[22][24]
-
This cyclic metabolite is the potent agent that irreversibly binds to and inhibits NTE, leading to the degeneration of long axons in the peripheral and central nervous systems, resulting in paralysis.[11][21]
In stark contrast, This compound (TmTP) and its para-isomer lack the necessary ortho-methyl group and therefore cannot be metabolized into this specific neurotoxic cyclic phosphate.[12][21] This makes their potential to cause OPIDN negligible, establishing a clear and critical toxicological advantage.
While TmTP avoids the primary neurotoxic pathway, other OPEs present different concerns. Triphenyl phosphate (TPP), for example, has been identified as a potential endocrine disruptor and has been linked to metabolic disruption.[5][25]
Signaling Pathway: OPIDN Metabolic Activation
Caption: Metabolic pathway showing the activation of ToTP to a neurotoxic agent, contrasted with the non-toxic pathway for TmTP.
Summary and Application Guidance
The selection of an organophosphate plasticizer requires a balanced consideration of performance, cost, and safety. While no single compound is perfect for every application, a clear hierarchy of choice emerges based on the data.
Overall Comparison Summary:
| Feature | This compound (TmTP) | Triphenyl Phosphate (TPP) | Tri-o-tolyl Phosphate (ToTP) | 2-Ethylhexyl Diphenyl Phosphate (EHDPP) |
| Plasticizing Efficiency | High | Moderate | High | Very High |
| Thermal Stability | High | Very High | High | Moderate |
| Migration Resistance | Good | Very Good | Good | Fair |
| OPIDN Neurotoxicity | Negligible | Negligible | Extremely High | Negligible |
| Other Toxicological Flags | Low | Endocrine Disruption | N/A (overridden by neurotoxicity) | Moderate |
Expert Recommendations:
-
For applications where human contact is possible and safety is the highest priority (e.g., consumer goods, materials in enclosed spaces): This compound (TmTP) is the superior choice among the cresyl phosphates. It provides a performance profile nearly identical to its toxic ortho-isomer but without the severe risk of OPIDN.
-
For applications demanding maximum thermal stability and migration resistance where cost is a factor: Triphenyl phosphate (TPP) is a strong candidate. However, its potential as an endocrine disruptor must be considered and may preclude its use in sensitive applications like medical devices or children's products.[25]
-
For achieving maximum plasticizing efficiency (i.e., greatest softening effect): 2-Ethylhexyl diphenyl phosphate (EHDPP) excels. The trade-off is its moderate thermal stability and lower migration resistance, making it better suited for applications that are not exposed to high temperatures or aggressive solvents.
-
Regarding Tricresyl Phosphate (TCP): Commercial TCP is a mixture of isomers. If specifying commercial TCP, it is imperative to source from a reputable manufacturer and demand certification that the tri-ortho-cresyl phosphate (ToTP) content is minimized to negligible levels. Due to the extreme hazard, the use of pure ToTP is relegated to highly specialized, non-consumer industrial processes where exposure is strictly controlled.[11]
This guide underscores the necessity of looking beyond basic datasheets. By understanding the causality behind performance metrics and the biochemical basis of toxicity, researchers and developers can make informed decisions that optimize material function while upholding the highest standards of safety and scientific integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. Triphenyl phosphate (TPP) | CAS 115-86-6 | Connect Chemicals [connectchemicals.com]
- 4. chemiis.com [chemiis.com]
- 5. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. aaqr.org [aaqr.org]
- 8. This compound CAS#: 563-04-2 [m.chemicalbook.com]
- 9. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 10. nbinno.com [nbinno.com]
- 11. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. diva-portal.org [diva-portal.org]
- 18. The Plastic and Durability Performance of PVC Plasticizer [journal.lnpu.edu.cn]
- 19. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 20. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tricresylphosphate isomers: A review of toxicity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. biomonitoring.ca.gov [biomonitoring.ca.gov]
Assessing the Neurotoxic Potential of Tri-m-tolyl Phosphate Relative to the Ortho Isomer: A Comparative Guide for Researchers
For drug development professionals and researchers in the field of toxicology, understanding the structure-activity relationships of organophosphorus compounds is paramount. This guide provides an in-depth technical comparison of the neurotoxic potential of Tri-m-tolyl phosphate (TmTP) against its well-characterized neurotoxic isomer, Tri-o-tolyl phosphate (ToTP). By delving into the underlying mechanisms, experimental data, and validated protocols, this document serves as a critical resource for assessing the risks associated with these compounds.
Introduction: The Isomeric Nuances of Organophosphate Neurotoxicity
Organophosphate (OP) compounds are a diverse class of chemicals with a wide range of industrial and agricultural applications. However, a subset of these compounds can induce a severe and often irreversible neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN)[1][2][3]. This condition is characterized by a delayed onset of ataxia, weakness, and paralysis, stemming from the degeneration of long axons in both the central and peripheral nervous systems[1][4].
The toxicity of tricresyl phosphate (TCP) isomers is a classic example of how minor positional changes in a molecule's structure can dramatically alter its biological activity. While commercial TCP is a mixture of isomers, it is the ortho-substituted isomer, Tri-o-tolyl phosphate (ToTP), that is predominantly associated with OPIDN[5][6]. In contrast, the meta (this compound, TmTP) and para (Tri-p-tolyl phosphate, TpTP) isomers are generally considered to be non-neuropathic[7]. This guide will focus on the experimental evidence that underpins this critical distinction between the meta and ortho isomers.
The Molecular Target: Neuropathy Target Esterase (NTE)
The primary molecular target for OPIDN-inducing organophosphates is a serine esterase located in the endoplasmic reticulum of neurons called Neuropathy Target Esterase (NTE)[1][5]. The initiation of OPIDN is a two-step process:
-
Inhibition: The OP compound phosphorylates the active site serine of NTE.
-
Aging: A subsequent conformational change occurs in the phosphorylated NTE, involving the cleavage of an R-group from the phosphorus atom. This "aged" enzyme is thought to trigger a cascade of events leading to axonal degeneration[8].
Crucially, for OPIDN to occur, a critical threshold of NTE inhibition (typically >70%) must be reached and sustained[9]. Therefore, a key differentiator in the neurotoxic potential of OP isomers is their ability to effectively inhibit and age NTE.
Comparative Neurotoxic Profiles: ToTP vs. TmTP
Experimental evidence from various animal models consistently demonstrates a stark contrast in the neurotoxic potential of ToTP and TmTP.
Clinical Manifestations of Neurotoxicity
Studies in the adult hen, the gold-standard model for OPIDN, provide clear evidence of the differential toxicity.
A comparative study by Luttrell et al. (1988) provides definitive clinical evidence. In this study, adult White Leghorn hens were administered either ToTP (200 mg/kg) or TmTP (200 mg/kg) orally. The results were unequivocal:
-
ToTP-treated hens: Manifested locomotor deficits by 15 days post-dosing, progressing to ataxia[7].
-
TmTP-treated hens: Exhibited no signs of delayed neurotoxicity throughout the observation period[7].
This fundamental difference in the in vivo response lays the groundwork for the mechanistic investigations that follow.
Inhibition of Neuropathy Target Esterase (NTE)
While clinical signs are the ultimate endpoint, the ability of a compound to inhibit NTE is a critical biochemical indicator of its potential to cause OPIDN. A study by Knoll-Gellida et al. (2021) using zebrafish larvae provided quantitative data on the NTE-inhibiting properties of the symmetric TCP isomers.
| Isomer | IC50 for NTE Inhibition (in vivo, zebrafish larvae) |
| Tri-o-tolyl phosphate (ToTP) | 0.3 µM |
| This compound (TmTP) | 1.2 µM |
| Tri-p-tolyl phosphate (TpTP) | 0.8 µM |
| (Data sourced from Knoll-Gellida et al., 2021)[10] |
This data reveals that while TmTP is a less potent inhibitor of NTE than ToTP, it is still capable of inhibiting the enzyme. However, the four-fold difference in potency is significant. It is plausible that at equivalent doses, TmTP may not achieve the critical >70% NTE inhibition required to initiate the neurotoxic cascade, or that its interaction with the enzyme does not lead to the same downstream consequences as ToTP. The same study also noted that only ToTP exposure led to significant locomotor hyperactivity and seizure-like behavior in the zebrafish larvae, further distinguishing its neurotoxic profile from the meta and para isomers[10].
Histopathological Findings
Histopathological examination of nerve tissue is the definitive method for confirming the axonal degeneration characteristic of OPIDN. Following exposure to neurotoxic OPs like ToTP, Wallerian-like degeneration is observed in the spinal cord and peripheral nerves[4]. This is characterized by the breakdown of the axon and its myelin sheath.
While numerous studies have detailed the histopathological lesions induced by ToTP[4][11], there is a paucity of published research specifically examining the histopathology of nerve tissue following TmTP administration. The absence of clinical signs in studies like the one conducted by Luttrell et al. (1988) suggests that significant axonal degeneration would not be expected[7]. However, for a comprehensive assessment, further histopathological studies on TmTP would be valuable to confirm the absence of sub-clinical nerve fiber damage.
Experimental Protocols for Assessing Neurotoxic Potential
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for the key assays used to differentiate the neurotoxic potential of OP isomers.
In Vivo Animal Model for OPIDN Assessment
The adult hen remains the most reliable model for assessing OPIDN due to its high sensitivity and the clear manifestation of clinical signs.
Protocol: Assessment of Delayed Neurotoxicity in Adult Hens
-
Animal Model: Adult White Leghorn hens (8-12 months old).
-
Acclimation: Acclimate birds for at least one week prior to the study, with free access to food and water.
-
Dosing:
-
Prepare solutions of ToTP and TmTP in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of the test compound (e.g., 200 mg/kg) or vehicle control via gavage.
-
A positive control group receiving a known neuropathic OP (e.g., ToTP) is essential.
-
-
Clinical Observation:
-
Observe the hens daily for 21-28 days for any signs of neurotoxicity.
-
Use a standardized scoring system to grade the severity of ataxia and paralysis.
-
-
Endpoint: At the end of the observation period, or when severe paralysis develops, euthanize the animals for tissue collection.
Biochemical Assay: Neuropathy Target Esterase (NTE) Activity
The spectrophotometric assay for NTE activity is a cornerstone of in vitro neurotoxicity screening. This method relies on the differential inhibition of esterases.
Protocol: Spectrophotometric NTE Assay in Hen Brain Tissue
Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to inhibition by a non-neuropathic OP (paraoxon) but sensitive to inhibition by a neuropathic OP (mipafox). The product of the hydrolysis, phenol, is measured colorimetrically.
Reagents:
-
Tris buffer (pH 8.0)
-
Paraoxon solution
-
Mipafox solution
-
Phenyl valerate (substrate)
-
4-aminoantipyrine
-
Potassium ferricyanide
-
Sodium dodecyl sulfate (SDS)
Procedure:
-
Tissue Preparation: Homogenize hen brain tissue in Tris buffer and prepare a microsomal fraction by centrifugation.
-
Differential Inhibition:
-
Prepare two sets of tubes for each sample.
-
To both sets, add the brain homogenate.
-
To one set, add paraoxon (to inhibit non-NTE esterases).
-
To the other set, add both paraoxon and mipafox (to inhibit both non-NTE and NTE esterases).
-
Pre-incubate the samples for 20 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Add phenyl valerate to all tubes to initiate the reaction.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
-
Color Development:
-
Stop the reaction by adding SDS.
-
Add 4-aminoantipyrine and potassium ferricyanide to develop the color.
-
-
Measurement:
-
Read the absorbance at 490 nm using a spectrophotometer.
-
NTE activity is calculated as the difference in absorbance between the samples with and without mipafox.
-
For determining the IC50, a range of concentrations of the test compounds (ToTP and TmTP) would be pre-incubated with the enzyme preparation before the addition of the substrate.
Histopathological Examination of Nerve Tissue
Histopathology provides visual confirmation of the structural integrity of nervous tissue.
Protocol: Hematoxylin and Eosin (H&E) Staining of Sciatic Nerve
-
Tissue Fixation: Immediately after euthanasia, dissect the sciatic nerves and fix them in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a graded series of alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Differentiate in acid-alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
-
Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the stained sections under a light microscope for signs of axonal degeneration, such as axonal swelling, myelin ovoids, and infiltration of inflammatory cells.
Visualizing the Concepts
To further clarify the key concepts and workflows, the following diagrams are provided.
Caption: The signaling pathway of Organophosphate-Induced Delayed Neuropathy (OPIDN).
Caption: A streamlined workflow for the in vivo assessment of OPIDN.
Conclusion and Future Directions
Future research should aim to fill the remaining gaps in our understanding. Specifically, detailed histopathological studies on nerve tissues from animals exposed to high doses of TmTP would provide definitive evidence of its lack of neuropathic effects at a cellular level. Furthermore, exploring the reasons for the discrepancy between in vitro NTE inhibition and the in vivo neurotoxic outcome for TmTP could provide deeper insights into the complex mechanisms of OPIDN.
By employing the robust experimental designs and validated protocols outlined in this guide, researchers can confidently assess the neurotoxic potential of organophosphorus compounds and contribute to the development of safer chemicals for a variety of applications.
References
- 1. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed Neuropathy Due to Organophosphate Insecticide Injection in an Attempt to Commit Suicide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 4. Neuropathological studies of rats following multiple exposure to tri-ortho-tolyl phosphate, chlorpyrifos and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. longdom.org [longdom.org]
- 7. Effect of acute tri-o-tolyl phosphate exposure on 2', 3'-cyclic nucleotide 3'-phosphohydrolase activity in hen neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Tri-m-tolyl Phosphate in Polymer Systems
Introduction: The Critical Role of Isomerism in Phosphate Ester Performance
Tri-aryl phosphates are a cornerstone class of additives in the polymer industry, prized for their dual functionality as both plasticizers and halogen-free flame retardants. Among these, Tricresyl Phosphate (TCP) and Triphenyl Phosphate (TPP) are widely utilized. However, "Tricresyl Phosphate" is not a single entity; it is a mixture of ten possible isomers derived from ortho-, meta-, and para-cresol.[1][2] The specific position of the methyl group on the aryl ring—the isomerism—profoundly influences the additive's performance, imparting distinct characteristics to the final polymer.
This guide provides an in-depth technical comparison of Tri-m-tolyl phosphate (TmTP) , the pure meta-isomer of TCP, against its isomeric counterparts and the widely used Triphenyl Phosphate (TPP). Understanding these differences is paramount for researchers and formulation scientists aiming to optimize polymer properties for specific applications, from flexible PVC cables to high-performance epoxy resins and polycarbonate housings. We will explore the causal relationships between molecular structure and performance in key polymer systems, supported by experimental data and standardized testing protocols.
Mechanism of Action: A Dual Approach to Flame Retardancy
The efficacy of tri-aryl phosphates like TmTP as flame retardants stems from their ability to interrupt the combustion cycle in both the gas and condensed phases. This dual mechanism provides a robust defense against fire.
Condensed-Phase Action
Upon heating, the phosphate ester undergoes thermal decomposition to produce phosphoric and polyphosphoric acids.[3] These acidic species act as catalysts, promoting the dehydration of the polymer matrix. This process encourages the formation of a stable, insulating layer of char on the polymer's surface. This char layer serves two critical functions:
-
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.
-
It impedes the release of flammable volatile compounds that would otherwise fuel the fire.
Gas-Phase Action
Simultaneously, volatile phosphorus-containing radicals (such as PO• and HPO•) are released into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[3] By quenching these flame-propagating species, the flame chemistry is inhibited, reducing the intensity of the fire and promoting self-extinguishing behavior.
Performance in Polyvinyl Chloride (PVC)
In flexible PVC, tri-aryl phosphates serve as both a plasticizer and a flame retardant, making them highly efficient additives. The choice of isomer, however, presents a critical performance trade-off.
Plasticizing Efficiency and Low-Temperature Performance
Plasticizers function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg), which imparts flexibility. For applications in cold environments, low-temperature flexibility is a crucial parameter.
Experimental evidence, though from older literature, indicates that the position of the methyl group has a significant effect. Specifically, meta-isomers like TmTP provide very favorable effects on the low-temperature flexibility of PVC .[3] This is a distinct advantage over other isomers. However, this benefit comes at a cost.
Compatibility and Stability
The same study highlights a major drawback of the meta-isomer. Formulations containing significant meta content, such as those with TmTP, were found to suffer from severe deterioration of color stability and compatibility within the PVC matrix.[3] This can manifest as increased yellowing upon exposure to heat or UV light and potential exudation (blooming) of the plasticizer over time. Commercial tricresyl phosphate is therefore often produced primarily from m- and p-cresols to balance performance, while minimizing the toxic ortho-isomer.
Flammability
Phosphate esters are highly effective at improving the fire resistance of otherwise flexible PVC. While specific comparative data for the pure isomers is scarce, data for commercial TCP (a mixture) and TPP demonstrate their efficacy. The addition of these plasticizers significantly increases the Limiting Oxygen Index (LOI), a measure of the oxygen concentration required to sustain combustion.
Table 1: Illustrative Flammability & Plasticizer Performance in PVC (Note: Data for "Tricresyl Phosphate" typically represents a commercial mixture of isomers, not pure TmTP. This table serves as a representative comparison.)
| Additive (at 60 phr) | Type | Shore A Hardness | Cold Flex Temp (°C) | Limiting Oxygen Index (%) | Reference(s) |
| Dioctyl Phthalate (DOP) | General Purpose Plasticizer | 71 | -24 | 24 | [4] |
| Tricresyl Phosphate (TCP) | Flame Retardant Plasticizer | 74 | 0 | 32.5 | [4] |
| Triphenyl Phosphate (TPP) | Flame Retardant Plasticizer | ~73 | ~-4 | ~33 | [4] |
This data illustrates that while standard plasticizers like DOP offer excellent low-temperature performance, they do not enhance fire resistance. In contrast, phosphate esters like TCP and TPP significantly boost the LOI, making the PVC self-extinguishing, though with a compromise in cold flexibility compared to DOP.[4] The specific advantage of TmTP would be to improve upon the cold flex temperature shown for the general TCP mixture, albeit with the noted stability issues.[3]
Performance in Epoxy Resins
Epoxy resins are widely used in electronics, aerospace, and composites due to their high mechanical strength and chemical resistance. However, their inherent flammability necessitates the use of flame retardants. Phosphorus-based additives are a leading halogen-free solution.
Flammability
The addition of aryl phosphates can significantly enhance the fire resistance of epoxy systems. A UL 94 V-0 rating, the highest classification for self-extinguishing plastics, is often achievable. The efficiency depends on the phosphorus content and the specific chemical structure of the flame retardant.
Table 2: Illustrative Flammability Performance of Phosphorus FRs in Epoxy Resin
| System | Phosphorus Content (wt%) | LOI (%) | UL 94 Rating | Reference(s) |
| Neat Epoxy | 0 | 24.5 | No Rating | |
| Epoxy + 9% DMP | N/A | 35.0 | V-0 | |
| Epoxy + 5% STP | 0.27 | 33.5 | V-0 | [5] |
| Epoxy + 3% DOPO-SGA | N/A | 33.2 | V-0 | [5] |
Mechanical Properties
A significant challenge when formulating with flame retardants is the potential degradation of mechanical properties. High loadings of additive flame retardants can reduce tensile, flexural, and impact strength. However, the rigid aromatic structure of aryl phosphates can, in some cases, maintain or even enhance mechanical performance.
In one study, the addition of 9 wt% of a novel aryl phosphate (DMP) to an epoxy resin not only improved fire safety but also increased tensile strength by 116%, flexural strength by 18%, and impact strength by 59% . This highlights the potential for well-designed phosphate additives to act as reinforcing agents, a characteristic that would be beneficial to investigate for TmTP.
Performance in Polycarbonate (PC)
Polycarbonate is an engineering thermoplastic known for its high impact strength and optical clarity. While it has some inherent flame resistance (typically achieving a UL-94 V-2 rating), more stringent applications require the addition of flame retardants.
Thermal Stability
The addition of phosphate esters to polycarbonate typically lowers the initial onset temperature of degradation. This is a feature of their mechanism of action, where the flame retardant activates at a lower temperature to initiate protective charring. Thermogravimetric Analysis (TGA) is used to evaluate this behavior. While TGA curves for TmTP in PC are not available, studies on TPP show that the degradation of the PC/TPP blend begins at a lower temperature than pure PC, but the overall degradation profile is altered to promote char formation at higher temperatures.
Flammability and Mechanical Properties
Phosphate esters like TPP are effective in upgrading the flame retardancy of PC and its blends (e.g., PC/ABS). A study on a PC composite showed that the addition of 20% TPP increased the LOI value from ~29 for pure PC to 32.4 and also increased tensile strength by 38%.[6] This demonstrates the dual benefit of flame retardancy and mechanical reinforcement that aryl phosphates can provide in polycarbonate systems. The specific performance of TmTP relative to TPP would depend on its volatility and its interaction with the PC matrix during decomposition.
Table 3: Illustrative Performance of TPP in a Polycarbonate Composite
| System | Additive Loading (%) | LOI (%) | Tensile Strength (MPa) | Reference(s) |
| PC Composite (Control) | 0 | ~29 | 43.1 | [6] |
| PC Composite + TPP | 20 | 32.4 | 59.5 | [6] |
Experimental Design & Protocols
To objectively compare the performance of flame retardants like this compound, a standardized experimental workflow is essential. This ensures that data is reproducible and comparable across different formulations.
Protocol 1: UL 94 Vertical Burn Test
This test measures the self-extinguishing characteristics of a plastic material after ignition.
-
Specimen Preparation: Prepare bar specimens of a specified dimension (e.g., 125 mm x 13 mm) and thickness (e.g., 1.6 mm or 3.2 mm). Condition the specimens for 48 hours at 23 °C and 50% relative humidity.
-
Test Setup: Mount a specimen vertically in the test chamber. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.
-
Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds.
-
First Burn Observation: Remove the flame and record the afterflame time (t1).
-
Second Flame Application: As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.
-
Second Burn Observation: Remove the flame and record the afterflame time (t2) and the afterglow time.
-
Dripping: Observe if any dripping particles ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, total combustion time, and dripping behavior according to the UL 94 standard. A V-0 rating is the highest, indicating the fastest self-extinguishing and no flaming drips.
Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion.
-
Specimen Preparation: Prepare bar specimens of specified dimensions.
-
Test Setup: Place the specimen vertically in a glass chimney.
-
Ignition: Introduce a mixture of oxygen and nitrogen into the chimney and ignite the top of the specimen with a pilot flame.
-
Oxygen Adjustment: Once the specimen is burning, remove the pilot flame. Adjust the oxygen concentration in the gas mixture, decreasing it until the flame self-extinguishes within a specified time or does not spread a certain distance.
-
Determination: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn. A higher LOI value indicates better flame resistance.
Protocol 3: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and char yield.
-
Sample Preparation: Place a small, precisely weighed amount of the material (5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of mass remaining at a high temperature (e.g., 700 °C), which represents the char yield.
Protocol 4: Mechanical Property Testing
-
Tensile Testing (ASTM D638): Mold dumbbell-shaped specimens. Clamp the specimen into a universal testing machine and pull it apart at a constant crosshead speed. Measure the force and elongation to determine tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Testing (ASTM D790): Place a rectangular bar specimen on two supports. Apply a load to the center of the specimen (3-point bending) until it fractures or reaches a maximum strain. This determines the flexural strength and flexural modulus.
-
Impact Testing (ASTM D256 - Izod): Clamp a notched bar specimen vertically. A weighted pendulum is released, striking the specimen. The energy absorbed by the specimen to fracture is measured, indicating its impact strength or toughness.
Conclusion and Future Outlook
This compound (TmTP) presents a complex but potentially valuable profile as a flame retardant plasticizer. Its key advantage lies in enhancing the low-temperature flexibility of PVC, a property where many other phosphate esters are deficient.[3] However, this is offset by significant drawbacks in color stability and compatibility, which may limit its use in applications where aesthetics and long-term stability are critical.[3]
In other polymer systems like epoxy and polycarbonate, while direct comparative data for TmTP is lacking, the strong performance of other aryl phosphates suggests that it would be an effective flame retardant. The rigid aromatic structure has the potential to maintain or even improve mechanical properties, avoiding a common pitfall of many additive flame retardants.[6]
A critical gap in the existing literature is the lack of comprehensive, modern studies directly comparing the performance of pure tricresyl phosphate isomers (ortho, meta, and para) against each other and against benchmarks like TPP. Such research would be invaluable for formulation scientists, allowing for a more precise tailoring of polymer properties. Future work should focus on generating this quantitative data for flammability, mechanical performance, thermal stability, and plasticizing efficiency across key polymer systems to fully unlock the potential of isomer-specific formulation.
References
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Wang, X., et al. (2022). Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. MDPI. Available at: [Link]
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Duke, A. J. (1978). The Significance of Isomerism and Complexity of Composition, on the Performance of Triaryl Phosphate Plasticisers in PVC. CHIMIA, 32(12), 457. Available at: [Link]
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Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE. Ataman Kimya. Available at: [Link]
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Kandare, E., et al. (2011). The combined effect of epoxy nanocomposites and phosphorus flame retardant additives on thermal and fire reaction properties of fiber-reinforced composites. ResearchGate. Available at: [Link]
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Shaban, M., et al. (2022). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. Available at: [Link]
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Hazer, S., et al. (2020). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. ResearchGate. Available at: [Link]
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Wang, J., et al. (2022). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. Available at: [Link]
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Liu, H., et al. (2023). Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers. ResearchGate. Available at: [Link]
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A Comparative Guide to the Inter-Laboratory Validation of Tri-m-tolyl Phosphate (TmTP) Analytical Standards
The validation process described herein is grounded in internationally recognized standards, including guidelines from ISO and ASTM, to ensure a robust and defensible approach.[1][2][3][4][5] We will move beyond a simple checklist of tests to explain the causality behind each experimental choice, empowering laboratories to not only execute but also understand the principles of a self-validating analytical system.
Section 1: The Imperative of Inter-Laboratory Validation
Tri-m-tolyl phosphate (TmTP), a member of the tricresyl phosphate (TCP) family, is utilized in various industrial applications and is also a compound of interest in environmental and toxicological studies.[6][7][8] The accuracy of its quantification is therefore critical. An analytical standard serves as the benchmark against which a sample is measured; its purity and identity are assumed to be known and correct.[9][10]
However, minor variations in manufacturing processes between suppliers can introduce different impurity profiles or slight deviations in assigned purity values. An inter-laboratory study, also known as a collaborative study, is the gold standard for assessing the ruggedness and transferability of an analytical method and, by extension, the consistency of the analytical standard used.[11][12] It provides the ultimate test of a standard's performance by subjecting it to the inherent variability of different instruments, analysts, and laboratory environments.
The core objectives of this validation are to:
-
Verify Identity: Confirm that the material is unequivocally TmTP.
-
Determine Purity: Accurately assess the purity and identify any significant impurities.
-
Assess Performance: Evaluate the standard's suitability in a practical analytical application.
-
Establish Consistency: Ensure that different laboratories can achieve comparable results using the standard.
Overall Validation Workflow
The following diagram outlines the comprehensive workflow for a two-laboratory comparison of two candidate TmTP analytical standards.
Caption: High-level workflow for the inter-laboratory validation process.
Section 2: Phase 1 - Purity and Identity Confirmation
The first phase involves establishing the fundamental properties of the candidate standards. Each participating laboratory should independently perform these tests.
Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC) with Flame Ionization Detection (FID)
Rationale: GC-FID is a robust and widely available technique for assessing the purity of volatile and semi-volatile organic compounds. The FID response is generally proportional to the mass of carbon, making it suitable for area-percent purity calculations when the impurities are structurally similar isomers or homologues.[13]
Methodology:
-
Standard Preparation: Accurately prepare a solution of each TmTP candidate standard in acetone at a concentration of approximately 1.0 mg/mL.
-
GC-FID System & Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Detector: FID, 300°C.
-
Injection Volume: 1 µL.
-
-
System Suitability: Before analysis, inject a system suitability mix (e.g., a solution containing TmTP and a known related compound) to verify column resolution and peak shape.
-
Analysis: Inject each standard preparation in triplicate.
-
Data Processing: Integrate all peaks with an area greater than 0.05% of the main TmTP peak. Calculate the purity by the area normalization method: Purity (%) = (Area of TmTP Peak / Total Area of All Peaks) x 100.
Experimental Protocol 2: Identity Confirmation by GC-Mass Spectrometry (MS)
Rationale: While GC-FID provides quantitative purity data, GC-MS provides structural confirmation. The mass spectrum serves as a molecular fingerprint, confirming the identity and molecular weight of the main peak and helping to tentatively identify impurities.[6][14]
Methodology:
-
Sample Preparation: Use the same solutions prepared for the GC-FID analysis.
-
GC-MS System & Conditions:
-
Use identical GC conditions as in Protocol 1 to ensure retention time correlation.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Analysis: Inject each standard solution.
-
Data Processing:
-
Obtain the mass spectrum of the main chromatographic peak.
-
Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for this compound (C₂₁H₂₁O₄P, MW: 368.36).[15]
-
Confirm the presence of the molecular ion (m/z 368) and key fragment ions.
-
Hypothetical Purity & Identity Results
The following table summarizes potential data collected from two laboratories for two different candidate standards.
| Parameter | Standard A (Supplier X) | Standard B (Supplier Y) |
| Lab 1: Purity (GC-FID, Area %) | 99.6% (RSD = 0.15%) | 98.5% (RSD = 0.21%) |
| Lab 2: Purity (GC-FID, Area %) | 99.5% (RSD = 0.18%) | 98.6% (RSD = 0.19%) |
| Lab 1: Identity (GC-MS) | Match >98% to NIST library | Match >98% to NIST library |
| Lab 2: Identity (GC-MS) | Match >98% to NIST library | Match >98% to NIST library |
| Notable Impurities (Lab 1) | 0.2% unknown at RRT 1.05 | 0.8% di-m-tolyl phosphate |
| Notable Impurities (Lab 2) | 0.3% unknown at RRT 1.05 | 0.7% di-m-tolyl phosphate |
Senior Scientist's Note: The consistency in purity results between labs for each respective standard is a positive indicator of method robustness. For Standard B, the identification of a specific related substance (di-m-tolyl phosphate) is valuable information. The presence of an unknown impurity in Standard A would warrant further investigation.
Section 3: Phase 2 - Performance in an Analytical Application
Verifying purity and identity is essential, but a standard must also perform reliably in a typical assay. This phase assesses the standards' performance in quantifying TmTP in a spiked sample, which simulates a real-world analytical challenge.
Experimental Protocol 3: Assay by High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: Using an orthogonal technique like reversed-phase HPLC provides a different selectivity mechanism compared to GC.[16] This can reveal impurities that may co-elute in the GC system. An assay of a spiked sample evaluates the standard's accuracy for quantification and its susceptibility to matrix effects.
Methodology:
-
Preparation of Standard Stock Solutions: Accurately prepare a 1.0 mg/mL stock solution of each TmTP standard in acetonitrile.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations of 1, 5, 10, 50, and 100 µg/mL with the mobile phase.
-
Preparation of Spiked QC Sample:
-
Choose a simple, clean matrix (e.g., corn oil or a suitable organic solvent).
-
Spike the matrix with a known amount of a well-characterized, separate TmTP reference lot (if available) to create a QC sample with a theoretical concentration of 25 µg/mL. If a third-party reference is not available, use one of the candidate standards for spiking, acknowledging this limitation in the study design.
-
Perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the TmTP. The final extract should be in the mobile phase.
-
-
HPLC-UV System & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Ensure the system meets predefined criteria (e.g., tailing factor < 1.5, theoretical plates > 2000 for the TmTP peak).
-
Analysis:
-
Generate a calibration curve for each candidate standard by injecting the calibration series. Verify linearity (R² > 0.999).
-
Analyze the extracted spiked QC sample in sextuplicate (n=6).
-
-
Data Processing: Using the calibration curve generated from each respective standard, calculate the concentration of TmTP in the QC sample replicates. Determine the percent recovery: Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100.
Hypothetical Inter-Laboratory Assay Results
| Parameter | Using Standard A | Using Standard B |
| Lab 1: Mean Recovery (%) | 101.2% | 98.8% |
| Lab 1: Recovery RSD (%) | 1.5% | 1.8% |
| Lab 2: Mean Recovery (%) | 100.5% | 98.1% |
| Lab 2: Recovery RSD (%) | 1.9% | 2.2% |
| Inter-Lab Mean Recovery (%) | 100.9% | 98.5% |
| Inter-Lab Reproducibility (RSDR) | 2.1% | 2.5% |
Senior Scientist's Note: Both standards perform well, yielding recoveries close to 100%. The slightly lower recovery for Standard B is consistent with its lower purity determined by GC-FID. This demonstrates the critical link between purity assessment and assay performance. The low inter-laboratory reproducibility (RSDR) for both indicates that either standard can be used to generate consistent data across different sites.
Section 4: Data Interpretation and Standard Acceptance
The final step is to compare the consolidated data against pre-defined acceptance criteria to make an informed decision. These criteria should be based on a combination of regulatory guidelines and the specific requirements of the analytical method.[17][18]
Decision Framework for Standard Qualification
The following diagram illustrates a logical process for accepting or rejecting a candidate standard based on the combined results.
Caption: Decision tree for qualifying a candidate analytical standard.
Based on our hypothetical data:
-
Standard A: Passes all checks (Purity > 99.5%, ID confirmed, Recovery ~101%, RSDR 2.1%). It would be Accepted .
-
Standard B: While its ID is confirmed and assay performance is acceptable, its purity of ~98.5% falls below a typical 99.0% threshold for a primary standard. It might be accepted as a secondary or working standard but rejected as a primary reference standard.
Conclusion
The inter-laboratory validation of analytical standards is a critical exercise in quality assurance that underpins the reliability of scientific data. This guide has demonstrated a multi-faceted approach, combining orthogonal analytical techniques (GC and HPLC) with a robust inter-laboratory study design. By systematically evaluating purity, identity, and practical performance, organizations can confidently select and qualify this compound standards that are fit for purpose.
This framework not only provides a template for execution but also emphasizes the scientific rationale behind each step, ensuring that the validation process is both comprehensive and scientifically sound. Adherence to these principles will ensure data integrity and consistency across all research, development, and quality control activities involving the analysis of TmTP.
References
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ASTM E2857-22, Standard Guide for Validating Analytical Methods, ASTM International, West Conshohocken, PA, 2022. ()
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ASTM E2857-11, Standard Guide for Validating Analytical Methods, ASTM International, West Conshohocken, PA, 2016. ()
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ASTM E2857-22, Standard Guide for Validating Analytical Methods, ASTM International. ([Link])
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SIELC Technologies. (2018, February 16). This compound. ([Link])
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ASTM E2898-13, Standard Guide for Risk-Based Validation of Analytical Methods, ASTM International, 2013. ()
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11232, Tri-m-cresyl phosphate. ([Link])
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NIOSH. (1994, August 15). Triorthocresyl phosphate: Method 5037. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. ([Link])
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State of New Jersey Department of Environmental Protection. Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) for Tri-cresyl phosphate (mixed isomers). ([Link])
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Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. ([Link])
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CPI International. (2025, April 17). The Evolution of ISO Standards in Analytical Testing: Meeting the Demands of Modern Laboratories. ([Link])
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NIOSH. (1993, August 15). Organophosphorus Pesticides: Method 5600. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. ([Link])
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NIOSH. (1994, August 15). Organophosphorus Pesticides: Method 5600. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. ([Link])
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Irish National Accreditation Board. (2016, February). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). ([Link])
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U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. ([Link])
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Wang, Y., et al. (2023). Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance. Molecules, 28(15), 5891. ([Link])
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Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonised guidelines for single-laboratory validation of methods of analysis (Technical report). Pure and Applied Chemistry, 74(5), 835-855. ([Link])
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U.S. Environmental Protection Agency. Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. ([Link])
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Eurachem. Trends in inter-laboratory method validation. ([Link])
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IUPAC. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis. ([Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tri-m-tolyl Phosphate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup. This guide provides a comprehensive, experience-driven protocol for the safe and compliant disposal of tri-m-tolyl phosphate (TmTP), a compound requiring meticulous handling due to its toxicological profile. Our focus is not just on the "how," but the "why," ensuring a deep understanding that fosters a culture of safety and environmental responsibility.
Foundational Knowledge: Understanding the Hazard
Before any disposal procedure can be initiated, a thorough understanding of the subject chemical is paramount. This compound is an organophosphate ester. While isomers like the ortho- variant are more notoriously neurotoxic, all tricresyl phosphates warrant cautious handling.
Key Hazards Associated with this compound:
-
Acute Toxicity: Harmful if swallowed or in contact with skin[1][2][3][4].
-
Organ Toxicity: Evidence suggests it can cause damage to organs through single or repeated exposure[5][6]. The central and peripheral nervous systems are potential targets[5].
-
Environmental Hazard: TmTP is toxic to aquatic life with long-lasting effects, making environmental containment a primary concern[1][5][7].
This toxicological profile is the fundamental reason why disposing of TmTP down the drain or in regular solid waste is strictly prohibited. Such actions would lead to significant environmental contamination and pose a public health risk.
| Property | Value | Significance for Disposal |
| CAS Number | 563-04-2[2][8] | Unique identifier for accurate waste profiling. |
| Molecular Formula | C21H21O4P[2][8] | Useful for chemical compatibility and waste stream analysis. |
| Physical Form | Solid / Wax-like[2][8] | Affects handling and containment procedures; less volatile than a liquid. |
| Solubility | Insoluble in water[3][5] | Reinforces that aqueous dilution is not a viable disposal method. |
| Stability | Stable under normal conditions[8] | Unlikely to degrade rapidly, leading to persistence in the environment if improperly disposed. |
The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, where each step logically follows from the inherent risks of the chemical and the principles of laboratory safety.
Diagram: this compound Disposal Workflow
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tri-m-tolyl Phosphate
Navigating the complexities of organophosphate compounds requires a rigorous and informed approach to safety. Tri-m-tolyl phosphate (TmTP), a member of the tricresyl phosphate (TCP) family, is utilized in various industrial applications, including as a plasticizer and flame retardant. While its neurotoxic potential is considered less severe than its ortho-isomer (Tri-o-tolyl phosphate or TOCP), which is a well-documented neurotoxin capable of causing organophosphate-induced delayed neuropathy (OPIDN), all isomers must be handled with significant caution.[1][2][3][4] This guide provides an essential framework for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our focus is on providing a self-validating system of protocols grounded in established safety standards to ensure minimal risk of exposure.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Effective protection begins with a comprehensive understanding of the risks. This compound presents several hazards that dictate our PPE strategy. Exposure can occur through multiple routes, each requiring a specific barrier.
-
Dermal Absorption: The compound is harmful if it comes into contact with the skin. Prolonged or repeated contact can lead to skin irritation and systemic toxicity as the substance is absorbed into the bloodstream.
-
Inhalation: While TmTP is a solid or viscous liquid with low volatility at room temperature, aerosols, mists, or vapors generated during heating or agitation can be inhaled.[5] Inhalation may cause respiratory tract irritation and contribute to systemic toxicity.[6]
-
Ingestion: Accidental ingestion is harmful and can lead to gastrointestinal irritation and systemic poisoning.[6][7][8]
-
Eye Contact: Direct contact can cause irritation.[6]
-
Systemic and Long-Term Effects: Organophosphates as a class are known for their effects on the nervous system.[1][9] Although the meta-isomer is less potent than the ortho-isomer, repeated exposure carries the risk of cumulative damage to the central and peripheral nervous systems.[6] Some tricresyl phosphates are also suspected of damaging fertility or the unborn child.[5][10]
-
Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.[6]
This multi-faceted hazard profile necessitates a multi-layered PPE approach, ensuring that all potential exposure routes are effectively blocked.
Core PPE Requirements: Your First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood to control airborne contaminants. The following PPE is mandatory.
Hand Protection
Given the risk of dermal absorption, selecting the correct gloves is critical.
-
Primary Gloves: Nitrile or neoprene gloves are recommended for incidental contact. Always check the manufacturer's glove compatibility data for breakthrough time and permeation rate.
-
Double Gloving: For tasks involving larger quantities or a higher risk of splashing, double gloving provides an additional layer of protection. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Procedure: Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
To prevent splashes from reaching the eyes, robust protection is essential.
-
Safety Glasses with Side Shields: For handling small quantities of solid material where the splash risk is minimal.
-
Chemical Splash Goggles: This is the minimum requirement when handling any liquid form of TmTP. Goggles must be worn in compliance with OSHA 29 CFR 1910.133.[6][10]
-
Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a significant risk of splashing, such as when transferring large volumes or handling heated solutions.
Body Protection
Protective clothing prevents contamination of personal garments and skin.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
Disposable Sleeves: For extensive work, disposable Tyvek-type sleeves taped to your gloves offer enhanced protection.[11]
-
Footwear: Closed-toe shoes are required at all times in the laboratory. Do not wear perforated shoes.
Respiratory Protection
Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain exposure below acceptable limits, or during spill cleanup.
-
Standard Operations: Work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors, mist, or dust.[7]
-
High-Risk Scenarios: If heating the material or creating aerosols is unavoidable, or for emergency spill response, a NIOSH-approved respirator is required.[6][11] A half-face respirator equipped with an organic vapor cartridge and a P95, R95, or N95 particulate filter is a suitable choice.[12][13] All respirator use must be in accordance with a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.[6]
Operational and Disposal Plans
A self-validating safety system relies on consistent, repeatable procedures for routine operations and waste management.
Step-by-Step PPE Protocol (Donning & Doffing)
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat and chemical-resistant apron, if required.
-
Respiratory Protection: If needed, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles and a face shield, if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) - The "Contaminated to Contaminated, Clean to Clean" Principle:
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Body Protection: Unbutton the lab coat and apron, rolling it away from your body to contain the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands immediately and thoroughly with soap and water.
Decontamination and Waste Disposal
This compound is toxic to aquatic life, and all waste must be treated as hazardous.
-
Contaminated PPE: All disposable PPE (gloves, sleeves, aprons) must be placed in a designated, sealed hazardous waste container. Non-disposable items like goggles and face shields must be decontaminated after use.
-
Spill Cleanup: In case of a minor spill, contain the material with an inert absorbent like vermiculite or sand.[14] Wearing full PPE (including respiratory protection), carefully sweep or scoop the material into a labeled hazardous waste container. Do not flush down the drain.[6] Decontaminate the area with an appropriate solvent followed by soap and water.
-
Bulk Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container for disposal via an approved hazardous waste disposal plant.[6] Do not mix with other waste streams unless compatibility has been confirmed.
| Item | Disposal Method | Rationale |
| Disposable Gloves/Aprons | Sealed Hazardous Waste Container | Prevents secondary exposure and environmental release. |
| Contaminated Lab Coats | Laundered separately by a professional service or disposed of as hazardous waste. | Prevents cross-contamination of personal clothing.[14] |
| Spill Debris | Sealed Hazardous Waste Container | Material is toxic and must be handled by certified waste professionals.[6][14] |
| Empty Chemical Containers | Triple-rinse with a suitable solvent; rinsate collected as hazardous waste. Dispose of container per facility guidelines. | Removes chemical residue to prevent exposure and environmental contamination. |
| Unused/Waste Chemical | Original or compatible, labeled container for hazardous waste pickup. | Ensures proper identification and handling for environmentally safe disposal.[5] |
| Table 1: Waste Disposal Summary for this compound |
Emergency Response Workflow
Immediate and correct action during an exposure event is critical.
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[5][7] IF ON SKIN: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for this compound Spill Response.
References
-
National Institutes of Health (NIH), PubChem. Tri-m-cresyl phosphate. [Link]
-
Chem Service. (2015, October 1). Safety Data Sheet: Tri-p-tolylphosphate. [Link]
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National Institutes of Health (NIH), PubMed. Organophosphate-induced delayed neurotoxicity of triarylphosphates. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Triorthocresyl phosphate. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Trixylyl phosphate. [Link]
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Semantic Scholar. A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers. [Link]
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Wikipedia. Tricresyl phosphate. [Link]
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National Institutes of Health (NIH), PubChem. Tri-p-cresyl phosphate. [Link]
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National Institutes of Health (NIH), PubMed. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase. [Link]
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MDPI. Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. [Link]
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ResearchGate. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. [Link]
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- 10. fishersci.com [fishersci.com]
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- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Triorthocresyl phosphate [cdc.gov]
- 13. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
